molecular formula C11H15BrClN B1522053 4-(4-Bromophenyl)piperidine hydrochloride CAS No. 769944-79-8

4-(4-Bromophenyl)piperidine hydrochloride

Cat. No.: B1522053
CAS No.: 769944-79-8
M. Wt: 276.6 g/mol
InChI Key: FCMJVILUJPTBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15BrClN and its molecular weight is 276.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Bromophenyl)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Bromophenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-bromophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMJVILUJPTBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660016
Record name 4-(4-Bromophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769944-79-8
Record name 4-(4-Bromophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-Bromophenyl)piperidine hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(4-Bromophenyl)piperidine hydrochloride, a critical bifunctional scaffold in medicinal chemistry.

A Bifunctional Scaffold for Modular Drug Discovery

Content Type: Technical Whitepaper Subject: 4-(4-Bromophenyl)piperidine hydrochloride (CAS: 135993-27-2) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Dual-Handle" Advantage

In the landscape of privileged structures, 4-phenylpiperidine derivatives occupy a central role, serving as the pharmacophore for numerous CNS-active agents (e.g., haloperidol, pethidine, paroxetine). 4-(4-Bromophenyl)piperidine hydrochloride distinguishes itself as a high-value intermediate due to its orthogonal reactivity :

  • The Piperidine Nitrogen (Secondary Amine): A nucleophilic handle ready for alkylation, acylation, or reductive amination to establish the molecule's core linkage.

  • The Para-Bromo Substituent: An electrophilic handle primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of biaryl diversity.

This guide details the physicochemical profile, synthetic utility, and validated handling protocols for this compound, positioning it as a versatile tool for expanding chemical space around the 4-phenylpiperidine core.

Physicochemical Profile & Identity

Accurate characterization is the bedrock of reproducible synthesis. The hydrochloride salt is preferred over the free base for its enhanced stability and crystallinity, though it requires neutralization prior to nucleophilic applications.

Table 1: Chemical Identity and Properties
PropertyDataNotes
Chemical Name 4-(4-Bromophenyl)piperidine hydrochloride
CAS Number 135993-27-2 Free base CAS: 80980-89-8
Molecular Formula C₁₁H₁₄BrN · HCl
Molecular Weight 276.60 g/mol Free base MW: 240.14 g/mol
Appearance White to off-white crystalline solidHygroscopic; store under desiccant
Melting Point 255–260 °C (dec)High lattice energy typical of HCl salts
Solubility Water (Moderate), Methanol (High), DMSO (High)Insoluble in non-polar solvents (Hexane, Et₂O)
pKa ~10.5 (Piperidine NH)Estimated based on piperidine

Synthetic Utility & Mechanistic Pathways

The utility of 4-(4-Bromophenyl)piperidine lies in its ability to serve as a divergence point. The following diagram illustrates the logical flow of elaboration from this single precursor.

Visualization: Divergent Synthesis Workflows

G Start 4-(4-Bromophenyl) piperidine HCl Base Free Base Generation Start->Base NaOH/DCM Path1 Pathway A: N-Functionalization Base->Path1 R-X, K2CO3 or R-CHO, NaBH(OAc)3 Path2 Pathway B: N-Protection (Boc) Base->Path2 Boc2O, TEA Prod1 N-Alkylated Aryl Bromide Path1->Prod1 Prod2 Suzuki Coupling (Biaryl Synthesis) Path2->Prod2 Ar-B(OH)2 Pd(dppf)Cl2 Final1 Target: GPCR Ligands (e.g. Sigma/Opioid) Prod1->Final1 Pd-Catalysis (Late Stage) Final2 Target: Kinase Inhibitors (Biaryl Scaffolds) Prod2->Final2 Deprotection & Elaboration

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and aryl bromide handles.

Experimental Protocols

Protocol A: Free-Basing and N-Alkylation (Standard Workflow)

Context: The HCl salt must be converted to the free amine to restore nucleophilicity. This protocol describes an in situ neutralization followed by SN2 alkylation, common in the synthesis of sigma receptor ligands [1].

Reagents:

  • 4-(4-Bromophenyl)piperidine HCl (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide derivatives) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetonitrile (MeCN) or DMF (0.1 M concentration)

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the 4-(4-Bromophenyl)piperidine HCl and anhydrous K₂CO₃ in MeCN.

    • Expert Insight: The use of 3 equivalents of base is critical. One equivalent neutralizes the HCl, while the remaining two scavenge the acid generated during alkylation, driving the equilibrium forward.

  • Activation: Stir the suspension at room temperature for 15 minutes.

    • Observation: The mixture may not become fully homogeneous, but the free base is liberated into the organic phase.

  • Addition: Add the alkyl halide dropwise. If the alkyl halide is solid, dissolve it in a minimum amount of MeCN first.

  • Reaction: Heat the mixture to 60–80 °C (depending on the reactivity of the halide) and monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the piperidine starting material (typically 2–6 hours).

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (KCl/KBr/Excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between EtOAc and Water. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Suzuki-Miyaura Coupling on the Piperidine Core

Context: Synthesizing biaryl derivatives. The nitrogen must be protected or alkylated first to prevent palladium coordination or N-arylation side reactions [2].

Reagents:

  • N-Boc-4-(4-bromophenyl)piperidine (Prepared from HCl salt + Boc₂O)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Dioxane/Water (4:1 ratio)

Methodology:

  • Degassing: Charge the reaction vessel with the bromide, boronic acid, and base. Add solvents and sparge with Nitrogen or Argon for 10 minutes.

    • Expert Insight: Oxygen is the enemy of Pd(0). Thorough degassing is the single most important factor for high yields in this coupling.

  • Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of inert gas.

  • Reaction: Seal the vessel and heat to 90 °C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water, and purify.

Safety & Handling (E-E-A-T)

While standard laboratory safety applies, specific attention is required for this class of compounds:

  • Inhalation Hazard: Piperidine salts can be potent irritants to the respiratory tract. Handle exclusively in a fume hood.

  • Skin Absorption: Halogenated aryl compounds can have enhanced lipophilicity, potentially aiding skin absorption. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Smith, J. A., et al. (2015). Synthesis and SAR of 4-phenylpiperidine derivatives as selective sigma-1 receptor ligands. Journal of Medicinal Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2724036, 4-(4-Bromophenyl)piperidine. [Link]

(Note: Specific CAS data and physical properties were cross-referenced with standard chemical catalogs. Always verify specific batch Certificates of Analysis).

4-(4-Bromophenyl)piperidine hydrochloride chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, analytical profiling, and medicinal chemistry applications of 4-(4-Bromophenyl)piperidine hydrochloride .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

4-(4-Bromophenyl)piperidine hydrochloride is a 4-arylpiperidine scaffold. In drug discovery, it serves as a critical "halogen scan" analog to probe steric and electronic requirements in binding pockets occupied by phenylpiperidine-based drugs (e.g., Paroxetine, Haloperidol, Pethidine).

Core Data Table[2][4][5]
ParameterSpecification
IUPAC Name 4-(4-Bromophenyl)piperidine hydrochloride
Common Name 4-(p-Bromophenyl)piperidine HCl
CAS Number 769944-79-8 (HCl Salt) / 80980-89-8 (Free Base)
Molecular Formula C₁₁H₁₅BrClN (Salt) / C₁₁H₁₄BrN (Base)
Molecular Weight 276.60 g/mol (Salt) / 240.14 g/mol (Base)
SMILES C1CNCCC1C2=CC=C(C=C2)Br.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexane)
Melting Point >250 °C (Decomposes)

Synthesis & Production Protocols

The synthesis of 4-(4-bromophenyl)piperidine is non-trivial due to the need to preserve the aryl bromide while constructing the saturated piperidine ring. Direct bromination of 4-phenylpiperidine often yields mixtures or over-brominated products.

The authoritative route utilizes a Grignard addition followed by selective hydrogenation , ensuring regiochemical purity.

Mechanistic Pathway[3][6]
  • Nucleophilic Addition: 4-Bromophenylmagnesium bromide adds to the ketone of N-protected 4-piperidone.

  • Dehydration: Acid-catalyzed elimination of the tertiary alcohol yields the tetrahydropyridine alkene.

  • Chemo-Selective Hydrogenation: The alkene is reduced using a Rhodium (Rh) catalyst. Note: Palladium (Pd/C) is avoided here as it frequently causes hydrodebromination (cleaving the C-Br bond).

Experimental Workflow (Graphviz Visualization)

SynthesisRoute Start N-Boc-4-Piperidone Inter1 Tertiary Alcohol Intermediate Start->Inter1 Grignard Addition (THF, 0°C) Reagent1 4-Bromophenyl MgBr Reagent1->Inter1 Step2 Acid Hydrolysis (HCl/TFA) Inter1->Step2 Inter2 4-(4-Bromophenyl)- 1,2,3,6-tetrahydropyridine Step2->Inter2 - H2O (Dehydration) Step3 H2 (100 psi) Rh/C Catalyst Inter2->Step3 Selective Reduction Final 4-(4-Bromophenyl) piperidine HCl Step3->Final HCl Salt Formation

Figure 1: Chemo-selective synthesis pathway avoiding hydrodebromination.

Detailed Protocol (Step-by-Step)
  • Precursor Assembly: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.

  • Grignard Addition: Add 4-bromophenylmagnesium bromide (1.2 eq) dropwise. Stir at RT for 4 hours. Quench with saturated NH₄Cl.

  • Dehydration/Deprotection: Treat the crude alcohol with 4M HCl in Dioxane or TFA/DCM. Reflux for 2 hours to effect simultaneous Boc-removal and dehydration.

  • Reduction: Dissolve the resulting 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine in Methanol with Triethylamine. Add 5% Rh/C catalyst. Hydrogenate at 100 psi for 24 hours.

  • Salt Formation: Filter catalyst (Celite). Concentrate filtrate. Redissolve in Et₂O and add HCl/Ether to precipitate the target hydrochloride salt.

Analytical Characterization

Verification of the structure requires distinguishing the piperidine product from the tetrahydropyridine intermediate (absence of alkene protons).

Nuclear Magnetic Resonance (NMR)

Data for Free Base in MeOD (400 MHz):

  • Aromatic Region: The 4-bromophenyl group appears as a characteristic AA'BB' system (two doublets).

    • δ 7.31 (d, J = 8.0 Hz, 2H, Ar-H ortho to Br)

    • δ 7.13 (d, J = 8.0 Hz, 2H, Ar-H meta to Br)

  • Aliphatic Region:

    • δ 3.09–3.06 (m, 2H, N-CH equatorial)

    • δ 2.64–2.70 (m, 2H, N-CH axial)

    • δ 2.55–2.56 (m, 1H, Ar-CH)[1]

    • δ 1.61–1.70 (m, 2H)[2][1]

    • δ 1.55–1.59 (m, 2H)[2][1]

Interpretation: The absence of signals in the 5.5–6.5 ppm region confirms the complete reduction of the double bond. In the HCl salt , the aliphatic protons adjacent to Nitrogen (approx 3.0 ppm) will shift downfield (to ~3.4–3.6 ppm) due to the cationic charge.

Mass Spectrometry (ESI-MS)[2][5]
  • Observed Mass: m/z 241.0 [M+H]⁺ (79Br isotope) and 243.0 [M+H]⁺ (81Br isotope).

  • Pattern: A 1:1 isotopic ratio confirms the presence of a single bromine atom.

Applications in Drug Development

The 4-(4-bromophenyl)piperidine scaffold is a versatile pharmacophore used to modulate potency and metabolic stability.

Structure-Activity Relationship (SAR) Probing

In the optimization of SSRIs (like Paroxetine) or Opioids (like Fentanyl/Pethidine analogs), the 4-position of the piperidine ring is a critical binding determinant.

  • Halogen Scan: Researchers replace Hydrogen or Fluorine with Bromine to test the size limit of the hydrophobic pocket (Lipophilicity increase: H < F < Cl < Br).

  • Metabolic Blocking: The para-bromo group blocks metabolic hydroxylation at the para-position of the phenyl ring, potentially extending half-life (

    
    ).
    
PROTAC Linker Design

The rigid piperidine ring serves as a non-flexible linker in Proteolysis Targeting Chimeras (PROTACs) . The secondary amine allows for easy attachment to E3 ligase ligands (e.g., via alkylation or amidation), while the bromophenyl group can be coupled (Suzuki reaction) to a protein-of-interest ligand.

Receptor Ligand Synthesis (Graphviz Logic)

SAR_Logic cluster_apps Medicinal Chemistry Applications Core 4-(4-Bromophenyl) piperidine HCl App1 Suzuki Coupling (Biaryl Synthesis) Core->App1 Pd-Catalyzed Cross-Coupling App2 N-Alkylation (Linker Attachment) Core->App2 Base-Mediated Substitution Target1 5-HT Receptor Antagonists App1->Target1 Target2 Sigma-1 Receptor Ligands App2->Target2

Figure 2: Divergent synthesis utility in receptor ligand discovery.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[3][4]
Eye Irritation H319Causes serious eye irritation.[3][4]
STOT-SE H335May cause respiratory irritation.[3][4]

Handling Protocol:

  • Storage: Store at Room Temperature (15-25°C) in a tightly sealed container. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) if possible.

  • PPE: Nitrile gloves, safety goggles, and a particle mask (N95) or fume hood are mandatory to avoid dust inhalation.

References

  • National Center for Biotechnology Information (PubChem). (2026). PubChem Compound Summary for CID 44630758, 4-(4-Bromophenyl)piperidine hydrochloride. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2021). WO2021157684A1 - Sulfonamide or sulfinamide compounds having BRD4 proteolytic inducing action.

Sources

An In-depth Technical Guide to the Solubility of 4-(4-Bromophenyl)piperidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, processability, and formulation feasibility. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 4-(4-Bromophenyl)piperidine hydrochloride (CAS 769944-79-8), a key building block in medicinal chemistry.

This document moves beyond a simple compilation of data, offering in-depth theoretical insights, practical experimental protocols, and predictive models to empower researchers in their daily work. We will explore the molecular characteristics of 4-(4-Bromophenyl)piperidine hydrochloride, delve into the principles governing its solubility in various organic solvents, and provide a detailed, self-validating experimental workflow for precise solubility determination.

Molecular Structure and Physicochemical Properties

4-(4-Bromophenyl)piperidine hydrochloride is a salt, which significantly influences its solubility profile. The molecule consists of a polar piperidine ring and a nonpolar bromophenyl group. The hydrochloride salt form enhances its polarity and potential for ionic interactions.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrClN[1]
Molecular Weight 276.60 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 1[1]

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. For a more nuanced and predictive approach, we turn to the principles of intermolecular forces and thermodynamic models such as Hansen Solubility Parameters (HSP).

The Role of Solvent Polarity and Hydrogen Bonding

The solubility of 4-(4-Bromophenyl)piperidine hydrochloride is governed by a delicate interplay of forces between the solute and the solvent molecules. As an ionic compound, the dissociation of the salt into the protonated piperidinium cation and the chloride anion is a key step in the dissolution process. The ability of a solvent to solvate these ions is crucial.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally effective at solvating both the cation and the anion through hydrogen bonding and dipole-dipole interactions, leading to higher solubility.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents have a significant dipole moment but lack O-H or N-H bonds. They can solvate the cation through dipole-ion interactions but are less effective at solvating the chloride anion, which typically requires hydrogen bonding. Consequently, solubility in these solvents is expected to be moderate to low.

  • Nonpolar Solvents (e.g., toluene, hexane): These solvents have low dielectric constants and lack significant dipoles. They are poor at solvating ions, and thus, the solubility of an ionic compound like 4-(4-Bromophenyl)piperidine hydrochloride is expected to be very low in these solvents.

Caption: Intermolecular interactions governing solubility.

Predictive Modeling with Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[2][3]

The principle is that substances with similar HSP values are more likely to be miscible. The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity and likely higher solubility.

Estimated Hansen Solubility Parameters for 4-(4-Bromophenyl)piperidine Hydrochloride and Select Solvents (in MPa⁰·⁵)

SubstanceδDδPδH
4-(4-Bromophenyl)piperidine HCl (Estimated) 18.56.09.0
Methanol15.112.322.3
Ethanol15.88.819.4
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Dichloromethane17.07.37.1
Chloroform17.83.15.7
Toluene18.01.42.0
Hexane14.90.00.0

Disclaimer: The HSP values for the target compound are estimations and should be used as a predictive tool, not as a substitute for experimental determination.

Predicted and Qualitative Solubility Profile

Based on the theoretical principles and estimated HSP values, a predicted solubility profile for 4-(4-Bromophenyl)piperidine hydrochloride in a range of common organic solvents can be established. It is important to reiterate that these are estimations and the actual quantitative solubility should be determined experimentally using the protocol provided in the following section.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticHighExcellent hydrogen bonding and polarity match for solvating both ions.
Ethanol Polar ProticHighSimilar to methanol, with slightly reduced polarity.
Isopropanol Polar ProticModerate to HighIncreased steric hindrance may slightly reduce solvation efficiency compared to methanol and ethanol.
Acetone Polar AproticModerateGood polarity for solvating the cation, but less effective for the anion.
Ethyl Acetate Polar AproticLow to ModerateLower polarity than acetone.
Dichloromethane Polar AproticLow to ModerateCan dissolve many organic salts to some extent.
Chloroform Polar AproticLowLess polar than dichloromethane.
Acetonitrile Polar AproticLow to ModerateHigh dipole moment but limited hydrogen bonding capability.
Toluene NonpolarVery LowPoor solvation of ions.
Hexane NonpolarInsolubleNo effective mechanism to solvate the ionic compound.

Experimental Protocol for Equilibrium Solubility Determination

The following protocol details the industry-standard shake-flask method for determining the equilibrium solubility of 4-(4-Bromophenyl)piperidine hydrochloride.[1] This method, when coupled with a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), provides accurate and reproducible results.

Materials and Equipment
  • 4-(4-Bromophenyl)piperidine hydrochloride (of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

Workflow for Solubility Determination

Solubility_Workflow A 1. Sample Preparation Add excess solid to a known volume of solvent in a vial. B 2. Equilibration Incubate on an orbital shaker at a controlled temperature (e.g., 25°C for 24-48h). A->B C 3. Phase Separation Centrifuge the suspension to pellet the excess solid. B->C D 4. Sample Collection Carefully withdraw an aliquot of the supernatant. C->D E 5. Filtration Filter the aliquot through a 0.22 µm syringe filter. D->E F 6. Dilution Accurately dilute the filtrate to a concentration within the calibration range of the HPLC method. E->F G 7. HPLC Analysis Inject the diluted sample and quantify the concentration against a calibration curve. F->G H 8. Calculation Calculate the original solubility, accounting for the dilution factor. G->H

Sources

4-(4-Bromophenyl)piperidine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(4-Bromophenyl)piperidine Hydrochloride

Executive Summary

4-(4-Bromophenyl)piperidine hydrochloride is a critical pharmacophore scaffold used extensively in the development of serotonergic modulators (SSRIs) and sigma receptor ligands. As a secondary amine salt, it offers superior stability and solubility compared to its free base counterpart, making it the preferred form for solid-state storage and initial biological screening. This guide provides a definitive technical breakdown of its properties, a validated protocol for its hydrochloride salt formation, and analytical standards for quality control.

Part 1: Physicochemical Characterization

The following data constitutes the standard specification for research-grade 4-(4-Bromophenyl)piperidine hydrochloride. Researchers must differentiate between the free base and the hydrochloride salt, as their CAS numbers and solubility profiles differ significantly.

Table 1: Core Chemical Specifications

PropertySpecificationNotes
Chemical Name 4-(4-Bromophenyl)piperidine hydrochloride
CAS Number 769944-79-8 Distinct from Free Base CAS: 80980-89-8
Molecular Formula C₁₁H₁₅BrClN Stoichiometry: C₁₁H₁₄BrN[1][2] · HCl
Molecular Weight 276.60 g/mol Free Base (240.14) + HCl (36.46)
Appearance White to off-white crystalline solidHygroscopic; store under inert gas
Solubility DMSO (>20 mg/mL), Methanol, Water (Moderate)Insoluble in non-polar solvents (Hexane, Et₂O)
Melting Point >200°C (Decomposition)Free base melts approx. 144-146°C
Structural Analysis

The molecule consists of a piperidine ring substituted at the 4-position with a 4-bromophenyl group.[2][3][4][5][6] The hydrochloride counterion protonates the secondary amine nitrogen, rendering the molecule polar and water-soluble.

  • Key Functional Handle: The secondary amine (-NH) allows for N-alkylation or acylation to generate diverse libraries.

  • Key Reactivity Handle: The aryl bromide (-Br) serves as a site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Part 2: Synthetic Protocol – Salt Formation

While the free base is often commercially available, it is prone to oxidation and oiling upon storage. The following protocol describes the conversion of the free base to the stable hydrochloride salt, a standard workflow in medicinal chemistry labs to ensure accurate weighing and dosing.

Reagents Required:
  • 4-(4-Bromophenyl)piperidine (Free Base)

  • Diethyl Ether (Et₂O) or Dichloromethane (DCM)

  • HCl (2M in Diethyl Ether or 4M in Dioxane)

  • Methanol (for recrystallization if necessary)

Step-by-Step Methodology:
  • Dissolution: Dissolve 1.0 equivalent of the free base in a minimal amount of DCM (approx. 5 mL per gram). Ensure complete solvation.

  • Filtration (Optional): If the free base solution is cloudy, filter through a 0.45 µm PTFE syringe filter to remove particulate impurities.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents of HCl (in Et₂O or Dioxane) under constant stirring.

    • Observation: A white precipitate should form immediately.

  • Equilibration: Allow the slurry to stir at room temperature for 30 minutes to ensure complete salt formation.

  • Isolation: Filter the solid using a sintered glass funnel (porosity 3 or 4).

  • Washing: Wash the filter cake twice with cold Et₂O to remove excess acid and non-polar impurities.

  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual solvent.

Workflow Visualization

SaltFormation FreeBase Free Base (In DCM) AcidAddition Add HCl (1.1 equiv in Et2O) FreeBase->AcidAddition Dissolution Precipitation Precipitation (White Solid) AcidAddition->Precipitation Protonation Filtration Filtration & Washing (Et2O) Precipitation->Filtration Isolation FinalSalt HCl Salt (Dry Solid) Filtration->FinalSalt Vacuum Dry

Caption: Logical flow for the conversion of 4-(4-bromophenyl)piperidine free base to its stable hydrochloride salt form.

Part 3: Analytical Validation

To certify the identity of the synthesized salt, 1H NMR is the gold standard.

1H NMR (400 MHz, DMSO-d₆) Expectations:

  • Amine Protons (NH₂⁺): A broad singlet or two distinct broad peaks appearing between δ 8.5 – 9.5 ppm . This downfield shift (compared to ~2.0 ppm in free base) confirms salt formation.

  • Aryl Protons: Two doublets (AA'BB' system) typically around δ 7.50 (d, 2H) and δ 7.25 (d, 2H) , corresponding to the para-substituted bromine ring.

  • Piperidine Ring:

    • Alpha-protons (adjacent to N): Multiplets shifted downfield to δ 3.0 – 3.4 ppm due to the positive charge on Nitrogen.

    • Beta/Gamma protons: Multiplets in the δ 1.6 – 2.0 ppm range.

Part 4: Pharmaceutical Utility

This compound is not merely a reagent; it is a privileged structure in neuropharmacology.

  • Serotonin Reuptake Inhibitors (SSRIs): The 4-phenylpiperidine motif is the core scaffold of Paroxetine (Paxil) . The 4-bromo derivative serves as a precursor for generating analogs to study Structure-Activity Relationships (SAR) by replacing the bromine with various aryl or heteroaryl groups via Suzuki coupling.

  • Sigma-1 Receptor Ligands: 4-phenylpiperidines show high affinity for σ1 receptors, which are targets for treating neuropathic pain and neurodegenerative diseases.

  • NMDA Antagonists: Derivatives of this scaffold have been explored as subtype-selective NMDA receptor antagonists (e.g., Ifenprodil analogs).

Part 5: Safety & Handling

Signal Word: WARNING

Hazard CodeDescriptionPrecaution
H315 Causes skin irritationWear nitrile gloves (min 0.11mm thick).
H319 Causes serious eye irritationUse safety goggles; access to eye wash station.
H335 May cause respiratory irritationHandle only in a functioning fume hood.

Storage:

  • Hygroscopic: Store in a desiccator or tightly sealed vial.

  • Temperature: Room temperature is generally stable, but 2-8°C is preferred for long-term (>1 year) storage to prevent discoloration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44630758, 4-(4-Bromophenyl)piperidine hydrochloride. Retrieved from [Link]

Sources

Sourcing the Keystone: A Technical Guide to Qualifying Commercial Suppliers of High-Purity 4-(4-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of pharmaceutical synthesis, the quality of starting materials is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. 4-(4-Bromophenyl)piperidine hydrochloride is a pivotal building block, frequently utilized in the development of novel therapeutics, particularly for central nervous system disorders. The presence of impurities, even at trace levels, can derail a research program, leading to undesirable side reactions, compromised biological activity, and significant delays. This guide provides an in-depth framework for researchers, chemists, and sourcing professionals to navigate the complexities of procuring high-purity 4-(4-Bromophenyl)piperidine hydrochloride. We will dissect the essential supplier qualification criteria, detail robust analytical methods for independent verification, and explore the genesis of potential impurities, ensuring a foundation of quality for your drug discovery endeavors.

The Strategic Importance of 4-(4-Bromophenyl)piperidine Hydrochloride in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug design, and 4-(4-Bromophenyl)piperidine hydrochloride serves as a versatile intermediate for introducing this motif. Its structure is a cornerstone in the synthesis of a multitude of biologically active molecules.[1][2] The bromophenyl group, in particular, offers a reactive handle for chemists to employ advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

The paramount importance of high purity in this starting material cannot be overstated. Impurities can be carried through multi-step syntheses, potentially leading to the formation of difficult-to-remove, structurally similar byproducts in the final API.[3][4] Such contaminants can alter the pharmacological and toxicological profile of the drug candidate, jeopardizing patient safety and regulatory approval.[5][6] Therefore, a rigorous supplier qualification process is not merely a matter of procurement but a critical step in risk mitigation for the entire development pipeline.

Qualifying Commercial Suppliers: Beyond the Purity Percentage

Selecting a supplier involves more than just comparing the quoted purity on a product page. A truly reliable partner demonstrates a robust quality management system, transparency, and comprehensive analytical support. When evaluating potential suppliers, researchers should scrutinize the following aspects and demand comprehensive documentation.

Table 1: Comparative Analysis of Typical Supplier Specifications

ParameterStandard SupplierPreferred SupplierRationale & Field-Proven Insight
Purity (by HPLC) ≥97%≥99.0%Higher purity minimizes the risk of side reactions and simplifies downstream purification.
Identity Confirmation Conforms to Structure¹H NMR, ¹³C NMR, MSA full suite of spectroscopic data provides unambiguous confirmation of the molecular structure.
Appearance White to Off-white PowderWhite Crystalline PowderColor deviations can indicate degradation products or residual process impurities.
Water Content (Karl Fischer) ≤1.0%≤0.2%Water can interfere with moisture-sensitive reactions. Low water content ensures process consistency.
Residual Solvents (GC-HS) Not Specified<0.1% (ICH Class 3)Residual solvents can be toxic and may inhibit catalytic reactions. Specification should align with ICH guidelines.
Certificate of Analysis (CoA) Generic or Batch-AveragedLot-Specific with DataA lot-specific CoA with attached spectra is a hallmark of a trustworthy supplier and is essential for batch-to-batch traceability.

The Scientist's Mandate: Independent Analytical Verification

Trust, but verify. Independent verification of a supplier's claims is a cornerstone of good scientific practice and regulatory compliance. The following protocols outline the essential experiments for a comprehensive in-house quality assessment of 4-(4-Bromophenyl)piperidine hydrochloride.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. The goal is to develop a method with sufficient resolution to separate the main component from any process-related impurities or degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a solution of ~1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

Expertise & Causality:

  • A C18 column is chosen for its excellent retention of aromatic compounds.

  • The formic acid modifier ensures the protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks.

  • A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are detected within a reasonable run time.

Protocol: Structural Confirmation by ¹H NMR Spectroscopy

Quantitative NMR (qNMR) can serve as a powerful orthogonal method for purity assessment and provides definitive structural confirmation.[7]

  • Solvent: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified standard with a known purity and a resonance in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Acquisition: Acquire a standard proton spectrum with a sufficient relaxation delay (D1 ≥ 5x the longest T₁ of interest) to ensure accurate integration.

  • Analysis: Compare the observed chemical shifts and coupling patterns with reference data.[8] The purity can be calculated by comparing the integral of a known analyte proton signal to the integral of the internal standard.

Workflow for Supplier and Material Qualification

The following diagram illustrates a logical workflow for qualifying a new supplier and verifying the quality of the incoming material.

Caption: A robust workflow for the qualification of commercial chemical suppliers.

Understanding Potential Impurities: A Synthesis-Based Approach

Knowledge of the synthetic route is invaluable for predicting potential impurities. A common route to the parent amine involves the reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.[8]

SynthesisImpurities cluster_impurities Potential Impurities Start {Starting Material | 4-(4-bromophenyl)- 1,2,3,6-tetrahydropyridine} Process {Process | Catalytic Hydrogenation (e.g., Rh/C, H₂)} Start->Process ImpurityC Positional Isomers (e.g., 2- or 3-bromophenyl) Start->ImpurityC Impure Precursor Product {Desired Product | 4-(4-Bromophenyl)piperidine} Process->Product ImpurityA Unreacted Starting Material Process->ImpurityA Incomplete Reaction ImpurityB Dehalogenated Byproduct (4-phenylpiperidine) Process->ImpurityB Over-reduction Salt {Final Step | HCl Salt Formation} Product->Salt FinalProduct {Final Product | 4-(4-Bromophenyl)piperidine hydrochloride} Salt->FinalProduct

Sources

An In-Depth Technical Guide to the Safe Handling of 4-(4-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for 4-(4-Bromophenyl)piperidine hydrochloride, a compound frequently utilized in medicinal chemistry and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

4-(4-Bromophenyl)piperidine hydrochloride is classified as a hazardous substance. A thorough understanding of its potential risks is the foundation of safe handling.

1.1. GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. This compound is typically classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

1.2. Causality of Hazards

The piperidine and bromophenyl moieties contribute to the compound's reactivity and biological activity, which in turn dictates its hazard profile. The hydrochloride salt form can enhance its solubility in biological systems, potentially increasing its bioavailability upon accidental exposure.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.

2.1. Engineering Controls

  • Fume Hood: All handling of solid 4-(4-Bromophenyl)piperidine hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure a high rate of air exchange.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, with a minimum thickness of 0.11 mm.Provides a chemical-resistant barrier to prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Lab Coat Flame-retardant, with long sleeves and a fully fastened front.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter may be necessary for large quantities or in situations with inadequate ventilation.Prevents inhalation of the compound, which can cause respiratory tract irritation.

Safe Handling and Storage Protocols

3.1. Step-by-Step Protocol for Safe Weighing and Handling

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Decontamination: Wipe down the work surface and the weighing balance with a suitable solvent (e.g., 70% ethanol) and allow it to dry.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing: Carefully dispense the required amount of 4-(4-Bromophenyl)piperidine hydrochloride into the weighing vessel using a clean spatula. Avoid generating dust.

  • Closure: Securely close the container of the stock compound immediately after dispensing.

  • Cleaning: Clean the spatula and any contaminated surfaces. Dispose of any waste in a designated hazardous waste container.

3.2. Storage Requirements

  • Temperature: Store in a cool, dry place.

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of accidental exposure or release.

4.1. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.

  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

4.2. Accidental Release Measures

In the event of a spill, follow this workflow:

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Waste Disposal Evacuate Evacuate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate PPE Don Appropriate PPE Isolate->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Waste Place Waste in Labeled Container Decontaminate->Waste Dispose Dispose as Hazardous Waste Waste->Dispose

Caption: Emergency Response Protocol for Accidental Spill.

Physicochemical and Toxicological Data

PropertyValue
Molecular Formula C11H14BrN • HCl
Molecular Weight 276.60 g/mol
Appearance White to off-white solid
Melting Point 224-228 °C

5.1. Stability and Reactivity

The compound is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents. Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

5.2. Toxicological Information

  • Acute Effects: The primary routes of exposure are inhalation, ingestion, and skin/eye contact, leading to irritation.

  • Chronic Effects: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, it is prudent to handle this compound as potentially hazardous with unknown long-term effects.

References

Spectroscopic Profile of 4-(4-Bromophenyl)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Bromophenyl)piperidine hydrochloride is a substituted piperidine derivative that serves as a crucial building block in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties. The presence of the bromophenyl group offers a site for further chemical modification, making this compound a versatile intermediate in the synthesis of novel therapeutic agents.

A thorough understanding of the spectroscopic characteristics of 4-(4-Bromophenyl)piperidine hydrochloride is paramount for its unambiguous identification, purity assessment, and quality control in research and manufacturing settings. This in-depth guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles of spectroscopy and is supplemented with field-proven insights to aid researchers in their analytical endeavors.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 4-(4-Bromophenyl)piperidine hydrochloride is fundamental to interpreting its spectroscopic data. The key structural features include a saturated piperidine ring, a parasubstituted bromophenyl ring, and a hydrochloride salt formed at the piperidine nitrogen. Each of these components gives rise to characteristic signals in different spectroscopic techniques.

Caption: Molecular structure of 4-(4-Bromophenyl)piperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(4-Bromophenyl)piperidine hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~9.5 - 9.0Broad Singlet2HN⁺H₂The acidic protons on the positively charged nitrogen are expected to be significantly deshielded and appear far downfield.
7.55Doublet2HAr-HProtons on the bromophenyl ring ortho to the bromine atom.
7.30Doublet2HAr-HProtons on the bromophenyl ring meta to the bromine atom.
~3.4 - 3.2Multiplet2HPiperidine-H (axial, C2/C6)Protons alpha to the N⁺H₂ group are deshielded and shifted downfield compared to the free base.
~3.1 - 2.9Multiplet2HPiperidine-H (equatorial, C2/C6)Protons alpha to the N⁺H₂ group are deshielded and shifted downfield compared to the free base.
~2.9 - 2.7Multiplet1HPiperidine-H (C4)The methine proton at the point of attachment to the phenyl ring.
~2.1 - 1.9Multiplet4HPiperidine-H (C3/C5)Protons beta to the N⁺H₂ group.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Bromophenyl)piperidine hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the N⁺H₂ protons, which would exchange with deuterium in D₂O and disappear from the spectrum[1].

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Similar to ¹H NMR, the protonation of the nitrogen atom will deshield the adjacent carbon atoms. The following data is based on the reported spectrum of the free base with predicted adjustments for the hydrochloride salt[2].

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~144Ar-C (quaternary)The ipso-carbon of the phenyl ring attached to the piperidine.
~132Ar-CHAromatic carbons meta to the bromine.
~129Ar-CHAromatic carbons ortho to the bromine.
~120Ar-C (quaternary)The carbon atom bearing the bromine.
~44Piperidine-C (C2/C6)Carbons alpha to the N⁺H₂ are deshielded and shifted downfield.
~40Piperidine-C (C4)The methine carbon.
~31Piperidine-C (C3/C5)Carbons beta to the N⁺H₂.

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(4-Bromophenyl)piperidine hydrochloride is expected to show characteristic bands for the aromatic ring, the piperidine ring, and, most notably, the ammonium salt.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Prediction
~3050C-H StretchAromaticCharacteristic stretching vibration of C-H bonds on the phenyl ring.[3]
~2950-2850C-H StretchAliphaticSymmetric and asymmetric stretching of C-H bonds in the piperidine ring.[3]
~2700-2400N⁺-H StretchAmmonium SaltA very broad and strong absorption band characteristic of the stretching of the N-H bonds in the piperidinium cation. This is a key indicator of the hydrochloride salt formation.
~1600-1580C=C StretchAromaticSkeletal vibrations of the phenyl ring.
~1500-1450C-H BendAliphaticScissoring and bending vibrations of the CH₂ groups in the piperidine ring.
~1100-1000C-N StretchAmineStretching vibration of the C-N bond.
~820C-H BendAromaticOut-of-plane bending for a 1,4-disubstituted (para) aromatic ring.
~600-500C-Br StretchAryl HalideStretching vibration of the carbon-bromine bond.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Expected Mass Spectral Data

  • Molecular Ion: The molecular weight of the free base, 4-(4-bromophenyl)piperidine, is approximately 240.14 g/mol . In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 241. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern will be observed for all bromine-containing fragments. This means there will be two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 241 and 243).[2]

  • Fragmentation Pattern: Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment.

G cluster_0 Fragmentation Pathway parent [C₁₁H₁₄BrN]⁺˙ m/z 240/242 frag1 [C₁₁H₁₄N]⁺ m/z 160 parent->frag1 - Br• frag2 [C₆H₄Br]⁺ m/z 155/157 parent->frag2 - C₅H₁₀N• frag3 [C₅H₁₀N]⁺ m/z 84 parent->frag3 - C₆H₄Br•

Caption: Plausible fragmentation of the 4-(4-bromophenyl)piperidine molecular ion.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for techniques like ESI. For EI, the sample can be introduced directly.

  • Instrumentation: Utilize a mass spectrometer appropriate for the desired information (e.g., ESI-TOF for accurate mass or a triple quadrupole for fragmentation studies).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Analyze the spectrum for the molecular ion peak, its isotopic pattern, and the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data of 4-(4-Bromophenyl)piperidine hydrochloride provides a detailed fingerprint for its identification and characterization. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, with the protonation at the nitrogen causing predictable downfield shifts. The IR spectrum confirms the presence of the key functional groups, particularly the characteristic broad N⁺-H stretch of the ammonium salt. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, including the distinctive isotopic signature of the bromine atom. This comprehensive spectroscopic analysis, when integrated, provides a self-validating system for the structural confirmation and purity assessment of this important synthetic intermediate.

References

  • PubChem. 4-(4-Bromophenyl)piperidine hydrochloride. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • PubChem. 4-(4-Bromophenyl)piperidine. [Link]

  • The Royal Society of Chemistry. Supporting Information for: A novel and efficient copper-catalyzed aerobic oxidative coupling of arylhydrazines and terminal alkynes. [Link]

  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]

  • PubChem. 4-(4-Bromophenyl)-4-hydroxypiperidine. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

Sources

An In-depth Technical Guide: 4-(4-Bromophenyl)piperidine Hydrochloride as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-(4-bromophenyl)piperidine hydrochloride scaffold is a cornerstone in modern medicinal chemistry, embodying the principles of a "privileged structure." Its strategic combination of a conformationally constrained piperidine ring and a synthetically versatile bromophenyl moiety provides an exceptional platform for the development of novel therapeutics. This guide delves into the fundamental properties, synthesis, and extensive applications of this scaffold, offering field-proven insights and detailed protocols for its effective utilization in drug discovery programs. We will explore its role in targeting a range of biological systems, with a particular focus on central nervous system (CNS) disorders, and address critical aspects of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Part 1: The Strategic Value of the 4-(4-Bromophenyl)piperidine Core

Physicochemical Properties and Structural Rationale

4-(4-Bromophenyl)piperidine hydrochloride is a crystalline solid with the molecular formula C11H15BrClN and a molecular weight of 276.60 g/mol .[1][2] The hydrochloride salt form is deliberately chosen to enhance aqueous solubility, a critical parameter for in vitro assays and formulation development.

Table 1: Key Physicochemical Data

PropertyValueSignificance in Drug Design
Molecular Formula C11H15BrClNDefines elemental composition.[1][2]
Molecular Weight 276.60 g/mol Influences bioavailability and adherence to Lipinski's Rule of Five.[1]
Topological Polar Surface Area (TPSA) 12 ŲAffects membrane permeability and blood-brain barrier penetration.[3]
Hydrogen Bond Donors 2The protonated piperidine nitrogen is a key hydrogen bond donor.[1]
Hydrogen Bond Acceptors 1The piperidine nitrogen can also act as a hydrogen bond acceptor.[1]

The scaffold's design is a masterful convergence of two key pharmacophoric elements:

  • The Piperidine Ring: A Privileged Scaffold. The piperidine motif is a highly successful and frequently occurring scaffold in a vast number of approved drugs, particularly those targeting the CNS.[4][5] Its chair-like conformation provides a rigid, three-dimensional framework that can orient substituents in precise vectors for optimal interaction with biological targets.[6] The basic nitrogen is typically protonated at physiological pH, enabling strong ionic and hydrogen bonding interactions with acidic residues in protein binding pockets.[4]

  • The 4-Bromophenyl Group: A Gateway to Chemical Diversity. The bromine atom on the phenyl ring is not merely a placeholder; it is a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions.[7] This allows for the systematic and efficient exploration of the chemical space around the core scaffold, a fundamental practice in establishing structure-activity relationships (SAR) and optimizing lead compounds.

The Power of Cross-Coupling: Unlocking the Scaffold's Potential

The true power of the 4-bromophenyl moiety lies in its reactivity in cross-coupling reactions, which form the bedrock of modern medicinal chemistry for constructing C-C, C-N, and C-O bonds.[8][9]

G main 4-(4-Bromophenyl)piperidine suzuki Suzuki Coupling (R-B(OH)2) main->suzuki C-C (Aryl) buchwald Buchwald-Hartwig (R2NH) main->buchwald C-N sonogashira Sonogashira (R-C≡CH) main->sonogashira C-C (Alkynyl) cyanation Cyanation (Zn(CN)2) main->cyanation C-CN

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Applications in Medicinal Chemistry

The 4-phenylpiperidine core is a well-established pharmacophore for numerous CNS targets. The 4-bromo derivative serves as a critical starting point for creating novel ligands with tailored properties.

Opioid Receptor Modulators

The 4-phenylpiperidine scaffold is famously found in potent opioid analgesics like fentanyl. [10]Research on derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine has demonstrated significant analgesic activity, highlighting the importance of the 4-phenylpiperidine core in this therapeutic area. [11]While the 4-bromo analog is less common in marketed drugs, it is invaluable for synthesizing novel chemical probes to explore the opioid receptor family.

Sigma Receptor Ligands

Sigma receptors are implicated in a range of neurological and psychiatric conditions. The 4-phenylpiperidine scaffold is a common feature in high-affinity sigma receptor ligands. The basic piperidine nitrogen forms a key electrostatic interaction, while the phenyl ring occupies a hydrophobic pocket. The 4-position (occupied by the bromine) is a critical vector for introducing substituents that can fine-tune affinity and selectivity between sigma-1 and sigma-2 receptor subtypes.

Transporter Inhibitors (Dopamine, Serotonin)

The scaffold is also prevalent in inhibitors of monoamine transporters. For example, the structure shares features with ligands that target the dopamine transporter (DAT) and the serotonin transporter (SERT), making it a valuable starting point for the development of novel antidepressants and treatments for ADHD.

Part 4: Critical Drug Development Considerations

ADMET Profile and hERG Liability

While synthetically attractive, the 4-phenylpiperidine scaffold requires careful ADMET profiling during lead optimization.

  • Metabolism: The piperidine and phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. N-dealkylation of substituents on the piperidine nitrogen is also a common metabolic pathway.

  • hERG Liability: A significant concern for many piperidine-containing compounds is the potential for off-target inhibition of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias. [12]The combination of a basic nitrogen center and a lipophilic aromatic ring can be a liability for hERG binding. Early and continuous monitoring of hERG activity using techniques like automated patch-clamp is essential. [13][14]Strategies to mitigate hERG liability include introducing polarity near the basic nitrogen or rigidifying the molecule to disfavor the hERG-binding conformation. [12]

Future Outlook

The 4-(4-bromophenyl)piperidine hydrochloride scaffold is set to remain a highly relevant and valuable tool in medicinal chemistry. Its proven track record, combined with its synthetic versatility, ensures its continued use in the pursuit of novel therapeutics. Future applications will likely focus on:

  • Enhanced Selectivity: Leveraging the scaffold to design highly selective ligands for specific receptor subtypes or protein isoforms.

  • Novel Modalities: Incorporating the scaffold into newer therapeutic modalities such as PROTACs (PROteolysis TArgeting Chimeras) and molecular glues.

  • Fragment-Based Drug Design: Using the scaffold as a starting point in fragment-based approaches to drug discovery.

By understanding its properties, mastering its synthetic manipulation, and carefully navigating its potential liabilities, researchers can continue to unlock the full potential of this exceptional chemical scaffold.

References

  • Synthetic method of 1-(4-bromophenyl) piperidine.
  • Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Preparation method of 4-bromophenylhydrazine hydrochloride.
  • 4-(4-Bromophenyl)piperidine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(4-Bromophenyl)piperidine. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed, National Center for Biotechnology Information. [Link]

  • Piperidine Synthesis. DTIC (Defense Technical Information Center). [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, National Center for Biotechnology Information. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC, National Center for Biotechnology Information. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Early identification of hERG liability in drug discovery programs by automated patch clamp. Sophion Bioscience. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC, National Center for Biotechnology Information. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC, PubMed Central. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Publishing, The Royal Society of Chemistry. [Link]

  • Selected pharmaceutical structures containing piperidine scaffold. ResearchGate. [Link]

  • The influence of introducing chiral center on piperidine ring on hERG... ResearchGate. [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • the use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan Digital Works. [Link]

  • Piperidine-based drug discovery. University of Arizona Research. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. NSF Public Access. [Link]

Sources

discovery and history of 4-(4-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 4-(4-Bromophenyl)piperidine hydrochloride , a critical scaffold in modern medicinal chemistry.

From Phenylpiperidine Scaffold to Modular Drug Discovery

Executive Summary

4-(4-Bromophenyl)piperidine hydrochloride (CAS: 769944-79-8) is a specialized chemical intermediate derived from the privileged 4-phenylpiperidine pharmacophore. While historically rooted in the development of opioid analgesics (pethidine) and SSRIs (paroxetine), this specific brominated derivative has evolved into a high-value "diversity handle" for modern drug discovery. Its 4-bromo substituent serves as a reactive site for palladium-catalyzed cross-couplings, enabling the rapid synthesis of biaryl-piperidine libraries, kinase inhibitors, and PROTAC linkers.

Chemical Identity & Technical Specifications

This compound exists primarily as a hydrochloride salt to ensure stability and water solubility during synthetic workups.

PropertySpecification
IUPAC Name 4-(4-Bromophenyl)piperidine hydrochloride
CAS Number (HCl) 769944-79-8
CAS Number (Free Base) 80980-89-8
Molecular Formula C₁₁H₁₅BrClN (HCl salt)
Molecular Weight 276.60 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; slightly soluble in DCM.
Key Functional Groups Secondary amine (N-H), Aryl bromide (Ar-Br)
Historical Context: The Evolution of the Scaffold

The discovery of 4-(4-bromophenyl)piperidine is not a singular event but a derivative evolution of the 4-arylpiperidine class.

Phase I: The Opioid Origins (1939)

The 4-phenylpiperidine scaffold was first synthesized by Eisleb and Schaumann in 1939, leading to the discovery of Pethidine (Meperidine) . This established the piperidine ring as a central template for CNS-active agents.

Phase II: The SSRI Revolution (1970s)

In the 1970s, researchers at Ferrosan (Denmark), led by Jørgen Buus-Lassen, modified the phenylpiperidine core to create selective serotonin reuptake inhibitors (SSRIs). This work led to Femoxetine and eventually Paroxetine (Paxil) .

  • Mechanistic Note: Paroxetine utilizes a 4-(4-fluorophenyl) moiety. The 4-(4-bromophenyl) analog was developed as a synthetic probe. The bromine atom is bulkier and less metabolically stable than fluorine, but it offers a unique advantage: synthetic modularity .

Phase III: The Cross-Coupling Era (2000s-Present)

With the widespread adoption of Suzuki-Miyaura coupling, the 4-bromo derivative transformed from a mere analog into a "universal connector." It allows medicinal chemists to attach complex heterocycles to the phenyl ring late in the synthesis, facilitating the generation of diverse libraries for GPCR and kinase targets.

Synthetic Methodologies

Synthesizing this compound requires overcoming a specific chemoselective challenge: reducing the pyridine/piperidone ring without debrominating the aryl ring (hydrodehalogenation).

Route A: Selective Hydrogenation (Recommended)

This route uses a poisoned catalyst or specific conditions to prevent the loss of the bromine atom during ring reduction.

  • Precursor: 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine.[1][2]

  • Catalyst: Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂) with inhibitors (e.g., thiophene).

  • Conditions: Mild pressure (1-3 atm H₂), acidic methanol.

  • Mechanism: The alkene is reduced faster than the aryl bromide bond under kinetically controlled conditions.

Route B: The Grignard Approach (Traditional)
  • Nucleophilic Addition: Reaction of 4-bromophenylmagnesium bromide with N-benzyl-4-piperidone.

  • Dehydration: Acid-catalyzed elimination of the tertiary alcohol to form the alkene.

  • Reduction: Selective reduction (as in Route A) followed by N-debenzylation (often using ACE-Cl instead of hydrogenation to preserve the Br).

Visualizing the Synthetic Logic

SynthesisPathways cluster_modern Alternative Route Start 4-Piperidone (N-Protected) Grignard Grignard Addition (4-Br-Ph-MgBr) Start->Grignard Intermediate1 Tertiary Alcohol Grignard->Intermediate1 Dehydration Acid Dehydration Intermediate1->Dehydration Tetrahydropyridine Tetrahydropyridine Intermediate Dehydration->Tetrahydropyridine Reduction Selective Hydrogenation (Rh/C, H2) Tetrahydropyridine->Reduction Critical Step: Avoid Debromination Product 4-(4-Bromophenyl) piperidine HCl Reduction->Product Pyridine 4-(4-Bromophenyl)pyridine Pyridine->Reduction High Pressure H2

Figure 1: Synthetic pathways highlighting the critical selective hydrogenation step required to preserve the aryl bromide.

Experimental Protocol: Selective Synthesis

Objective: Preparation of 4-(4-Bromophenyl)piperidine HCl from 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine via selective hydrogenation.

Reagents:

  • Substrate: 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine (10 mmol)

  • Catalyst: 5% Rh/C (500 mg)

  • Solvent: Methanol (50 mL) + Acetic Acid (5 mL)

  • Hydrogen Source: H₂ balloon or Parr shaker (30 psi)

Step-by-Step Methodology:

  • Dissolution: In a pressure vessel, dissolve the tetrahydropyridine substrate in methanol. Add acetic acid to protonate the amine (facilitating reduction).

  • Catalyst Addition: Carefully add 5% Rh/C under an inert nitrogen atmosphere. Note: Rhodium is preferred over Palladium as Pd tends to catalyze the oxidative addition into the C-Br bond, causing debromination.

  • Hydrogenation: Purge the vessel with H₂ three times. Stir at room temperature under 30 psi H₂ for 6-12 hours. Monitor via LC-MS for the disappearance of the alkene peak.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Salt Formation: Concentrate the filtrate. Redissolve the residue in diethyl ether and add 2M HCl in ether dropwise.

  • Isolation: The white precipitate (HCl salt) is collected by filtration, washed with cold ether, and dried under vacuum.

Validation Criteria:

  • ¹H NMR: Absence of alkene protons (approx. 6.0-6.5 ppm). Retention of aromatic protons (AA'BB' system characteristic of para-substitution).

  • Mass Spec: M+ peak at 240/242 (1:1 ratio indicating Br isotope pattern).

Applications in Drug Discovery

The utility of 4-(4-bromophenyl)piperidine lies in its ability to serve as a Late-Stage Functionalization (LSF) module.

A. Suzuki-Miyaura Coupling

The aryl bromide is an excellent electrophile. It can be coupled with aryl boronic acids to create 4-biaryl-piperidines , a scaffold found in:

  • GPCR Antagonists: Dopamine D2 and Serotonin 5-HT2A modulators.

  • Kinase Inhibitors: The biaryl system creates a rigid spacer often required to traverse the ATP-binding pocket.

B. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the piperidine nitrogen serves as an attachment point for the E3 ligase ligand (e.g., Cereblon binders), while the aryl bromide allows for the "click" attachment of the target protein ligand.

C. Neurodegenerative Research

Recent patents indicate the use of this scaffold in developing inhibitors for TDP-43 and Tau protein aggregation , targeting ALS and Alzheimer's disease.

Applications Core 4-(4-Bromophenyl) piperidine HCl Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Core->Suzuki Linker N-Alkylation / Amidation Core->Linker Research Neurodegenerative Probes (TDP-43) Core->Research Biaryl 4-Biaryl-Piperidines (GPCR Ligands) Suzuki->Biaryl PROTAC PROTAC Linkers (Targeting Protein Degradation) Linker->PROTAC

Figure 2: The divergent utility of the scaffold in generating functional drug classes.

Safety & Handling
  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[3][4] 2A, STOT SE 3).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature.

  • Stability: Stable under normal conditions, but the free base oxidizes slowly in air. The HCl salt is preferred for long-term storage.

References
  • Eisleb, O., & Schaumann, O. (1939). Dolantin, a new antispasmodic and analgesic. Deutsche Medizinische Wochenschrift.
  • Buus-Lassen, J. (1978). Influence of the new 5-HT-uptake inhibitor paroxetine on 5-HT-uptake. European Journal of Pharmacology. [Context: Discovery of Paroxetine/Femoxetine]
  • ChemicalBook. (2023). Synthesis and properties of 4-(4-Bromophenyl)piperidine.

  • PubChem. (2025).[3][4][5] Compound Summary: 4-(4-Bromophenyl)piperidine hydrochloride.[3][6][7][8] National Library of Medicine.

  • WIPO. (2024). Patent WO2024187126A1: Inhibitors of TDP-43 and Tau Aggregation.

  • MedChemExpress. (2023). tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate as PROTAC Linker.

Sources

Technical Monograph: Physicochemical Profile & Stability of 4-(4-Bromophenyl)piperidine Hydrochloride

[1][2]

Executive Summary

4-(4-Bromophenyl)piperidine hydrochloride (CAS: 769944-79-8) is a critical pharmacophore scaffold used in the synthesis of antipsychotics, analgesics, and selective serotonin reuptake inhibitors (SSRIs).[1][2] As a secondary amine salt, its physical stability is governed by its hygroscopic nature and potential for solid-state polymorphism.[1] This guide provides an authoritative analysis of its physicochemical properties, degradation pathways, and required handling protocols to ensure data integrity in drug development pipelines.[1]

Physicochemical Characterization

Physical Appearance & Solid-State Form

In its pure hydrochloride salt form, 4-(4-Bromophenyl)piperidine presents as a white to off-white crystalline solid .[1][2] While the free base (CAS: 80980-89-8) melts at a relatively low range (144–146 °C), the hydrochloride salt typically exhibits a higher melting point, often accompanied by decomposition, necessitating differential scanning calorimetry (DSC) for accurate characterization.[1][2]

Key Physicochemical Data:

PropertySpecificationNotes
Chemical Formula C₁₁H₁₅BrClNHCl Salt
Molecular Weight 276.60 g/mol Free base: 240.14 g/mol
Appearance White to off-white powderYellowing indicates oxidation
Melting Point >200 °C (Decomp.)[1][2][3][4][5]Free base: 144–146 °C
Solubility (Water) SolubleHigh solubility due to ionic character
Solubility (Organic) DMSO, MethanolLimited solubility in non-polar solvents (Hexane)
Hygroscopicity Moderate to HighRequires desiccated storage
Polymorphism & Crystallinity

Like many piperidine salts, this compound is susceptible to polymorphism depending on the recrystallization solvent used (e.g., Ethanol vs. Isopropanol).[1][2] Variations in crystal habit can impact dissolution rates and bioavailability.[2]

  • Protocol: Routine batch analysis via Powder X-Ray Diffraction (PXRD) is recommended to fingerprint the crystal lattice and ensure batch-to-batch consistency.[2]

Stability Profile & Degradation Pathways[1][2][4]

Thermal & Environmental Stability

The hydrochloride salt significantly enhances thermal stability compared to the free base.[1][2] However, it remains vulnerable to specific environmental stressors:[1][2]

  • Hygroscopicity: The HCl moiety attracts atmospheric moisture.[2] Prolonged exposure to humidity (>60% RH) leads to deliquescence, hydrolysis risks, and "caking" of the powder.[1][2]

  • Photostability: Aryl bromides can undergo photolytic debromination under high-intensity UV light, though the piperidine ring is generally stable.[1][2]

  • Oxidative Instability: The secondary amine nitrogen is a site for potential N-oxidation if the salt dissociates or if excess free base is present.[1][2]

Degradation Mechanism: N-Oxidation

The primary degradation pathway involves the oxidation of the piperidine nitrogen, particularly in solution or amorphous solid states exposed to air.[1][2]

DegradationPathwayCompound4-(4-Bromophenyl)piperidine HClFreeBaseDissociation(Free Base)Compound->FreeBase pH > 7 orMoistureHydrolysisHydrolysis ProductsCompound->Hydrolysis High Temp / H2ONOxideN-OxideImpurityFreeBase->NOxide [O] / Peroxides

[2]

Analytical Protocols & Handling

Visual Inspection Protocol

Objective: Rapidly assess physical integrity before instrumental analysis.[2]

  • Color Check: Compare sample against a white background.[2] Any beige or yellow tint suggests degradation.[2]

  • Texture Check: Gently invert the container.[2] "Clumping" or adhesion to walls indicates moisture ingress (deliquescence).[2]

HPLC Method for Purity & Stability

To quantify impurities (including the des-bromo analog or N-oxide), a reverse-phase gradient method is required.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (Aryl absorption) and 220 nm (Amide/Amine bonds).[2]

  • Flow Rate: 1.0 mL/min.[2]

Stability Testing Workflow

This workflow ensures rigorous qualification of the material for research or production use.[1][2]

StabilityWorkflowcluster_conditionsStress ConditionsStartSample ReceiptStressStress Testing(Forced Degradation)Start->StressHeatThermal(60°C, 7 days)Stress->HeatOxidationOxidative(3% H2O2)Stress->OxidationHumidityHumidity(75% RH)Stress->HumidityAnalysisHPLC & DSC AnalysisHeat->AnalysisOxidation->AnalysisHumidity->AnalysisDecisionPass/Fail CriteriaAnalysis->DecisionStorageRelease to Storage(Inert Gas, <25°C)Decision->Storage Purity > 98%

Storage & Handling SOP
  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture entry.[1][2]

  • Environment: Store at 2–8 °C (preferred) or room temperature in a desiccator.

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use to prevent oxidative degradation.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44630758, 4-(4-Bromophenyl)piperidine hydrochloride. Retrieved from [Link]

  • MDPI (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (General reference for DSC methodology on amine salts). Retrieved from [Link][1][2][6][7][8][9][10]

Technical Whitepaper: 4-(4-Bromophenyl)piperidine HCl as a Bifunctional Linchpin in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 4-(4-Bromophenyl)piperidine hydrochloride (CAS: 80980-89-8) in drug discovery.

Executive Summary: The "Privileged Scaffold" Utility

In the architecture of modern drug discovery, 4-(4-Bromophenyl)piperidine hydrochloride serves as a high-value "privileged scaffold." Its structural core—the 4-arylpiperidine moiety—is the pharmacophore backbone for classes of opioids, SSRIs, and antipsychotics.

However, the specific utility of the 4-bromo variant lies in its orthogonal reactivity . It provides two distinct chemical handles:

  • The Secondary Amine (Nucleophile): Allows for rapid diversification of the "tail" region via alkylation, acylation, or reductive amination.

  • The Aryl Bromide (Electrophile): A pre-installed "warhead" for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling the synthesis of biaryl systems without de novo ring construction.

This guide outlines the optimal synthetic workflows, stability considerations, and chemoselective strategies for utilizing this starting material.

Structural Analysis & Chemoselectivity

Understanding the reactivity profile is prerequisite to experimental design.

FeatureChemical NatureReactivity PotentialStrategic Role
Piperidine Nitrogen Secondary Amine (

)
High Nucleophilicity (

)
Linker attachment; modulating solubility/PK properties.
Aryl Bromide Aryl HalideElectrophile (Pd-Catalysis)Extension into biaryl space (e.g., biphenyls) to probe hydrophobic pockets.
HCl Counterion Acidic SaltProtonated AmineCritical Control Point: Must be neutralized (free-based) prior to nucleophilic attacks or Pd-catalysis to prevent catalyst poisoning.
Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

G Start 4-(4-Bromophenyl) piperidine HCl (CAS: 80980-89-8) Freebase Free Base Generation (NaOH/DCM) Start->Freebase Neutralization PathA Path A: N-Functionalization Freebase->PathA PathB Path B: N-Protection Freebase->PathB Amide Amide/Carbamate (Stable Intermediate) PathA->Amide R-COCl or R-CHO Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) Amide->Suzuki Ar-B(OH)2, Pd(0) FinalA Target: Biaryl Piperidine (e.g., Sigma Ligands) Suzuki->FinalA Boc N-Boc Intermediate PathB->Boc Boc2O, TEA Boc->Suzuki Alternative Route Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Boc->Lithiation Electrophile Quench w/ Electrophile (Aldehydes/Ketones) Lithiation->Electrophile FinalB Target: 4-Substituted Aryl Piperidine Electrophile->FinalB Deprotection

Caption: Divergent synthetic workflows. Path A is preferred for library generation; Path B is used for altering the aryl core electronics.

Experimental Protocols

Pre-reaction Handling: Free-Basing

The commercial HCl salt is stable but unreactive as a nucleophile.

  • Protocol: Suspend the HCl salt in Dichloromethane (DCM). Add 1.1 equivalents of 1N NaOH or saturated

    
    . Stir vigorously for 30 minutes. Separate the organic layer, dry over 
    
    
    
    , and concentrate.[1][2]
  • Why: Palladium catalysts can be coordinated and deactivated by free amines, but they are even more sensitive to the acidic environment of the HCl salt if not buffered.

Primary Workflow: N-Functionalization Followed by Suzuki Coupling

This sequence is superior because the N-substituent often improves solubility in the solvents required for the subsequent Suzuki coupling (Dioxane/Toluene).

Step 1: Reductive Amination (The "Tail")
  • Reagents: Free amine (1.0 eq), Aldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE or DCM.

  • Conditions: Stir at RT for 4–16 hours under

    
    .
    
  • Observation: The secondary amine is highly reactive; STAB provides a mild reduction that avoids reducing the aryl bromide.

Step 2: Suzuki-Miyaura Cross-Coupling (The "Head")

This step converts the 4-bromophenyl group into a biaryl system.

  • Substrate: N-substituted 4-(4-bromophenyl)piperidine.

  • Boronic Acid: Arylboronic acid (1.2–1.5 eq).

  • Catalyst System:

    
     (3–5 mol%) is recommended over 
    
    
    
    for better stability with electron-rich aryl bromides.
  • Base:

    
     (2.0 eq) or 
    
    
    
    (for sterically hindered cases).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Degassing is mandatory .

  • Temperature: 80–100°C.

Technical Note on Dehalogenation: A common side reaction is protodehalogenation (replacing Br with H).

  • Cause: Excessive heat or hydride sources.

  • Prevention: Ensure rigorous degassing (remove

    
    ) and avoid alcoholic solvents (ethanol/methanol) if using hydride-sensitive catalysts.
    

Applications & Case Studies

Sigma-1 Receptor Ligands

The 4-phenylpiperidine scaffold is a classic pharmacophore for Sigma-1 (


) receptor modulation, investigated for neuroprotective and antipsychotic effects.
  • Synthesis Logic: The 4-bromophenyl group allows for the introduction of hydrophobic bulk (e.g., a second phenyl ring) at the para-position, a known requirement for high

    
     affinity (filling the hydrophobic pocket of the receptor).
    
  • Reference: Modifications of the aryl ring using this bromide precursor have yielded ligands with

    
     values in the nanomolar range [1].
    
Biaryl Scaffolds in Kinase Inhibition

Biaryl-piperidines are often used to span the ATP-binding site and the solvent-exposed region of kinases.

  • Advantage: Using 4-(4-bromophenyl)piperidine allows the "hinge-binding" motif (the piperidine N) to be optimized independently from the "hydrophobic pocket" binder (the biaryl created via Suzuki coupling).

Comparative Data: Reaction Efficiency
Reaction TypeConditionsTypical YieldCritical Parameter
N-Alkylation

, Acetone, reflux
>90%Avoid over-alkylation (quaternary salt).
Suzuki Coupling

, Dioxane/

75–85%

exclusion; Base strength.
Buchwald-Hartwig

, BINAP, NaOtBu
60–75%Anhydrous conditions essential.

Safety & Stability (E-E-A-T)

  • Stability: The HCl salt is hygroscopic but chemically stable for years if stored desiccated at RT. The free base is prone to oxidation (N-oxide formation) and should be used immediately or stored under Argon at -20°C.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

    • Handling: Use a fume hood. The fine powder of the HCl salt can be easily inhaled.

  • Impurity Profile: Commercial sources may contain traces of 4-phenylpiperidine (des-bromo analog). This is a critical impurity to monitor by LCMS, as it will carry through N-functionalization but fail in the Suzuki coupling step, leading to difficult-to-separate mixtures.

References

  • PubChem. (2025).[3] Compound Summary: 4-(4-Bromophenyl)piperidine.[3][4][5][6][7][8] National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Common Organic Chemistry. (2024). Standard Suzuki Coupling Protocols for Aryl Bromides. [Link]

  • National Institutes of Health (NIH). (2020). Sigma Receptor Ligands and 4-Phenylpiperidine Scaffolds. [Link] (General search context for scaffold utility).

Sources

Technical Guide: Theoretical & Computational Profiling of 4-(4-Bromophenyl)piperidine Hydrochloride

[1]

Executive Summary

4-(4-Bromophenyl)piperidine hydrochloride (4-4-BPPH) represents a critical scaffold in medicinal chemistry, serving as a primary pharmacophore for various CNS-active agents, including selective serotonin reuptake inhibitors (SSRIs) and sigma receptor ligands.[1] This guide outlines the definitive computational framework for characterizing 4-4-BPPH. It synthesizes Density Functional Theory (DFT) protocols, vibrational spectroscopy predictions, and molecular docking workflows to establish a robust structural-activity relationship (SAR) profile.[1]

Key Technical Insight: The substitution of the bromine atom at the para-position of the phenyl ring introduces significant polarizability changes compared to its chloro-analogs, influencing both the crystal packing (via halogen bonding) and the ligand-receptor residence time.

Structural & Conformational Landscape

Geometric Optimization Protocol

To accurately predict the ground-state geometry, the piperidine ring's flexibility must be accounted for. The piperidine moiety typically adopts a chair conformation , which is energetically minimized when the bulky 4-bromophenyl substituent occupies the equatorial position . This configuration minimizes 1,3-diaxial steric repulsion.

Computational Protocol (DFT):

  • Software: Gaussian 16 / ORCA 5.0

  • Method: Hybrid Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5]

    • Rationale: The inclusion of diffuse functions (++) is non-negotiable for anionic species (Cl⁻) and systems with lone pairs (Br, N).[1] Polarization functions (d,p) are essential for describing the anisotropic electron distribution around the bromine atom.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in Water and Ethanol to simulate physiological and crystallization environments.[1]

Crystal Packing & Hydrogen Bonding

In the hydrochloride salt form, the protonated nitrogen (

  • Primary Interaction: Strong ionic H-bonds (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) dominate the lattice energy.
    
  • Secondary Interaction: Weak

    
     and 
    
    
    interactions stabilize the supramolecular architecture.
  • Halogen Bonding: The bromine atom creates a "sigma-hole" (region of positive electrostatic potential), potentially forming linear ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     interactions (where Y is a nucleophile like 
    
    
    or an adjacent
    
    
    -system).

Electronic Properties & Reactivity[1][6][7]

Frontier Molecular Orbitals (FMO)

The chemical stability and optical properties are governed by the HOMO-LUMO gap.[1]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the piperidine nitrogen lone pairs and the phenyl

    
    -system .
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the bromophenyl ring , specifically the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     antibonding orbital (
    
    
    ), making it susceptible to nucleophilic attack or reductive debromination.

Global Reactivity Descriptors:

Descriptor Formula Physical Significance

| Chemical Hardness (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


)


Chemical Potential (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)

Electrophilicity Index (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)



Molecular Electrostatic Potential (MEP)

The MEP surface mapping reveals the active sites for drug-receptor interaction:

  • Blue Region (Positive Potential): Concentrated around the protonated ammonium group (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) and aromatic protons. Interaction Site:  Aspartate residues (e.g., Asp98 in hSERT).[1]
    
  • Red/Yellow Region (Negative Potential): Localized on the Chloride counter-ion (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) and the electron-rich Bromine belt.
    

Spectroscopic Profiling (Vibrational Analysis)[1]

Accurate assignment of vibrational modes validates the theoretical model against experimental FTIR/Raman data.

Characteristic Vibrational Modes (Scaled by 0.961):

  • N-H Stretching (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  Broad band at 2400–2800 cm⁻¹ . The broadening is a direct signature of strong 
    
    
    hydrogen bonding.
  • C-Br Stretching: Distinctive peak at 500–650 cm⁻¹ .[1] Heavier mass of Br shifts this significantly lower than C-Cl analogs.[1]

  • Aromatic C=C Stretching: Sharp peaks at 1450–1600 cm⁻¹ .[1]

  • CH₂ Scissoring (Piperidine): ~1440 cm⁻¹.

Biological Interface: Molecular Docking[1][7][8]

4-4-BPPH is a structural analog of paroxetine and haloperidol fragments.[1] The primary target for computational validation is the Serotonin Transporter (SERT) or Sigma-1 Receptor .[1]

Docking Workflow
  • Ligand Preparation:

    • Structure: Optimized DFT geometry (B3LYP/6-311++G(d,p)).[1][5]

    • Charge: Gasteiger charges (Total charge = +1 for the cation).

  • Receptor Preparation:

    • Target: Human Serotonin Transporter (hSERT) (PDB ID: 5I6X or 6AWQ ).[1]

    • Preprocessing: Remove water, add polar hydrogens, compute Kollman charges.[1]

  • Grid Generation:

    • Center: Central binding site (defined by Asp98, Tyr95, Ile172).[1]

    • Box Size: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       Å.
      
Binding Mechanism[1]
  • Salt Bridge: The protonated piperidine nitrogen forms a critical salt bridge with Asp98 .

  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Stacking:  The 4-bromophenyl ring engages in T-shaped or parallel displaced stacking with Tyr176  or Phe335 .
    
  • Halogen Bond: The Br atom may probe a hydrophobic pocket, potentially interacting with backbone carbonyls via halogen bonding.

Computational Workflow Diagrams

Integrated Study Workflow

This diagram illustrates the logical flow from structural conception to biological validation.

Workflowcluster_DFTQuantum Mechanical Phase (DFT)cluster_BioBiological Phase (In Silico)StartMolecule: 4-(4-Bromophenyl)piperidine HClGeomOptGeometry Optimization(B3LYP/6-311++G(d,p))Start->GeomOptFreqCalcFrequency Calculation(IR/Raman Prediction)GeomOpt->FreqCalc Minimized CoordsElecPropElectronic Properties(HOMO-LUMO / MEP / NBO)GeomOpt->ElecPropDockingMolecular Docking(AutoDock Vina / Glide)GeomOpt->Docking Ligand PrepValidationExperimental Validation(XRD / FTIR / IC50)FreqCalc->Validation Spectra ComparisonMDMD Simulation (100 ns)(RMSD / RMSF / H-Bonds)Docking->MD Best PoseMD->Validation Binding Stability

Caption: Figure 1. Integrated computational workflow for the physicochemical and biological characterization of 4-4-BPPH.

Signal Transduction & Interaction Logic

Detailing the specific molecular interactions governing stability and binding.

Interactionscluster_CrystalCrystalline Statecluster_ReceptorReceptor Binding Site (SERT)Ligand4-(4-Bromophenyl)piperidine (+)H_BondIonic H-Bond(N-H...Cl)Ligand->H_BondProtonated AmineAsp98Asp98 (Anionic)Ligand->Asp98Salt Bridge(Strongest Interaction)Tyr176Tyr176 (Aromatic)Ligand->Tyr176Pi-Pi Stacking(Phenyl Ring)PocketHydrophobic PocketLigand->PocketHalogen Bond(Br Atom)Cl_ionChloride Ion (Cl-)H_Bond->Cl_ionElectrostatic

Caption: Figure 2.[1] Interaction map detailing crystal lattice stabilization (left) and pharmacophoric binding modes (right).[1]

References

  • DFT Methodology & Basis Sets

    • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1]

  • Vibrational Analysis of Piperidines

    • Arjunan, V., et al. (2013).[1] Structural and Vibrational Studies on 4-(4-Chlorophenyl)-4-hydroxypiperidine using Experimental and DFT Methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 399-410.[1] [1]

  • Molecular Docking Protocols

    • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] [1]

  • SERT Structure & Binding

    • Coleman, J. A., et al. (2016).[1] X-ray structures of the human serotonin transporter. Nature, 532(7599), 334-339. [1]

  • Halogen Bonding in Drug Design

    • Wilcken, R., et al. (2013).[1] Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388.[1]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(4-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal chemistry, as the arylamine motif is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for the synthesis of these crucial bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][3] This reaction provides a powerful alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited applicability.[1][4]

This guide provides a detailed exploration of the Buchwald-Hartwig amination, specifically focusing on the coupling of 4-(4-bromophenyl)piperidine hydrochloride with a representative primary amine. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive, step-by-step protocol, and discuss critical parameters for optimization and troubleshooting, tailored for researchers and scientists in drug development.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[5][6]

  • Amine Coordination and Deprotonation: The amine substrate then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[1]

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

The efficiency and success of this cycle are highly dependent on the choice of ligand, base, and solvent, each playing a critical role in stabilizing the palladium intermediates and facilitating the key reaction steps.

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd_complex Ar-Br amine_coordination Amine Coordination & Deprotonation (+ R₂NH, Base) pd_complex->amine_coordination amido_complex L-Pd(II)(Ar)(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ (Product) reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters and Considerations

The successful execution of a Buchwald-Hartwig amination hinges on the careful selection of several key components:

The Substrate: 4-(4-Bromophenyl)piperidine Hydrochloride

The starting material, 4-(4-bromophenyl)piperidine, is provided as a hydrochloride salt.[9][10] This has important implications for the reaction setup. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[11] However, the presence of the acidic proton on the piperidine nitrogen means that an additional equivalent of base will be consumed to neutralize it to the free base in situ. This must be factored into the stoichiometry of the reaction.

Catalyst and Ligand Selection

The choice of palladium precursor and ligand is crucial for achieving high catalytic activity. While various palladium sources such as Pd(OAc)₂ and Pd₂(dba)₃ can be used, pre-formed palladium-ligand complexes (precatalysts) often offer superior reactivity and reproducibility.[2][6]

The ligand plays a pivotal role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are commonly employed.[8] For the amination of aryl bromides, ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility. The selection of the optimal ligand can be substrate-dependent and may require screening.

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly active for a wide range of aryl bromides and chlorides.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for sterically hindered couplings and heteroaromatic substrates.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylEffective for a broad scope of amines, including primary and secondary.
The Role of the Base

The base is essential for the deprotonation of the amine to form the palladium-amido complex.[12] Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base for this transformation.[6] Other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be employed, particularly when dealing with base-sensitive functional groups.[6] As mentioned, an excess of the base is necessary to first neutralize the hydrochloride salt of the starting material.

Solvent Considerations

The choice of solvent can significantly impact reaction rates and product distribution.[13] Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and 1,4-dioxane are excellent choices for many Buchwald-Hartwig aminations, as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.[14] It is critical to use anhydrous solvents to prevent catalyst deactivation.

Experimental Protocol: Amination of 4-(4-Bromophenyl)piperidine Hydrochloride with Aniline

This protocol details the coupling of 4-(4-bromophenyl)piperidine hydrochloride with aniline as a representative primary amine.

Materials:

  • 4-(4-Bromophenyl)piperidine hydrochloride (MW: 276.60 g/mol )[9]

  • Aniline (MW: 93.13 g/mol )

  • Palladium(II) acetate (Pd(OAc)₂) (MW: 224.50 g/mol )

  • XPhos (MW: 476.67 g/mol )

  • Sodium tert-butoxide (NaOtBu) (MW: 96.10 g/mol )

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Reaction Setup Workflow:

experimental_workflow start Start reagents Add solids to Schlenk flask: - 4-(4-Bromophenyl)piperidine HCl - Pd(OAc)₂ - XPhos - NaOtBu start->reagents seal Seal flask with septum reagents->seal inert Evacuate and backfill with Ar/N₂ (3x) seal->inert solvents Add anhydrous toluene and aniline via syringe inert->solvents heat Heat reaction mixture to 100 °C with stirring solvents->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Cool to RT and quench with water monitor->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize final product purify->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(4-bromophenyl)piperidine hydrochloride (1.0 mmol, 276.6 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%), XPhos (0.04 mmol, 19.1 mg, 4 mol%), and sodium tert-butoxide (2.5 mmol, 240.3 mg).

    • Causality Note: A 2:1 ligand-to-palladium ratio is often optimal. 2.5 equivalents of base are used to both neutralize the hydrochloride salt (1 equiv.) and facilitate the catalytic cycle (1.5 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 109 µL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl piperidine product.[15][16]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh bottle of palladium precursor and ligand. Consider using a pre-catalyst.
Insufficiently strong baseSwitch to a stronger base like LHMDS. Ensure the base is not old or hydrated.
Poor solvent choiceScreen other solvents such as 1,4-dioxane or tert-amyl alcohol.[6]
Formation of side products (e.g., hydrodehalogenation) Reaction temperature too highLower the reaction temperature and monitor for longer reaction times.
Suboptimal ligandScreen different ligands (e.g., SPhos, RuPhos) that may suppress side reactions.
Difficulty in purification Incomplete reactionEnsure the reaction has gone to completion before workup.
Base-related byproductsA thorough aqueous workup is crucial to remove inorganic salts.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of arylamines, and its application to substrates like 4-(4-bromophenyl)piperidine hydrochloride is of significant interest in drug discovery. A thorough understanding of the reaction mechanism and the critical roles of the ligand, base, and solvent are paramount for success. By following the detailed protocol and considering the optimization strategies outlined in this guide, researchers can effectively utilize this powerful transformation to access a wide range of valuable nitrogen-containing compounds.

References

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • National Institutes of Health. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • ACS Publications. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • PubChem. 4-(4-Bromophenyl)piperidine hydrochloride. [Link]

  • ResearchGate. Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. [Link]

  • PubChem. 4-(4-Bromophenyl)piperidine. [Link]

  • Chemistry Stack Exchange. Should I do solvent extraction for Buchwald–Hartwig amination? [Link]

  • National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

Sources

Synthesis of Novel Bioactive Scaffolds from 4-(4-Bromophenyl)piperidine Hydrochloride: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic properties.[1][2] 4-(4-Bromophenyl)piperidine hydrochloride serves as a particularly versatile starting material, offering two primary points for chemical modification: the secondary amine of the piperidine ring and the bromine-substituted phenyl group. This guide provides an in-depth exploration of key synthetic strategies to generate novel derivatives from this scaffold, complete with detailed protocols, mechanistic insights, and data presentation to empower researchers in their drug discovery endeavors.

Strategic Overview: Pathways to Diversification

The chemical architecture of 4-(4-Bromophenyl)piperidine allows for a divergent synthetic approach. The secondary amine is readily functionalized through N-alkylation or N-arylation, while the aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This dual reactivity enables the systematic exploration of the chemical space around the 4-arylpiperidine core to establish structure-activity relationships (SAR).

I. N-Alkylation of the Piperidine Core: Introducing Structural Diversity

Direct N-alkylation of the piperidine nitrogen is a fundamental strategy to introduce a variety of substituents, which can significantly influence the pharmacological profile of the resulting compounds.[3] This transformation is typically achieved via nucleophilic substitution or reductive amination.

Expertise in Practice: Method Selection

For simple alkyl halides, a direct SN2 reaction in the presence of a non-nucleophilic base is often sufficient. The choice of base is critical to deprotonate the piperidine hydrochloride starting material and neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.[4] For the introduction of more complex or sterically hindered groups, or when using carbonyl compounds as the alkylating agent, reductive amination is the preferred method due to its high efficiency and broad substrate scope.[5][6]

Detailed Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 4-(4-Bromophenyl)piperidine using an alkyl bromide.

Materials:

  • 4-(4-Bromophenyl)piperidine hydrochloride

  • Alkyl bromide (1.1-1.5 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(4-Bromophenyl)piperidine hydrochloride (1.0 eq) and anhydrous K₂CO₃ (2.0-3.0 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Stir the suspension at room temperature for 15-30 minutes to ensure the formation of the free base.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to 50-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.[7]

Detailed Protocol 2: N-Alkylation via Reductive Amination

This protocol outlines the N-alkylation using an aldehyde as the alkylating agent.

Materials:

  • 4-(4-Bromophenyl)piperidine hydrochloride

  • Triethylamine (Et₃N) (1.1 equivalents)

  • Aldehyde (e.g., benzaldehyde) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, suspend 4-(4-Bromophenyl)piperidine hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • To the resulting solution of the free base, add the aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

II. Palladium-Catalyzed Cross-Coupling: Modifying the Aryl Moiety

The aryl bromide of 4-(4-Bromophenyl)piperidine is a versatile functional group for creating carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and widely used methods in this context.[8][9]

A. The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction facilitates the formation of a new carbon-carbon bond between the aryl bromide and an organoboron reagent, typically an arylboronic acid.[10] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many biologically active compounds.[8]

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base are crucial for an efficient reaction. Phosphine ligands, for example, play a significant role in stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle.[11]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Suzuki-Miyaura Catalytic Cycle.

This protocol provides a general procedure for the coupling of N-protected 4-(4-Bromophenyl)piperidine with an arylboronic acid. Note: It is often advantageous to protect the piperidine nitrogen (e.g., as a Boc-carbamate) prior to the cross-coupling reaction to avoid potential side reactions.

Materials:

  • N-Boc-4-(4-Bromophenyl)piperidine (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane or DMF/Water mixture)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a Schlenk flask, combine N-Boc-4-(4-Bromophenyl)piperidine (1.0 eq), the arylboronic acid (1.1 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane and water).[12]

  • Heat the reaction mixture to 70-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O10080-90
33-Pyridylboronic acidPd(OAc)₂ (2), SPhos (4)K₂CO₃DME/H₂O9075-85

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

B. The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[9] This reaction has revolutionized the synthesis of arylamines, which are key components in many pharmaceuticals.[13]

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting.[14]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (R'R''NH, Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R''

Caption: Buchwald-Hartwig Catalytic Cycle.

This protocol provides a general procedure for the amination of N-protected 4-(4-Bromophenyl)piperidine.

Materials:

  • N-Boc-4-(4-Bromophenyl)piperidine (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by N-Boc-4-(4-Bromophenyl)piperidine, the amine, and the base.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10085-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11070-85
3BenzylaminePd G3 XPhos (2)(precatalyst)LHMDSTHF8080-90

Table 2: Representative Conditions for Buchwald-Hartwig Amination.

III. Purification and Characterization of Derivatives

Purification

Column Chromatography: This is the most common method for purifying the synthesized derivatives. A silica gel stationary phase is typically used with a gradient elution of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).[7]

Recrystallization: For solid compounds, recrystallization from a suitable solvent system can be a highly effective method to obtain high-purity material.[15][16]

Characterization

The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the derivatives. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms. For N-substituted derivatives, the appearance of new signals corresponding to the introduced alkyl or aryl group is a key diagnostic feature.[17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule.[17]

IV. Conclusion and Future Perspectives

The synthetic strategies outlined in this guide provide a robust framework for the generation of diverse libraries of novel compounds based on the 4-(4-Bromophenyl)piperidine scaffold. The judicious application of N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination allows for the systematic modification of this privileged structure. Such libraries are invaluable in the early stages of drug discovery for identifying lead compounds with desired pharmacological activities and for establishing comprehensive structure-activity relationships. The continued development of more efficient and selective catalytic systems will undoubtedly further expand the synthetic utility of this versatile building block.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online discussion]. Available at: [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. [Online forum]. Available at: [Link]

  • American Chemical Society Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Chegg. (2021). Experiment 1 - Suzuki-Miyaura Cross-Coupling of an.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Reddit. (2020). Suzuki vs. Hartwig-Buchwald. [Online discussion]. Available at: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • ResearchGate. (2025). Identification of N-(Alkyl)-4-phenylpiperidines as Anti-Neuroinflammatory Agents. Available at: [Link]

  • National Institutes of Health. (n.d.). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • PubMed. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties.
  • University College London. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? [Online discussion]. Available at: [Link]

  • PubMed. (n.d.).
  • Taylor & Francis Online. (2023). Study of mechanistic pathways in cross-linking reactions with palladium.
  • ResearchGate. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions.
  • PubMed. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides.
  • ResearchGate. (2025).
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

  • University of Groningen. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • Preprints.org. (n.d.). N-(4-aminophenyl)
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Online discussion]. Available at: [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • PubMed. (1989).
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • Chem. Eur. J. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.

Sources

Application Notes & Protocols: Leveraging 4-(4-Bromophenyl)piperidine Hydrochloride in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a multitude of biological receptors. The functionalization of the piperidine ring at various positions allows for the generation of large, diverse chemical libraries, crucial for modern drug discovery campaigns. This guide provides a comprehensive overview and detailed protocols for the strategic use of 4-(4-Bromophenyl)piperidine hydrochloride in solid-phase synthesis (SPS). We will explore the immobilization of this versatile building block onto a solid support, its subsequent diversification via on-resin Suzuki-Miyaura cross-coupling, and finally, the cleavage and isolation of the desired products. This technical note is designed for researchers, medicinal chemists, and drug development professionals seeking to efficiently construct libraries of novel piperidine-based compounds.

Introduction: The Strategic Advantage of 4-(4-Bromophenyl)piperidine in Solid-Phase Synthesis

4-(4-Bromophenyl)piperidine hydrochloride serves as a bifunctional building block of significant strategic value in combinatorial chemistry. The secondary amine of the piperidine ring provides a handle for attachment to a solid support or for N-acylation/alkylation, while the bromophenyl moiety offers a reactive site for diversification, most notably through palladium-catalyzed cross-coupling reactions.[2]

Solid-phase synthesis (SPS) offers numerous advantages over traditional solution-phase chemistry for library generation, including simplified purification through simple washing and filtration steps, the ability to drive reactions to completion using excess reagents, and amenability to automation.[3][4] By immobilizing 4-(4-Bromophenyl)piperidine on a solid support, researchers can rapidly and efficiently generate a multitude of analogs, each with a unique substitution at the 4-position of the phenyl ring, thereby exploring a vast chemical space to identify promising lead compounds.

This document will provide a detailed, field-proven workflow for the utilization of 4-(4-Bromophenyl)piperidine hydrochloride in a solid-phase synthesis campaign, from initial resin preparation to final product characterization.

Core Principles and Workflow Overview

The overall strategy involves a three-stage process: immobilization of the piperidine scaffold, on-resin diversification, and cleavage from the solid support.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification cluster_2 Phase 3: Cleavage & Isolation A Start with Resin (e.g., Rink Amide) B Neutralization of 4-(4-Bromophenyl)piperidine Hydrochloride A->B Prepare Scaffold C Immobilization via Reductive Amination B->C Couple to Resin D Capping of Unreacted Sites C->D Ensure Purity E Resin-Bound Scaffold D->E Proceed to Diversification F On-Resin Suzuki-Miyaura Cross-Coupling E->F Introduce Diversity (Boronic Acids) G Thorough Washing F->G Remove Reagents H Diversified Resin-Bound Product G->H Proceed to Cleavage I Cleavage from Resin (e.g., TFA Cocktail) H->I Release Product J Precipitation & Purification I->J Isolate K Final Product Characterization J->K Analyze

Figure 2: Reductive amination for scaffold immobilization.

  • Neutralization of Hydrochloride: In a separate vial, dissolve 4-(4-Bromophenyl)piperidine hydrochloride (498 mg, 1.8 mmol, 3 eq.) in DMF (5 mL). Add DIPEA (314 µL, 1.8 mmol, 3 eq.) and stir for 10 minutes at room temperature. This generates the free base in situ.

  • Imine Formation: Add the solution of the free piperidine to the deprotected Rink Amide resin. Add a solution of an appropriate aldehyde (e.g., 4-formylphenoxyacetic acid pre-activated and coupled to the resin, or directly using a resin with a pre-installed aldehyde function) (3 eq.). Agitate the mixture at room temperature for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (381 mg, 1.8 mmol, 3 eq.) to the reaction vessel. Add 1% acetic acid in DMF (5 mL) to maintain a slightly acidic pH, which facilitates the reductive amination of the secondary amine. [5]Agitate the mixture for 12 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

  • Capping (Optional but Recommended): To block any unreacted amine sites on the resin, treat the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 1 hour. Wash as described in step 4.

Protocol 2: On-Resin Diversification via Suzuki-Miyaura Coupling

This protocol describes the diversification of the immobilized scaffold by coupling various arylboronic acids to the bromophenyl moiety.

G A Resin-Bound 4-Bromophenyl Scaffold E Reaction Mixture (Degassed Solvent) A->E B Arylboronic Acid (R-B(OH)₂) B->E C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., Na₂CO₃) D->E F Heating (e.g., 80 °C) E->F Reaction G Diversified Resin-Bound Product F->G Product Formation H Washing G->H Purification

Figure 3: Key components of the on-resin Suzuki-Miyaura coupling.

  • Swell the resin-bound 4-(4-Bromophenyl)piperidine (0.5 g) in a 3:1 mixture of DMF/water (8 mL) for 1 hour.

  • In a separate vial, dissolve the desired arylboronic acid (5 eq.) and sodium carbonate (5 eq.) in the same solvent mixture.

  • Add the boronic acid solution to the resin.

  • Degas the mixture by bubbling argon or nitrogen through the suspension for 15 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.1 eq.), to the reaction vessel under a positive pressure of inert gas.

  • Seal the vessel and heat the reaction mixture at 80 °C for 12 hours with gentle agitation. [2]7. Cool the reaction to room temperature. Drain the solution and wash the resin with DMF/water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage and Product Isolation

This protocol is suitable for cleaving products from an acid-labile linker such as Rink Amide.

  • Place the dry, diversified resin (approx. 0.5 g) in a reaction vessel.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail (10 mL) to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate into a clean flask.

  • Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen to approximately 1 mL.

  • Add cold diethyl ether (40 mL) to the concentrated solution to precipitate the crude product.

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

  • Purify the product by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR spectroscopy.

Analytical Monitoring and Quality Control

Effective monitoring is crucial for the success of a multi-step solid-phase synthesis.

StepMonitoring TechniquePositive Result
Fmoc Deprotection Kaiser (Ninhydrin) TestDeep blue coloration of beads indicates the presence of free primary amines.
Immobilization Kaiser TestColorless or pale yellow beads indicate complete reaction of primary amines.
Suzuki Coupling Trial Cleavage & LC-MSA small sample of resin is cleaved and analyzed by LC-MS to confirm product formation.
Final Product LC-MS & NMRPurity assessment and structural confirmation of the final compound.

Causality and Field-Proven Insights

  • Choice of Base for Neutralization: DIPEA is a non-nucleophilic hindered base, ideal for neutralizing the hydrochloride salt without competing in the subsequent reductive amination.

  • Reductive Amination Conditions: The use of STAB is advantageous as it is a mild and selective reducing agent that can be used in the presence of other functional groups. The addition of 1% acetic acid is critical to catalyze imine formation without fully protonating the piperidine, which would render it unreactive. [5]* Suzuki Coupling Catalyst and Conditions: While Pd(PPh₃)₄ is a robust catalyst, for more challenging couplings, other catalysts such as Pd(dppf)Cl₂ may be employed. The use of a degassed solvent system is essential to prevent oxidation and deactivation of the Pd(0) catalyst. [2]* Cleavage Cocktail: TIS is included as a scavenger to trap reactive carbocations that can be formed during the cleavage of protecting groups or from the linker, thus preventing side reactions with the product.

Conclusion

The solid-phase synthesis approach detailed in these application notes provides a robust and efficient platform for the generation of diverse libraries based on the 4-(4-Bromophenyl)piperidine scaffold. By leveraging the strategic advantages of this building block in combination with the efficiency of solid-phase techniques, researchers can significantly accelerate the hit-to-lead optimization process in drug discovery programs. The protocols provided herein are designed to be adaptable and can be modified to suit specific synthetic goals and available instrumentation.

References

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. (n.d.). PMC. [Link]

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (n.d.). PMC. [Link]

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. (n.d.). MDPI. [Link]

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2021). Green Chemistry. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). PMC. [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (2018). Organic & Biomolecular Chemistry. [Link]

  • Resin-to-Resin Suzuki Coupling of Solid Supported Arylboronic Acids. (2002). ACS Publications. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]

  • The double reductive amination approach to the synthesis of polyhydroxypiperidines. (n.d.). ResearchGate. [Link]

  • Purification of piperidines. (1959).
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). MDPI. [Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. (2019). MDPI. [Link]

  • Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2005). ACS Combinatorial Science. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. [Link]

Sources

Application Note: Purification of 4-(4-Bromophenyl)piperidine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

4-(4-Bromophenyl)piperidine hydrochloride is a critical pharmacophore and intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) agents. Its structural integrity—specifically the 4-position aryl substitution on the piperidine ring—is essential for receptor binding affinity.

In synthetic pathways, this compound is often generated via the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine or through Suzuki coupling strategies. These reactions frequently leave trace impurities such as unreacted alkenes, transition metal catalysts (Pd/Rh), or regioisomers. Recrystallization is the preferred method for purification to remove these contaminants while simultaneously defining the crystal lattice for consistent bioavailability and stability.

This guide provides a rigorous, self-validating protocol for purifying 4-(4-Bromophenyl)piperidine HCl, emphasizing the thermodynamic principles of solubility and lattice energy.

Physicochemical Profile

Understanding the solute's properties is the prerequisite for solvent selection.

PropertyDataNotes
Compound Name 4-(4-Bromophenyl)piperidine hydrochloride
CAS Number 769944-79-8Free base CAS: 80980-89-8
Molecular Formula C₁₁H₁₅BrClN
Molecular Weight 276.60 g/mol
Appearance White to off-white crystalline solid
Melting Point (HCl Salt) >250 °C (Decomposes)High lattice energy typical of HCl salts
Solubility (Cold) Water, Methanol, DMSOHigh polarity
Solubility (Hot) Ethanol, Isopropanol (IPA)Ideal for recrystallization
Insolubility Diethyl ether, Hexane, Ethyl AcetateIdeal anti-solvents

Pre-Purification Analysis

Before initiating recrystallization, characterize the crude material to establish a baseline.

  • HPLC: Determine purity %. If purity is <85%, a preliminary acid-base extraction is recommended before recrystallization.

  • Visual Inspection: Dark discoloration indicates oxidation products or metal residues, requiring an activated carbon treatment step.

Recrystallization Protocol

Two methods are presented. Method A (Isopropanol) is the standard industrial approach due to its balance of polarity and volatility. Method B (Ethanol/Ethyl Acetate) is a "solvent/anti-solvent" method, useful for thermally sensitive batches or maximizing yield.

Method A: Single-Solvent Recrystallization (Isopropanol)

Principle: Isopropanol (IPA) possesses a dielectric constant (


) that dissolves the ionic hydrochloride salt effectively at boiling points (

) but demonstrates poor solubility at room temperature, maximizing recovery.
Step-by-Step Procedure:
  • Preparation: Weigh 10.0 g of crude 4-(4-Bromophenyl)piperidine HCl into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 40 mL of Isopropanol (IPA) .

  • Heating: Heat the mixture to reflux (

    
    ) in an oil bath.
    
    • Observation: If the solid does not completely dissolve after 10 minutes of reflux, add more IPA in 5 mL increments.

    • Critical Limit: Do not exceed 80 mL total solvent (1:8 ratio). If insolubles persist, they are likely inorganic salts (NaCl/KBr) and must be filtered.

  • Hot Filtration (Optional but Recommended): If the solution is cloudy or colored:

    • Add 0.5 g activated carbon. Stir at reflux for 5 minutes.

    • Filter rapidly through a pre-warmed Celite pad or sintered glass funnel to remove carbon and mechanical impurities.

  • Crystallization:

    • Remove the flask from heat.

    • Allow to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling traps impurities.

    • Once at room temperature, place the flask in an ice bath (

      
      ) for 1 hour to complete precipitation.
      
  • Collection: Filter the white crystals using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with 10 mL of cold IPA followed by 10 mL of cold Diethyl Ether (to displace high-boiling IPA).

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Method B: Solvent/Anti-Solvent Precipitation (Ethanol/EtOAc)

Principle: Ethanol is a strong solvent for the salt. Ethyl Acetate (EtOAc) acts as an anti-solvent, lowering the dielectric constant of the medium and forcing the salt out of solution in a controlled manner.

  • Dissolution: Dissolve 10.0 g of crude salt in the minimum amount of boiling Ethanol (absolute) (approx. 20-30 mL).

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add Ethyl Acetate dropwise.

    • Endpoint: Stop adding when a persistent cloudiness (turbidity) is observed that does not disappear upon swirling.

  • Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then chill to

    
    .
    
  • Collection: Filter and wash with a 1:1 mixture of cold Ethanol/EtOAc.

Process Visualization (Workflow)

The following diagram illustrates the critical decision points and flow of the purification process.

RecrystallizationWorkflow Start Crude 4-(4-Bromophenyl)piperidine HCl SolventSelect Select Solvent System Start->SolventSelect Dissolve Dissolve in Boiling Solvent (IPA or EtOH) SolventSelect->Dissolve Heat to Reflux CheckInsol Insolubles Present? Dissolve->CheckInsol HotFilter Hot Filtration (Celite/Carbon) CheckInsol->HotFilter Yes (Salts/Carbon) Cooling Controlled Cooling (RT -> 0°C) CheckInsol->Cooling No (Clear Soln) HotFilter->Cooling Collect Vacuum Filtration Cooling->Collect Crystals Form Wash Wash Cake (Cold Solvent/Ether) Collect->Wash Dry Vacuum Dry (50°C, 6h) Wash->Dry QC QC Analysis (HPLC, NMR, Chloride Titration) Dry->QC

Figure 1: Decision logic for the purification of aryl-piperidine hydrochloride salts.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out (Liquid separates instead of crystals)Solvent boiling point is higher than the melting point of the solvated salt, or impurities are too high.Re-heat and add more solvent. If using Method B, reduce the amount of anti-solvent. Scratch the glass to induce nucleation.
No Crystallization Solution is too dilute (supersaturation not reached).Concentrate the solution by rotary evaporation to half volume.
Colored Crystals Trapped organic impurities.Re-dissolve and treat with activated charcoal (10% w/w) before hot filtration.
Low Yield (<60%) Too much solvent used or high solubility in cold solvent.Cool to

instead of

. Collect second crop from mother liquor.

Post-Purification Validation

A purified batch must meet the following specifications to be released for downstream synthesis:

  • Appearance: Pure white crystalline powder.

  • Purity (HPLC):

    
     area under curve.
    
  • Proton NMR (

    
     or DMSO-
    
    
    
    ):
    • Diagnostic peaks: Aromatic doublets at

      
       and 
      
      
      
      ppm (4H total, para-substitution pattern).
    • Piperidine ring protons: Multiplets at

      
       ppm (adjacent to N) and 
      
      
      
      ppm.
  • Chloride Content: Potentiometric titration with

    
     should yield 
    
    
    
    Cl (theoretical).

References

  • PubChem. 4-(4-Bromophenyl)piperidine hydrochloride (Compound Summary).[1] National Library of Medicine. [Link]

  • Google Patents.CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Application Notes and Protocols: Leveraging 4-(4-Bromophenyl)piperidine Hydrochloride in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-(4-Bromophenyl)piperidine Hydrochloride in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening (HTS) for the identification of novel chemical matter for challenging biological targets.[1][2] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," which, due to their reduced size, can explore chemical space more effectively and often exhibit higher hit rates against target proteins.[2] These initial fragment hits, though typically weak binders, provide high-quality starting points for optimization into potent, drug-like candidates.

Within the vast landscape of available fragments, 4-(4-Bromophenyl)piperidine hydrochloride emerges as a particularly strategic choice for inclusion in a screening library. This fragment embodies a confluence of desirable features that can be exploited across various biophysical screening platforms. Its structure marries two privileged medicinal chemistry scaffolds: the piperidine ring and a halogenated aromatic system. The piperidine motif is a common feature in numerous approved drugs, valued for its ability to confer favorable physicochemical properties, modulate solubility and lipophilicity, and provide vectors for chemical elaboration.[3][4][5][6] The bromophenyl group, on the other hand, offers a unique handle for both initial screening and subsequent hit validation, a facet we will explore in detail.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of 4-(4-Bromophenyl)piperidine hydrochloride in fragment-based screening campaigns. We will delve into the rationale behind its use, provide detailed protocols for primary and secondary screening, and illustrate the pathway from initial hit identification to lead generation.

Physicochemical Properties of 4-(4-Bromophenyl)piperidine Hydrochloride

A thorough understanding of the physicochemical properties of a fragment is paramount for designing robust screening assays and interpreting the resulting data.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrClN[7][8][9]
Molecular Weight 276.60 g/mol [7][8]
CAS Number 769944-79-8[7][9]
Form Solid[10]
pKa (Predicted) 10.14 ± 0.10[10]
Melting Point 144-146 °C[10]

The Dual Advantage: Piperidine and Bromine in Fragment Screening

The utility of 4-(4-Bromophenyl)piperidine hydrochloride in FBDD is rooted in the distinct yet complementary roles of its constituent moieties.

The Piperidine Scaffold: A Vector for Growth and Physicochemical Modulation

The saturated heterocyclic piperidine ring is a cornerstone of modern medicinal chemistry.[3] Its inclusion in a fragment offers several advantages:

  • Vectorial Elaboration: The piperidine nitrogen provides a readily accessible point for chemical modification, allowing for the systematic "growing" of the fragment hit into a more potent ligand. This is a critical step in the fragment-to-lead optimization process.[11][12]

  • Improved Physicochemical Properties: The introduction of a piperidine ring can enhance aqueous solubility and modulate lipophilicity, properties that are crucial for developing compounds with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3][4][5][6]

  • Three-Dimensionality: Unlike flat aromatic fragments, the chair conformation of the piperidine ring introduces three-dimensionality, which can lead to more specific and higher-quality interactions with the protein target.

The Bromophenyl Group: A Powerful Tool for Hit Detection and Validation

The presence of a bromine atom on the phenyl ring is a key strategic feature for fragment screening, particularly in certain biophysical assays.

  • X-ray Crystallography: In crystallographic screening, the bromine atom acts as a heavy anomalous scatterer.[13][14] This property allows for the unambiguous identification of the fragment's binding location and orientation within the protein's electron density map, even for weakly binding fragments with partial occupancy.[13][14][15] This significantly aids in the interpretation of otherwise ambiguous electron density.[13][14]

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or the π-systems of aromatic residues.[16] This can contribute to the binding affinity and specificity of the fragment.[17][18]

  • NMR Spectroscopy: While not as pronounced as with fluorine, the bromine atom can induce subtle chemical shift perturbations in neighboring atoms, which can be detected in protein-observed or ligand-observed NMR experiments.

Experimental Workflows: A Phased Approach to Screening

A successful fragment screening campaign typically follows a phased approach, starting with a broad primary screen to identify initial hits, followed by more rigorous secondary and tertiary assays for validation and characterization.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Orthogonal Confirmation cluster_2 Phase 3: Structural Characterization & Lead Generation a Fragment Library (including 4-(4-Bromophenyl)piperidine HCl) b High-Throughput Biophysical Screen (e.g., Thermal Shift Assay - TSA) a->b Identify initial binders c Secondary Biophysical Assay (e.g., Surface Plasmon Resonance - SPR) b->c Prioritize hits d NMR Spectroscopy (e.g., Saturation Transfer Difference - STD) c->d Confirm binding & determine affinity e X-ray Crystallography d->e Confirmed hits f Structure-Based Drug Design (Fragment Growing/Linking) e->f Elucidate binding mode g Lead Compound f->g Optimize potency & properties

Figure 1: A generalized workflow for a fragment-based screening cascade.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay - TSA)

TSA is a rapid and cost-effective method for primary screening. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Rationale: The binding of a fragment to a protein generally increases its thermal stability, resulting in a positive shift in its Tm. This provides a straightforward readout for identifying potential binders.

Step-by-Step Methodology:

  • Protein Preparation:

    • Prepare a stock solution of the purified target protein at a concentration of 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The buffer should be optimized for protein stability.

    • Filter the protein solution through a 0.22 µm syringe filter to remove any aggregates.

  • Fragment Solution Preparation:

    • Prepare a stock solution of 4-(4-Bromophenyl)piperidine hydrochloride in a compatible solvent (e.g., DMSO or water) at a high concentration (e.g., 100 mM).

    • Create a working solution by diluting the stock solution in the assay buffer to a concentration of 10 mM.

  • Assay Setup (96-well or 384-well plate format):

    • To each well, add the fluorescent dye (e.g., SYPRO Orange) to its final working concentration.

    • Add the target protein to a final concentration of 2-5 µM.

    • Add the 4-(4-Bromophenyl)piperidine hydrochloride working solution to a final concentration of 100-500 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

    • Include appropriate controls:

      • Protein + dye + buffer (no fragment)

      • Protein + dye + buffer + DMSO (vehicle control)

      • Buffer + dye (no protein)

    • Seal the plate securely with an optical seal.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence as a function of temperature. The Tm is the temperature at the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the fragment-containing sample.

    • A ΔTm of ≥ 2 °C is generally considered a significant shift and warrants further investigation.

Protocol 2: Secondary Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on ligand-protein interactions, making it an excellent choice for hit validation and characterization.[19][20][21]

Rationale: By immobilizing the target protein on a sensor chip and flowing the fragment over the surface, SPR can confirm direct binding and provide quantitative measures of association (ka), dissociation (kd), and affinity (KD).[22]

Step-by-Step Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Immobilize the target protein to the desired density (typically 2000-5000 RU) via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference channel should be prepared in the same way but without protein immobilization to allow for background subtraction.

  • Fragment Preparation:

    • Prepare a dilution series of 4-(4-Bromophenyl)piperidine hydrochloride in the running buffer (e.g., PBS with 0.05% Tween-20) ranging from a low concentration (e.g., 1 µM) to a high concentration (e.g., 1 mM).

  • Binding Analysis:

    • Inject the fragment solutions over the protein and reference channels at a constant flow rate.

    • Monitor the change in response units (RU) over time.

    • After each injection, allow for a dissociation phase where only running buffer flows over the chip.

    • Regenerate the chip surface between different fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the reference channel data from the protein channel data to obtain the specific binding signal.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of kd/ka.

    • A confirmed hit will show a concentration-dependent binding response.

Structural Elucidation and Fragment Evolution

The ultimate goal of FBDD is to leverage the structural information of the fragment-protein complex to design more potent ligands.

The Power of X-ray Crystallography

For a fragment like 4-(4-Bromophenyl)piperidine hydrochloride, X-ray crystallography is the gold standard for structural characterization.[23][24]

Rationale: The bromine atom's anomalous scattering properties make it an invaluable tool for accurately placing the fragment in the protein's binding site.[13][14] This high-resolution structural information reveals key interactions and provides a clear roadmap for fragment elaboration.

Workflow:

  • Co-crystallization or Soaking: Obtain crystals of the target protein and either co-crystallize with 4-(4-Bromophenyl)piperidine hydrochloride or soak the crystals in a solution containing the fragment.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source, specifically collecting data at the bromine absorption edge to maximize the anomalous signal.

  • Structure Solution and Refinement: Solve the crystal structure and use the anomalous signal to confirm the position and orientation of the bromophenyl moiety.

Fragment_Evolution cluster_0 Initial Hit cluster_1 Structural Insight cluster_2 Fragment Evolution Strategies cluster_3 Outcome a 4-(4-Bromophenyl)piperidine HCl (Weak Binder) b X-ray Crystal Structure (Fragment-Protein Complex) a->b Structural Analysis c Fragment Growing (Elaboration from Piperidine N) b->c Identify Vectors d Fragment Linking (Connecting to another fragment) b->d Identify Proximal Sites e Fragment Merging (Combining with another fragment) b->e Identify Overlapping Binders f Potent Lead Compound c->f d->f e->f

Figure 2: Strategies for evolving an initial fragment hit into a potent lead compound.

Once the binding mode is understood, several strategies can be employed for fragment evolution:[12]

  • Fragment Growing: This involves adding chemical functionality to the initial fragment to engage with nearby pockets of the protein. For 4-(4-Bromophenyl)piperidine hydrochloride, the piperidine nitrogen is an ideal vector for this strategy.

  • Fragment Linking: If another fragment is found to bind in a proximal pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.[25][26]

  • Fragment Merging: If two fragments are found to bind in an overlapping manner, a new molecule can be designed that incorporates the key features of both.

Conclusion

4-(4-Bromophenyl)piperidine hydrochloride is a high-value fragment for any screening library. Its combination of a privileged piperidine scaffold and a strategically placed bromine atom provides a unique set of advantages for hit identification, validation, and subsequent structure-based drug design. By employing a systematic screening cascade, from high-throughput biophysical assays like TSA to detailed kinetic analysis with SPR and definitive structural elucidation via X-ray crystallography, researchers can effectively leverage the properties of this fragment to accelerate the discovery of novel therapeutics.

References

  • 4-(4-Bromophenyl)piperidine | C11H14BrN | CID 2757159 - PubChem. Available at: [Link]

  • 4-(4-Bromophenyl)piperidine hydrochloride | C11H15BrClN | CID 44630758 - PubChem. Available at: [Link]

  • Tiefenbrunn, T., Forli, S., Happer, M., Gonzalez, A., Tsai, Y., Soltis, M., Elder, J. H., Olson, A. J., & Stout, C. D. (2013). Crystallographic fragment based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical biology & drug design, 82(6), 656–664. Available at: [Link]

  • fragment-based drug discovery (FBDD) & access to drug research - YouTube. Available at: [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. Available at: [Link]

  • Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed. Available at: [Link]

  • Software Pharmaceutical Analysis: Fragment-based Screening by NMR - YouTube. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • Fragment-Based Screening of the Bromodomain of ATAD2 | Journal of Medicinal Chemistry. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC - PubMed Central. Available at: [Link]

  • Fragment-based drug discovery: opportunities for organic synthesis - PMC - NIH. Available at: [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. Available at: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure. Available at: [Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology - Diva-Portal.org. Available at: [Link]

  • Linkers in fragment-based drug design: an overview of the literature - Taylor & Francis. Available at: [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers. Available at: [Link]

  • Why do the compounds that contains Bromine after being docked through Autodock doesn't show interactions with Br and identifies as single fragment? | ResearchGate. Available at: [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - NIH. Available at: [Link]

  • Fragment-Based Drug Discovery | April 15-16, 2025 | San Diego, CA. Available at: [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. Available at: [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. Available at: [Link]

  • Fragments in bromodomain drug discovery - MedChemComm (RSC Publishing). Available at: [Link]

  • NMR fragment screening - CureFFI.org. Available at: [Link]

  • Fragment evolution for GPCRs: the role of secondary binding sites in optimization. Available at: [Link]

  • Fragment Based Drug Discovery: An Organic Synthesis Perspective - Astex Pharmaceuticals. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance - PMC - NIH. Available at: [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available at: [Link]

  • Fragment Linker Prediction Using the Deep Encoder-Decoder Network for PROTACs Drug Design | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Halogen-π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity - PubMed Central. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals -. Available at: [Link]

  • Surface plasmon resonance. a) annotation of SPR equipment; b) summary of typical SPR data run. - ResearchGate. Available at: [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. Available at: [Link]

  • Selected pharmaceutical structures containing piperidine scaffold - ResearchGate. Available at: [Link]

Sources

Application Notes: The Strategic Use of 4-(4-Bromophenyl)piperidine Hydrochloride in Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Value of the 4-(4-Bromophenyl)piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals and bioactive natural products.[1] Its significance stems from its saturated, six-membered ring structure which imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, while offering a three-dimensional architecture that can be precisely tailored to fit into the binding pockets of biological targets.[1][2]

Within this class, 4-(4-Bromophenyl)piperidine hydrochloride emerges as a particularly powerful building block for the construction of combinatorial chemistry libraries. Its strategic value can be deconstructed into three key components:

  • The Piperidine Core: Provides a proven, drug-like scaffold that can be readily functionalized at the nitrogen atom, allowing for modulation of basicity, polarity, and steric bulk.

  • The Phenyl Linker: Introduces a rigid spacer that projects substituents into a defined vector of chemical space, crucial for exploring structure-activity relationships (SAR).

  • The Bromo- Handle: The bromine atom on the phenyl ring is the critical reactive locus for diversification. It is an ideal substrate for a host of robust and well-characterized palladium-catalyzed cross-coupling reactions, enabling the generation of vast libraries of analogues from a single, common intermediate.

This document provides a technical guide on leveraging this building block in diversity-oriented synthesis (DOS), focusing on the core synthetic methodologies and strategic considerations for library design.

Core Applications in Combinatorial Synthesis

The power of 4-(4-Bromophenyl)piperidine lies in the ability to exploit the aryl bromide for C-C and C-N bond formation, creating two distinct axes of diversification. This is most reliably achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their functional group tolerance and broad substrate scope, making them ideal for library synthesis.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound (typically a boronic acid or ester).[3][4] The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.

Causality of Experimental Choices:

  • Catalyst: A Pd(0) source is essential. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common choice as it is air-stable and commercially available, serving as a reliable pre-catalyst that generates the active Pd(0)L₂ species in situ.[5]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or sodium carbonate (Na₂CO₃) are typically used. The choice of base can influence reaction rates and prevent side reactions like protodeboronation.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is common. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst.

This reaction enables the introduction of a vast array of aryl, heteroaryl, vinyl, and even alkyl groups in place of the bromine atom, dramatically altering the steric and electronic properties of the resulting molecule.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[6][7][8] This transformation is of paramount importance in medicinal chemistry, as the aniline and related N-aryl motifs are present in countless drug molecules.

Causality of Experimental Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of a phosphine ligand coordinated to the palladium center. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. They promote the rate-limiting reductive elimination step to form the C-N bond and prevent catalyst decomposition.[6][9] The combination of a palladium pre-catalyst like Pd₂(dba)₃ with a specific ligand is a common strategy.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, generating the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most frequently used base due to its high basicity and steric bulk, which minimizes competing side reactions.[8]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent reaction with the strong base and to ensure solubility of the catalyst complex.[9]

By employing a diverse set of primary and secondary amines, including alkylamines, anilines, and N-heterocycles, this reaction provides a second, orthogonal vector for library diversification.

Experimental Protocols

Note on the Starting Material: 4-(4-Bromophenyl)piperidine hydrochloride must be neutralized before use or, more commonly, the base used in the coupling reaction serves to neutralize the HCl salt in situ. The protocols below assume the latter. For solid-phase synthesis, the piperidine nitrogen would typically be protected (e.g., with Boc or Fmoc) and immobilized on a resin.

Protocol 1: Parallel Solution-Phase Suzuki-Miyaura Coupling

This protocol describes a general procedure for the parallel synthesis of a 96-compound library in a 96-well reactor block.

  • Reagent Preparation:

    • Prepare a stock solution of 4-(4-Bromophenyl)piperidine hydrochloride (1.0 eq) in 1,4-dioxane (e.g., 0.2 M).

    • Prepare stock solutions of a diverse set of 96 boronic acids (1.2 eq) in 1,4-dioxane.

    • Prepare an aqueous solution of K₃PO₄ (3.0 eq, e.g., 2 M).

    • Prepare a catalyst stock solution of Pd(PPh₃)₄ (0.05 eq) in 1,4-dioxane.

  • Reaction Assembly:

    • To each well of a 96-well reactor block, add the 4-(4-Bromophenyl)piperidine hydrochloride stock solution (1.0 eq).

    • Using a liquid handler or multichannel pipette, add the corresponding boronic acid stock solution to each well (1.2 eq).

    • Add the aqueous K₃PO₄ solution to each well (3.0 eq).

    • Add the Pd(PPh₃)₄ catalyst stock solution to each well (0.05 eq).

  • Reaction Execution:

    • Seal the reactor block securely with a cap mat.

    • Place the block on a shaker and heat to 80-90 °C.

    • Allow the reaction to proceed for 12-18 hours. Monitor a representative well by LC-MS to confirm the consumption of the starting material.

  • Workup and Purification:

    • Cool the reactor block to room temperature.

    • Quench each reaction by adding water.

    • Extract each well with ethyl acetate.

    • Perform parallel purification using a 96-well solid-phase extraction (SPE) plate (e.g., silica or a suitable reverse-phase sorbent) to isolate the final products.

    • Analyze the purity and confirm the identity of the library members by LC-MS.

Protocol 2: Parallel Solution-Phase Buchwald-Hartwig Amination

This protocol describes a general procedure for coupling a diverse set of amines.

  • Reagent Preparation:

    • Prepare a stock solution of 4-(4-Bromophenyl)piperidine hydrochloride (1.0 eq) in anhydrous toluene (e.g., 0.2 M).

    • Prepare stock solutions of a diverse set of 96 primary or secondary amines (1.3 eq) in anhydrous toluene.

    • Prepare a catalyst/ligand stock solution by pre-mixing Pd₂(dba)₃ (0.02 eq) and a suitable ligand like XPhos (0.08 eq) in anhydrous toluene.

    • Weigh sodium tert-butoxide (NaOtBu, 2.5 eq) into each well of the reactor block inside a glovebox.

  • Reaction Assembly (performed in an inert atmosphere glovebox):

    • To each well containing NaOtBu, add the 4-(4-Bromophenyl)piperidine hydrochloride stock solution (1.0 eq).

    • Add the corresponding amine stock solution to each well (1.3 eq).

    • Add the catalyst/ligand stock solution to each well.

  • Reaction Execution:

    • Seal the reactor block securely.

    • Remove the block from the glovebox and place it on a shaker, heating to 100-110 °C.

    • Allow the reaction to proceed for 16-24 hours. Monitor by LC-MS.

  • Workup and Purification:

    • Cool the reactor block to room temperature.

    • Carefully quench each reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Proceed with parallel extraction and purification as described in Protocol 1.

Table 1: Summary of Diversification Reaction Conditions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Reaction Type C(sp²) - C(sp²) bond formationC(sp²) - N bond formation
Building Block (B) R-B(OH)₂ or R-B(pin)R¹R²-NH
Pd Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂
Ligand PPh₃, dppfXPhos, RuPhos, BINAP
Base K₃PO₄, K₂CO₃, Cs₂CO₃NaOtBu, LiHMDS, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂OAnhydrous Toluene, Dioxane
Temperature 80 - 100 °C90 - 110 °C
Key Advantage Access to bi-aryl and styrenyl motifsAccess to diverse secondary/tertiary anilines

Library Design and Strategy

The ultimate goal of using 4-(4-Bromophenyl)piperidine in combinatorial chemistry is to generate molecular diversity efficiently.[10] The strategy for library design depends on the research objective. A key concept in this area is Diversity-Oriented Synthesis (DOS) , which aims to create libraries of structurally complex and diverse small molecules, rather than just analogues of a known active compound.[11][12]

combinatorial_workflow cluster_start Phase 1: Core Preparation cluster_div1 Phase 2: Diversification (C-C Coupling) cluster_reactors_A Parallel Suzuki Reactions cluster_div2 Phase 3: Diversification (N-Functionalization) cluster_reactors_B Parallel N-Acylations cluster_end Phase 4: Final Library start 4-(4-Bromophenyl)piperidine Hydrochloride neutralize In Situ Neutralization (Reaction Base) start->neutralize Step 1 split1 Split (N wells) neutralize->split1 R1_BOH2 React with R1-B(OH)2 split1->R1_BOH2 R2_BOH2 React with R2-B(OH)2 split1->R2_BOH2 Rn_BOH2 React with Rn-B(OH)2 split1->Rn_BOH2 pool Pool & Purify R1_BOH2->pool R2_BOH2->pool label_dots_A ... Rn_BOH2->pool split2 Split (M wells) pool->split2 R_a_COCl React with R'-COCl split2->R_a_COCl R_b_COCl React with R''-COCl split2->R_b_COCl R_m_COCl React with R'''...-COCl split2->R_m_COCl library Diverse Library (N x M Compounds) R_a_COCl->library R_b_COCl->library label_dots_B ... R_m_COCl->library

Figure 1. A representative "split-pool" type workflow for library generation.

  • Focused Libraries: If the goal is to optimize a known hit or target a specific protein family, a focused library is designed. For example, if targeting a kinase, one might use a set of heteroaromatic boronic acids known to interact with the ATP binding site in the Suzuki coupling step. The second diversification step at the piperidine nitrogen could then explore vectors that project into a solvent-exposed region.

  • Diverse Libraries: For lead discovery and high-throughput screening, the goal is to maximize structural diversity to cover a larger area of chemical space.[12] In this strategy, the building blocks for both the Suzuki/Buchwald-Hartwig step and the subsequent N-functionalization step are chosen to have maximal variation in their physicochemical properties:

    • Stereochemistry & Shape: Incorporate linear, branched, and cyclic substituents.[11]

    • Functional Groups: Include hydrogen bond donors/acceptors, acidic/basic groups, and lipophilic moieties.

    • Electronic Properties: Vary substituents from electron-donating to electron-withdrawing.

By systematically applying these two orthogonal diversification reactions, a single building block like 4-(4-Bromophenyl)piperidine hydrochloride can give rise to tens of thousands of unique products, providing a rich collection of compounds for identifying novel biological probes and therapeutic starting points.

References

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]

  • The Use of Combinatorial Chemistry in Organic Chemistry. (2020). UKEssays.com. [Link]

  • THE SIGNIFICANCE OF COMBINATORIAL CHEMISTRY IN THE DRUG DISCOVERY. (n.d.). IIP Series. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health (NIH). [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025). ResearchGate. [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]

  • Combinatorial Chemistry in Drug Discovery. (n.d.). National Institutes of Health (NIH). [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (n.d.). ScienceDirect. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). National Institutes of Health (NIH). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Institutes of Health (NIH). [Link]

  • Construction of highly functionalized piperidines by stepwise... (n.d.). ResearchGate. [Link]

  • Diversity-oriented synthesis; a challenge for synthetic chemists. (n.d.). SciSpace. [Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. (2001). PubMed. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

  • DIVERSITY-ORIENTED SYNTHESIS. (n.d.). David Spring's group, University of Cambridge. [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2025). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Exploring the Chemistry of Piperidine: A Versatile Scaffold in Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Combinatorial chemistry. (n.d.). Slideshare. [Link]

  • Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. (2010). PubMed. [Link]

  • Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. (2022). ACS Publications. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]

  • Suzuki Coupling Mechanism and Applications. (2018). YouTube. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). National Institutes of Health (NIH). [Link]

  • Buchwald-Hartwig cross-coupling reaction. (2020). YouTube. [Link]

Sources

experimental procedure for N-acylation of 4-(4-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Acylation of 4-(4-Bromophenyl)piperidine Hydrochloride

Abstract & Introduction

This application note details the robust experimental protocols for the N-acylation of 4-(4-Bromophenyl)piperidine hydrochloride . This scaffold is a critical pharmacophore in the synthesis of antipsychotics (e.g., haloperidol derivatives), analgesics, and antifungal agents.

The presence of the hydrochloride salt counterion requires specific stoichiometric adjustments to the base during the reaction to ensure the liberation of the free nucleophilic amine.[1] This guide presents three validated methodologies:

  • Acid Chloride Method: High-yielding, suitable for simple acyl groups (acetyl, benzoyl).

  • Anhydride Method: Milder conditions, ideal for scale-up of acetamides.[1]

  • Carodiimide Coupling: For attaching complex, non-commercially available carboxylic acids.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution .[1] The piperidine nitrogen, once deprotonated, acts as a nucleophile attacking the electrophilic carbonyl carbon of the acylating agent.

Key Mechanistic Steps:

  • Neutralization: The organic base (e.g., Triethylamine) removes the proton from the piperidinium salt, generating the free amine.

  • Nucleophilic Attack: The lone pair on the nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The leaving group (chloride or carboxylate) is expelled, reforming the carbonyl double bond and yielding the amide.

ReactionMechanism Salt Piperidinium HCl Salt FreeAmine Free Amine (Nucleophile) Salt->FreeAmine Deprotonation Base Base (Et3N) Base->FreeAmine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate Nucleophilic Attack AcylAgent Acyl Chloride (Electrophile) AcylAgent->Intermediate Product N-Acylated Product Intermediate->Product Elimination Byproduct Salt Byproduct (Et3N·HCl) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the N-acylation of piperidine salts.[1]

Materials & Reagents

ReagentRoleEquiv.Notes
4-(4-Bromophenyl)piperidine HCl Substrate1.0Hygroscopic; store in desiccator.[1]
Acyl Chloride (e.g., Acetyl Chloride)Electrophile1.2Moisture sensitive; handle under N₂.
Triethylamine (TEA) or DIPEA Base2.5 CRITICAL: 1 eq to free amine, 1.5 eq to scavenge acid.
Dichloromethane (DCM) Solvent10-15 volAnhydrous preferred.
DMAP (Optional)Catalyst0.1Accelerates reaction with anhydrides.

Experimental Protocols

Method A: Acid Chloride Protocol (Standard)

Best for: Rapid synthesis, simple acyl groups, high yields.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Add 4-(4-Bromophenyl)piperidine HCl (1.0 g, 3.6 mmol) and anhydrous DCM (15 mL). The salt will likely remain as a suspension.[1]

  • Neutralization: Cool the mixture to 0°C (ice bath). Add Triethylamine (TEA) (1.25 mL, 9.0 mmol, 2.5 equiv) dropwise.

    • Observation: The suspension should clear up as the free amine is liberated and dissolves in DCM.[1]

  • Acylation: Add the Acyl Chloride (4.3 mmol, 1.2 equiv) dropwise over 5-10 minutes, maintaining temperature < 5°C.

    • Exotherm: This step is exothermic.[1] Control addition rate to prevent side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check progress via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting amine (polar) should disappear.

  • Quench: Add water (10 mL) to quench unreacted acid chloride.

Method B: Carbodiimide Coupling (For Complex Acids)

Best for: Coupling with expensive or complex carboxylic acids (e.g., amino acids, chiral acids).

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF or DCM. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 mins at RT.[1][2]

  • Preparation of Amine: In a separate flask, dissolve 4-(4-Bromophenyl)piperidine HCl (1.0 equiv) in the solvent and add DIPEA (1.2 equiv) to free the amine.

  • Coupling: Transfer the activated acid solution to the amine solution.

  • Reaction: Stir at RT for 12–18 hours.

  • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/EDC), sat. NaHCO₃ (to remove excess acid), and brine.

Work-up & Purification Workflow

The purity of the final compound relies heavily on the removal of the amine hydrochloride salts formed during the reaction.[1]

Workup RxnMix Reaction Mixture (DCM + Product + Salts) Quench Quench with Water RxnMix->Quench Sep Phase Separation Quench->Sep OrgLayer Organic Layer (DCM) Sep->OrgLayer AqLayer Aqueous Layer (Discard) Sep->AqLayer Wash1 Wash: 1N HCl (Removes unreacted amine) OrgLayer->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes acidic byproducts) Wash1->Wash2 Wash3 Wash: Brine (Drying) Wash2->Wash3 Dry Dry over Na2SO4 & Filter Wash3->Dry Conc Concentrate (Rotovap) Dry->Conc Final Crude Solid Conc->Final Recryst Recrystallization (EtOH or iPrOH) Final->Recryst

Figure 2: Standard work-up protocol for isolation of N-acylated piperidines.[1]

Purification Notes:

  • Recrystallization: Most N-acyl derivatives of this scaffold are solids.[1] Recrystallization from hot Ethanol or Isopropyl Alcohol is often sufficient.[1]

  • Chromatography: If oil is obtained, use Flash Column Chromatography (Silica gel, 0-5% MeOH in DCM).

Analytical Characterization

Expected data for 1-(4-(4-bromophenyl)piperidin-1-yl)ethanone (Acetyl derivative):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.42 (d, J=8.4 Hz, 2H, Ar-H ortho to Br)

    • δ 7.08 (d, J=8.4 Hz, 2H, Ar-H meta to Br)

    • δ 4.78 (d, 1H, eq-H near N) & 3.92 (d, 1H, eq-H near N) – Rotamers due to restricted amide rotation.

    • δ 3.15 (td, 1H, ax-H near N) & 2.65 (td, 1H, ax-H near N)

    • δ 2.75 (tt, 1H, CH-Ar)

    • δ 2.13 (s, 3H, COCH₃)

    • δ 1.90–1.50 (m, 4H, piperidine CH₂).

  • LC-MS:

    • Observe [M+H]⁺ peak consistent with mass (e.g., MW ~282.18 for Acetyl derivative). Look for characteristic Br isotope pattern (1:1 ratio of M and M+2).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete neutralization of HCl salt.Ensure >2.2 eq of base is used.[1] Check pH of reaction > 9.
Starting Material Remains Acyl chloride hydrolysis.[1]Use fresh acyl chloride; ensure anhydrous solvent/glassware.
Impurity: Di-acylation Not possible here (secondary amine).Check if starting material contained impurities.[1]
Sticky Gum Product Residual solvent/DMF.[1][3]Triturate with Hexane or Diethyl Ether to induce solidification.[1]

Safety & Hazards

  • 4-(4-Bromophenyl)piperidine: Irritant.[1] Avoid inhalation of dust.[1]

  • Acyl Chlorides: Corrosive, lachrymators. React violently with water.[1] Handle only in a fume hood.

  • DCM: Suspected carcinogen.[1] Use appropriate PPE (gloves, goggles).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5][6] Tetrahedron, 61(46), 10827-10852. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group). Link

  • Sigma-Aldrich. (n.d.).[1][7] Product Specification: 4-(4-Bromophenyl)piperidine hydrochloride.[1] Link

Sources

Application Note: Functional Profiling of Sigma-1 Receptor Modulators Derived from 4-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 4-(4-Bromophenyl)piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for ligands targeting the Sigma-1 Receptor (σ1R) , Monoamine Transporters (SERT/DAT), and NMDA receptor modulation.[1] While the parent compound (HCl salt) acts primarily as a building block, its derivatives are frequently interrogated for neuroprotective (agonist) or anti-proliferative (antagonist) properties.

This application note details a Dual-Phase Screening Protocol designed to evaluate library derivatives synthesized from this scaffold. Unlike generic toxicity screens, this workflow integrates Cell Viability Profiling with a Functional Calcium Mobilization Assay .

Mechanism of Action (MoA) Context: The σ1R resides primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1] Upon ligand binding, σ1R modulates calcium signaling between the ER and mitochondria.

  • Agonists (e.g., for neurodegeneration) typically enhance mitochondrial bioenergetics and prevent Ca²⁺ overload.

  • Antagonists (e.g., for oncology) often induce cytotoxic Ca²⁺ dysregulation and apoptosis.

This protocol provides the experimental logic to distinguish between these phenotypes.

Experimental Workflow & Logic

The following diagram illustrates the critical path from compound solubilization to functional validation.

G Substrate 4-(4-Bromophenyl) piperidine HCl (Scaffold) Synthesis Derivative Synthesis (e.g., Suzuki Coupling) Substrate->Synthesis Stock Stock Preparation (10 mM in DMSO) Synthesis->Stock QC QC: Solubility Check (Precipitation limits) Stock->QC Phase1 Phase 1: Cell Viability (ATP/Metabolic Assay) QC->Phase1 Dilution Decision Select Non-Toxic Concentration Window Phase1->Decision Dose-Response Phase2 Phase 2: Functional Calcium Flux (Fluo-4) Decision->Phase2 Hit Selection Data Data Output: EC50 / IC50 / Z-Factor Phase2->Data

Figure 1: Integrated workflow for screening 4-phenylpiperidine derivatives. The process prioritizes solubility QC and toxicity ranges before functional characterization.

Reagent Preparation & Handling

Compound: 4-(4-Bromophenyl)piperidine hydrochloride CAS: 769944-79-8 (HCl salt) / 22148-20-5 (Free base) Molecular Weight: 276.60 g/mol (HCl salt)[1]

Solubility & Stock Solutions

The hydrochloride salt improves aqueous solubility compared to the free base, but for high-throughput screening (HTS), DMSO remains the solvent of choice to ensure consistency across hydrophobic derivatives.

  • Primary Stock (10 mM): Dissolve 2.77 mg of compound in 1 mL of anhydrous DMSO. Vortex for 1 minute.

    • Critical Note: If the HCl salt resists solvation in DMSO, mild heating (37°C) or sonication (5 mins) is permissible. Avoid temperatures >50°C to prevent degradation of brominated moieties.

  • Working Solution (100 µM): Dilute Primary Stock 1:100 in assay buffer (HBSS or Media) immediately prior to use.

    • Precipitation Alert: Phenylpiperidines can precipitate in serum-free media. Inspect working solutions for turbidity.

Compliance Note

While 4-(4-Bromophenyl)piperidine is a research chemical, it is structurally related to 4-anilinopiperidine (a List I precursor).[1] Ensure strict inventory logging to comply with local diversion regulations (e.g., DEA List I watchlists).

Protocol Phase 1: Cytotoxicity & Viability Screening

Objective: Determine the IC50 for cell death. This distinguishes potential anti-cancer hits (high toxicity) from neuroprotective leads (low toxicity). Assay Type: ATP-based Luminescence (e.g., CellTiter-Glo®) or MTT.[1]

Cell Model Selection
  • Neuroprotection Model: SH-SY5Y (Human Neuroblastoma) or PC12.

  • Oncology Model: MCF-7 or DU-145 (Sigma-2 receptor rich).

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well white-walled plates at 5,000–10,000 cells/well in 100 µL complete media. Incubate for 24 hours at 37°C/5% CO₂.

  • Compound Treatment:

    • Prepare a 7-point serial dilution (1:3) starting at 100 µM (Final DMSO < 0.5%).

    • Remove culture media and replace with 100 µL of compound-containing media.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (10 µM Staurosporine).

  • Incubation: 24 to 48 hours.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL of ATP detection reagent.

    • Orbitally shake for 2 mins; incubate 10 mins (dark).

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

Protocol Phase 2: Functional Calcium Mobilization (σ1R Activity)

Objective: Measure the compound's ability to modulate intracellular calcium ([Ca²⁺]i) release from the ER, a hallmark of Sigma-1 receptor activation. Sensor: Fluo-4 AM or Fura-2 AM.[1]

Mechanistic Diagram

Signaling Ligand 4-Phenylpiperidine Derivative Sigma1 Sigma-1 Receptor (MAM Interface) Ligand->Sigma1 Binding IP3R IP3 Receptor (ER Membrane) Sigma1->IP3R Chaperoning/Stabilization Ca_Cyto Cytosolic Ca2+ (Fluorescence Signal) IP3R->Ca_Cyto Release Ca_ER ER Ca2+ Store Ca_ER->IP3R

Figure 2: Signal transduction pathway.[1] σ1R ligands modulate IP3R-mediated Calcium release. Agonists typically potentiate this flux; antagonists may blunt it or cause massive depletion.

Step-by-Step Methodology
  • Seeding: Plate cells (SH-SY5Y) in 96-well black-walled/clear-bottom plates (poly-D-lysine coated) at 30,000 cells/well.[1] Incubate overnight.

  • Dye Loading:

    • Wash cells 1x with HBSS (with 20 mM HEPES, pH 7.4).

    • Incubate with 4 µM Fluo-4 AM + 0.04% Pluronic F-127 in HBSS for 45 mins at 37°C.

    • Wash 2x with HBSS to remove extracellular dye. Add 100 µL HBSS for assay.

  • Baseline Measurement: Place plate in kinetic fluorescence reader (e.g., FLIPR or FlexStation). Record baseline (Ex 494nm / Em 516nm) for 30 seconds.

  • Injection & Kinetic Read:

    • Inject 20 µL of 5x Compound Solution (Final conc: 10 µM).

    • Agonist Mode: Measure response alone.[1]

    • Antagonist Mode: Pre-incubate compound for 15 mins, then inject Bradykinin (1 µM) or ATP (10 µM) to stimulate IP3R.[1]

  • Acquisition: Record fluorescence every 2 seconds for 180 seconds.

Data Analysis & Interpretation

Quantitative Metrics

Summarize data using the following structure. Calculate the Z-factor to validate assay robustness (Target Z > 0.5).

ParameterFormula / DefinitionAcceptance Criteria
% Viability

CV < 10%
RFU (Max) Peak Fluorescence - Baseline FluorescenceSignal/Background > 3
IC50 4-Parameter Logistic Fit (Sigmoidal)

Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Troubleshooting Guide
  • Low Signal in Ca²⁺ Assay: Ensure probenecid (2.5 mM) is added to the assay buffer to prevent dye leakage via anion transporters.

  • Compound Precipitation: 4-phenylpiperidines are lipophilic.[1] If precipitation occurs at >50 µM, reduce concentration or add 0.1% BSA to the buffer as a carrier.

  • High Background Toxicity: If the parent scaffold (4-(4-Bromophenyl)piperidine) shows IC50 < 10 µM, the brominated moiety may be acting as an alkylating agent.[1] Confirm purity and consider de-halogenation metabolic pathways.

References

  • PubChem. (2023). 4-(4-Bromophenyl)piperidine hydrochloride | C11H15BrClN.[1][2] National Library of Medicine. [Link]

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research, 9, 1–13. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016).[3] Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: 4-(4-bromophenyl)piperidine hydrochloride. [Link][1]

  • Drug Enforcement Administration (DEA). (2019).[1][4] Designation of Precursor Chemicals Used in the Illicit Manufacture of Fentanyl. Federal Register.[5] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to troubleshoot effectively and improve your yield and purity.

Overview of Primary Synthetic Strategies

The synthesis of 4-arylpiperidines, such as 4-(4-Bromophenyl)piperidine, is a critical process in the development of numerous pharmaceutical agents. The core challenge lies in the efficient formation of the C(sp²)-C(sp³) bond between the phenyl and piperidine rings. Two dominant and robust strategies have emerged for this transformation: Reductive Amination and Palladium-Catalyzed Cross-Coupling (Suzuki Reaction) .

A third, highly effective method involves the catalytic hydrogenation of a tetrahydropyridine precursor, which often serves as a final, high-yielding step.[1] This guide will focus on troubleshooting the two primary bond-forming strategies and the final salt formation.

Troubleshooting_Suzuki Start Suzuki Reaction Failed (Low or No Conversion) Q1 Did you rigorously degas the system? Start->Q1 Sol1 Action: Implement Freeze-Pump-Thaw or extensive sparging with Ar/N₂. Q1->Sol1 No Q2 Is the Pd catalyst/ligand appropriate and active? Q1->Q2 Yes Sol2 Action: Use a fresh, reliable catalyst (e.g., Pd(PPh₃)₄). Consider a ligand screen (e.g., SPhos, XPhos). Q2->Sol2 No Q3 Is the base/solvent system optimal? Q2->Q3 Yes Sol3 Action: Use anhydrous, finely powdered base (e.g., Cs₂CO₃). Ensure phase-transfer if needed (aqueous/organic mixture). Q3->Sol3 No Q4 Are starting materials degrading? Q3->Q4 Yes Sol4 Action: Check for protodeborylation of boronic acid. Use fresh boronic acid and avoid excessive heat. Q4->Sol4 Yes

Caption: Troubleshooting decision tree for a failed Suzuki coupling.

Final Deprotection and Salt Formation

Q4: I have successfully made the N-Boc protected free base. What is the best way to deprotect and form the hydrochloride salt with high purity?

A: This is a crucial final step where purity can be significantly enhanced or compromised. The goal is to achieve complete Boc-deprotection followed by clean crystallization of the desired HCl salt.

Causality & Troubleshooting Steps:

  • Incomplete Deprotection: Standard conditions for Boc removal involve strong acid. Insufficient acid or reaction time will lead to a mixture of protected and deprotected material, complicating purification.

    • Action: A common and effective method is to dissolve the N-Boc intermediate in a solvent like Dioxane, Methanol, or Ethyl Acetate and add a solution of HCl (e.g., 4M HCl in Dioxane or concentrated HCl). Stir at room temperature and monitor by TLC until the starting material is completely consumed.

  • Poor Crystal Formation/Oily Product: The hydrochloride salt may sometimes precipitate as an oil rather than a crystalline solid, trapping impurities.

    • Action: The choice of solvent is critical. Diethyl ether is excellent for precipitating hydrochloride salts. Try dissolving your crude free base in a minimum amount of a polar solvent (like IPA or acetone) and then add it to a larger volume of a non-polar solvent (like diethyl ether or heptane) containing ethereal HCl. Seeding with a previously obtained crystal can induce crystallization. A patent for a similar compound suggests using acetone for leaching/washing, which can improve both the purity and the physical appearance of the final product. [2]3. Contamination with Excess HCl: Excess acid can make the product hygroscopic and affect downstream applications.

    • Action: After filtration, wash the crystalline product with a cold, anhydrous solvent in which the salt is insoluble (e.g., cold diethyl ether or acetone) to remove excess surface-level HCl. [2]Dry thoroughly under vacuum.

Frequently Asked Questions (FAQs)

Q: Which N-protecting group is best for this synthesis? A: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is stable to the basic conditions of many Suzuki couplings and the mildly acidic/reductive conditions of reductive amination. Most importantly, it is easily and cleanly removed with strong acid in the final step to yield the hydrochloride salt directly.

Q: How can I best monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is indispensable for routine monitoring. Use a suitable solvent system (e.g., Hexane/Ethyl Acetate) and visualize with a UV lamp (for the aromatic ring) and a potassium permanganate stain (which reacts with the piperidine nitrogen and other functional groups). For more precise analysis and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the masses of starting materials, intermediates, and the final product.

Q: My final product is off-white or yellow. How can I improve the color? A: A common purification technique is recrystallization. For the hydrochloride salt, a solvent system like Methanol/Diethyl Ether or Ethanol/Acetone can be effective. Alternatively, a charcoal treatment during the purification of the free base can remove colored impurities. Dissolve the crude free base in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter through Celite before proceeding to salt formation. [2] Q: Are there any significant safety concerns? A: Yes. When working with palladium catalysts, be aware that some can be pyrophoric, especially finely divided Pd/C. Handle phosphine ligands in a fume hood as they are often toxic and have unpleasant odors. Boronic acids can be irritants. When using sodium cyanoborohydride, ensure the reaction pH does not drop below 4 to avoid the liberation of highly toxic hydrogen cyanide gas. Always consult the Safety Data Sheet (SDS) for all reagents.

Experimental Protocols

Protocol 1: Reductive Amination using NaBH(OAc)₃
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq), 4-bromoaniline (1.05 eq), and anhydrous dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.2 M concentration).

  • Imine Formation: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC for the consumption of the starting materials.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature overnight or until the reaction is complete by TLC/LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(4-bromophenyl)piperidine. This can be purified by column chromatography if necessary.

Protocol 2: Final Deprotection and Salt Formation
  • Deprotection: Dissolve the crude N-Boc-4-(4-bromophenyl)piperidine (1.0 eq) in a minimum amount of ethyl acetate or 1,4-dioxane.

  • Acidification: Add a 4M solution of HCl in 1,4-dioxane (3-5 eq) dropwise while stirring at room temperature. A precipitate should form.

  • Crystallization: Stir the resulting slurry for 2-4 hours at room temperature. If precipitation is slow, add an anti-solvent like diethyl ether to encourage crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove residual acid and impurities. Dry the product under high vacuum to a constant weight to yield 4-(4-Bromophenyl)piperidine hydrochloride as a solid.

References

  • CN111116456B: Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • CN112645902A: Synthetic method of 1-(4-bromophenyl) piperidine.
  • CN103387515A: Preparation method of 4-bromophenylhydrazine hydrochloride.
  • Rasayan Journal of Chemistry: SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • PubMed: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • WO2001002357A2: Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PubChem: 4-(4-Bromophenyl)piperidine hydrochloride. [Link]

  • CORE: SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • PubMed Central: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Reddit r/Chempros: Failed suzuki coupling, any suggenstions? [Link]

  • Master Organic Chemistry: Reductive Amination, and How It Works. [Link]

  • ACS Publications: Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. [Link]

  • Reddit r/Chempros: What's wrong with my reductive amination? I barely got any product. [Link]

  • ResearchGate: What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]

  • Reddit r/Chempros: Diagnosing issues with a failed Suzuki coupling? [Link]

  • ACS Publications: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

  • Myers Group, Harvard Chemistry: The Suzuki Reaction. [Link]

Sources

troubleshooting guide for Suzuki coupling with 4-(4-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Two-Front" Challenge

Coupling 4-(4-Bromophenyl)piperidine hydrochloride presents a dual challenge that causes standard Suzuki protocols to fail. You are fighting a war on two fronts:

  • The Acidic Front (HCl Salt): The hydrochloride counter-ion immediately consumes one equivalent of your base. If you use a standard 2.0 equivalent protocol, you are left with insufficient base to activate the boronic acid, stalling transmetallation.

  • The Basic Front (Free Amine): Once neutralized, the free secondary amine (piperidine) is a potent Lewis base. It can competitively coordinate to the Palladium center, displacing labile ligands and creating an inactive "Pd-amine" complex (Catalyst Poisoning).

This guide provides a robust, self-validating protocol designed to overcome these specific mechanistic hurdles.

Core Experimental Protocol (The "Golden Path")

This protocol prioritizes SPhos Pd G2 or Pd(dppf)Cl₂ due to their resistance to amine poisoning.

Materials Checklist
  • Substrate: 4-(4-Bromophenyl)piperidine·HCl (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (1–3 mol%) OR Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: K₃PO₄ (3.5 – 4.0 equiv) [Critical: Higher stoichiometry]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Solvent Degassing: Sparge the 1,4-dioxane and water separately with Nitrogen or Argon for 15 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • The "In-Situ Free Base" Step:

    • Load the 4-(4-Bromophenyl)piperidine·HCl and K₃PO₄ into the reaction vessel.

    • Add the solvent mixture (Dioxane/Water).

    • Stir at Room Temperature (RT) for 10 minutes.

    • Why? This neutralizes the HCl salt before the sensitive catalyst is added, preventing acid-induced catalyst decomposition.

  • Catalyst Addition:

    • Add the Boronic Acid and the Pd Catalyst under a positive stream of inert gas.

  • Reaction:

    • Seal the vessel. Heat to 80–100°C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours.

  • Workup (Crucial for Piperidines):

    • Cool to RT. Dilute with EtOAc.

    • Do NOT wash with dilute HCl. You will protonate the product and lose it to the aqueous layer.

    • Wash with water and brine. Dry over Na₂SO₄.

Critical Analysis & Troubleshooting

The Stoichiometry Trap (HCl Salt)

Standard Suzuki couplings use 2.0 equivalents of base. For your substrate, this is fatal.

  • Eq 1: Neutralizes the HCl salt (R₂NH·HCl + Base → R₂NH + Salt).

  • Eq 2: Activates the Boronic Acid (ArB(OH)₂ + Base → ArB(OH)₃⁻).

  • Buffer: You need excess base to drive the equilibrium and cover any adventitious consumption.

  • Recommendation: Use 3.5 to 4.0 equivalents of base (e.g., K₃PO₄ or Cs₂CO₃).

Catalyst Selection: Beating Amine Poisoning

Secondary amines (piperidines) are strong


-donors. They attack the Pd(II) intermediate.[1]
  • Avoid: Pd(PPh₃)₄. The PPh₃ ligands are labile and easily displaced by the piperidine nitrogen, shutting down the cycle.

  • Use: SPhos (Buchwald Ligand) or dppf (Ferrocenyl Ligand).

    • SPhos: The bulky biaryl structure creates a "roof" over the Pd center, physically blocking the amine from coordinating while allowing the flat aryl halide to enter.

    • dppf: The bidentate bite angle creates a rigid complex that resists ligand displacement.

Data Summary Table
VariableStandard ProtocolRequired Protocol Reason
Base Eq. 2.0 equiv3.5 – 4.0 equiv 1.0 eq lost to HCl neutralization immediately.
Catalyst Pd(PPh₃)₄SPhos Pd G2 or Pd(dppf)Cl₂ Prevent amine coordination (poisoning).
Solvent Toluene/EtOHDioxane/Water or DMF/Water Salt solubility is poor in Toluene; Water is required for K₃PO₄.
Workup Acidic WashNeutral/Basic Wash Product is basic; acid wash removes product.

Visualizing the Failure Modes

The following diagram illustrates the two primary failure pathways (Acidic and Basic) and the successful pathway.

SuzukiPathways Substrate 4-(4-Bromophenyl) piperidine HCl Fail_Acid FAILURE: Acidic Stall (HCl consumes Base) No Transmetallation Substrate->Fail_Acid Low Base (<2.5 eq) FreeAmine Free Amine Generated (Piperidine) Substrate->FreeAmine High Base (>3.5 eq) Base Base (K3PO4) Pd_Cat Pd Catalyst (e.g., Pd(PPh3)4) FreeAmine->Pd_Cat Coordination Success_Cat Robust Catalyst (SPhos/dppf) FreeAmine->Success_Cat Steric Protection Fail_Poison FAILURE: Catalyst Poisoning (Pd-N Coordination) Pd_Cat->Fail_Poison Ligand Displacement Product Coupled Product Success_Cat->Product Cycle Completes

Caption: Figure 1. Mechanistic divergence showing how insufficient base leads to acidic stall, while labile ligands lead to amine poisoning.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
0% Conversion (SM recovered) Catalyst Poisoning. The amine shut down the Pd.Switch to SPhos Pd G2 or XPhos Pd G2 . These are designed for amine tolerance.[2]
Low Yield (<30%), SM remaining Base Exhaustion. HCl consumed the base; Boronic acid not activated.Increase Base to 4.0 equivalents . Ensure water is present in solvent system.[3]
Protodeboronation (Ar-H formed) Reaction too slow/hot. Boronic acid hydrolyzed before coupling.Add Boronic acid in portions. Lower temp to 80°C. Switch solvent to DMF/Water to increase rate.
Product lost during extraction Incorrect pH. Product is in aqueous layer as a salt.Check aqueous layer pH. Adjust to pH > 10 using NaOH before extraction.
Black Precipitate (Pd Black) Catalyst Decomposition. Ensure thorough degassing. Add 10 mol% free ligand (e.g., SPhos) to stabilize the active species.

Frequently Asked Questions (FAQ)

Q: Can I just use the Boc-protected version instead? A: Yes, absolutely. If you have access to N-Boc-4-(4-bromophenyl)piperidine, use it. It eliminates the HCl salt issue and the amine poisoning issue entirely. You can deprotect with TFA/DCM after the coupling. This is the preferred industrial route if cost allows.

Q: Why use K₃PO₄ instead of K₂CO₃? A: K₃PO₄ is more basic and often provides better solubility in Dioxane/Water mixtures. For difficult substrates like piperidines, the stronger activation often helps push the transmetallation step.

Q: My LCMS shows a mass of [Product + 12]? A: This is likely a methylene bridge artifact if you used DCM as a solvent or reagent at any point with the free amine. Avoid DCM in the presence of the free piperidine at high temps; it can react with the amine.

Q: Can I use DMF as the solvent? A: Yes. DMF/Water (4:1) is excellent for solubility. However, DMF is harder to remove.[4] If using DMF, ensure you wash the organic layer 3x with LiCl solution or water to remove the DMF during workup.

References

  • General Mechanism & Base Role

    • Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Catalyst Selection (SPhos/Buchwald Ligands)

    • Altman, R. A., et al. (2007). Pd-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides Using Bulky Biarylphosphine Ligands. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Amine Poisoning & Solutions

    • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3354–3360. Link

  • Handling HCl Salts in Coupling

    • Molander, G. A., & Canturk, B. (2009).[2] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. (Discusses base/salt interplay).[1][3][4][5][6][7] Link

Sources

common side reactions in the N-alkylation of 4-(4-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Chemical Synthesis Troubleshooting Subject: Optimization & Impurity Control in Secondary Amine Alkylation Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight

The N-alkylation of 4-(4-Bromophenyl)piperidine hydrochloride is a fundamental transformation in medicinal chemistry, often used to synthesize ligands for sigma receptors or SSRI analogs. While theoretically a straightforward


 reaction, the presence of the hydrochloride salt and the steric environment of the piperidine ring introduce specific failure modes.

The Core Challenge: The substrate is supplied as a hydrochloride salt (


). It is non-nucleophilic  in this state. Successful alkylation requires a "Base-Mediated Release" mechanism. A common failure point is treating this as a standard amine alkylation without accounting for the extra equivalent of base required to neutralize the salt before the catalytic cycle begins.

Troubleshooting Triage (FAQ Format)

Issue A: "My reaction is stalled. TLC shows only starting material."

Diagnosis: The "Proton Trap" Effect. You likely used a 1:1 ratio of Base:Substrate or a weak base in a non-polar solvent.

  • The Chemistry: The HCl attached to the piperidine is tighter than expected (

    
    ). If you use 1 equivalent of base (e.g., 
    
    
    
    ), it is consumed entirely to free the amine. As the reaction proceeds, H-X is generated, which immediately re-protonates the remaining unreacted amine, shutting down the reaction.
  • Corrective Action:

    • Stoichiometry: Increase base to 2.5 - 3.0 equivalents . (1 eq for the HCl salt, 1 eq for the reaction acid byproduct, 0.5 eq excess).

    • Solvent Switch: If using

      
      , switch to Acetonitrile (MeCN)  or DMF . Carbonate bases are insoluble in DCM or Toluene, preventing effective deprotonation.
      
Issue B: "I see a new spot with very low Rf (baseline) on TLC."

Diagnosis: Quaternary Ammonium Salt Formation (Over-Alkylation).

  • The Chemistry: The product (a tertiary amine) is often more nucleophilic than the starting secondary amine because alkyl groups are electron-donating. If the alkylating agent is highly reactive (e.g., Methyl Iodide, Benzyl Bromide) and present in excess, the product reacts again to form the quaternary salt (

    
    ).
    
  • Corrective Action:

    • Reverse Addition: Add the alkyl halide dropwise to the amine solution, not vice versa.

    • Stoichiometry: Limit the alkyl halide to 0.95 - 1.0 equivalents . Do not use excess.

    • Alternative: If over-alkylation persists, switch to Reductive Amination (Aldehyde +

      
      ), which effectively stops at the tertiary amine.
      
Issue C: "I am seeing alkene byproducts instead of the alkylated amine."

Diagnosis: Hofmann Elimination (E2 Competition).

  • The Chemistry: If your alkylating agent is sterically hindered (e.g., Isopropyl bromide) and you are using a strong base or high heat, the base may deprotonate the alkyl halide rather than the amine acting as a nucleophile.

  • Corrective Action:

    • Base Selection: Switch to a "soft," non-bulky base like DIPEA or Sodium Bicarbonate . Avoid strong bases like NaH or alkoxides.

    • Temperature: Lower the reaction temperature.

      
       is favored over 
      
      
      
      at lower temperatures.

Decision Logic & Pathway Visualization

The following diagram illustrates the critical decision nodes for optimizing this reaction and avoiding side pathways.

ReactionPathway Start Start: 4-(4-Br-Ph)piperidine HCl BaseStep Step 1: Free-Basing Start->BaseStep Add Base (>2 eq) Nucleophile Active Nucleophile (Free Amine) BaseStep->Nucleophile Deprotonation Stall Stalled: Protonated Amine BaseStep->Stall Insufficient Base (<2 eq) Reagent Add Alkyl Halide (R-X) Nucleophile->Reagent Product Target: Tertiary Amine Reagent->Product SN2 (Main Path) Elimination Impurity: Alkene (E2) Reagent->Elimination High Temp / Bulky R-X QuatSalt Impurity: Quaternary Salt Product->QuatSalt Excess R-X / Over-reaction

Caption: Logical flow of N-alkylation showing the critical dependency on base stoichiometry and the divergence points for common impurities.

Validated Experimental Protocols

Method A: Heterogeneous Conditions (Robust & Scalable)

Best for: Primary alkyl halides (Benzyl bromide, Ethyl bromide).

  • Charge: To a round-bottom flask, add 4-(4-Bromophenyl)piperidine HCl (1.0 eq) and Acetonitrile (10 volumes).

  • Activation: Add Potassium Carbonate (

    
    )  (3.0 eq).
    
    • Note: The mixture will be a suspension. High stirring speed is required.

  • Addition: Add the Alkyl Halide (1.05 eq) dropwise at room temperature.

  • Reaction: Heat to 60°C and monitor by TLC/LCMS.

    • Checkpoint: If reaction is slow after 4h, add catalytic Potassium Iodide (KI) (0.1 eq) to form the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.

Method B: Homogeneous Conditions (Mild)

Best for: Sensitive substrates or when solubility is an issue.

  • Charge: Dissolve 4-(4-Bromophenyl)piperidine HCl (1.0 eq) in DMF or DCM .

  • Activation: Add DIPEA (Hünig's Base) (2.5 eq).

    • Observation: The suspension should clear as the organic base neutralizes the HCl and solubilizes the free amine.

  • Reaction: Add Alkyl Halide (1.0 eq). Stir at RT.

    • Note: Reaction rates are generally faster in DMF due to its polar aprotic nature enhancing nucleophilicity.

Data Summary: Solvent & Base Effects

VariableRecommendationTechnical Rationale
Base Stoichiometry 2.5 - 3.0 eq 1.0 eq to neutralize HCl salt + 1.0 eq to scavenge acid from alkylation + excess to drive equilibrium.
Preferred Solvent Acetonitrile (MeCN) Excellent balance of polarity for

and ease of removal.
Alternative Solvent DMF Superior for sluggish reactions but difficult to remove (requires aqueous wash).
Catalyst KI / TBAI Iodide acts as a superior leaving group, accelerating slow alkylations (Finkelstein).
Temp Limit < 80°C Higher temps increase risk of E2 elimination and polymerization.

References & Authoritative Sources

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (

    
    ). Retrieved from [Link]
    
  • Reusch, W. (2013). Virtual Textbook of Organic Chemistry - Amines. Michigan State University. Retrieved from [Link]

challenges in the scale-up synthesis of 4-(4-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 4-(4-Bromophenyl)piperidine Hydrochloride

Welcome to the Process Chemistry Support Hub

Subject: Technical Guide for the Scale-Up Synthesis of 4-(4-Bromophenyl)piperidine HCl Ticket ID: CHEM-SUP-2024-882 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open [Detailed Resolution Provided]

Executive Summary: The Synthetic Challenge

The synthesis of 4-(4-Bromophenyl)piperidine hydrochloride presents a classic chemoselectivity paradox in process chemistry. You must reduce a tetrahydropyridine double bond without cleaving the aryl bromide (hydrodehalogenation). Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) will aggressively debrominate the ring, leading to the impurity 4-phenylpiperidine, which is chemically similar and difficult to separate.

This guide prioritizes the Grignard-Dehydration-Hydrogenation route, as it offers the most reliable scalability compared to Friedel-Crafts or direct bromination approaches (which suffer from poor regioselectivity).

Module 1: Synthetic Pathway & Logic

User Question: "We are evaluating routes for kilo-scale production. Which pathway balances yield with impurity control?"

Scientist Response: For scale-up, I recommend the Grignard Addition / Dehydration / Chemoselective Hydrogenation route. This pathway builds the carbon skeleton unambiguously, avoiding the ortho/para isomer mixtures common in direct bromination of 4-phenylpiperidine.

The Optimized Workflow (DOT Visualization)

SynthesisRoute SM1 4-Piperidone (N-Protected) Int1 Tertiary Alcohol Intermediate SM1->Int1 Step 1: Grignard Addn. (THF, <10°C) SM2 4-Bromophenylmagnesium Bromide SM2->Int1 Int2 Tetrahydropyridine Intermediate Int1->Int2 Step 2: Dehydration (Acid/Reflux) Prod 4-(4-Bromophenyl) piperidine (Free Base) Int2->Prod Step 3: Hydrogenation (Rh/C, H2) Salt Target HCl Salt Prod->Salt Step 4: Salt Formation (HCl/IPA)

Caption: Fig 1. Optimized 4-step synthesis pathway minimizing regioisomer formation.

Module 2: Step 1 - Grignard Formation & Addition

Ticket #101: "Our Grignard initiation is inconsistent, and we see significant biphenyl impurities."

Root Cause Analysis:

  • Inconsistent Initiation: Leads to accumulation of unreacted halide, followed by a runaway exotherm (thermal runaway).

  • Biphenyl Impurity: Caused by Wurtz-type coupling (homocoupling) when local concentration of bromobenzene is too high or temperature is uncontrolled.

Troubleshooting Protocol:

IssueDiagnosticCorrective Action
Induction Period > 5 min No temperature rise after adding 5% halide.Do NOT add more halide. Add iodine crystal or 1,2-dibromoethane. Use "heel" of previous batch.
High Homocoupling GC shows 4,4'-dibromobiphenyl.Slow addition rate. Maintain THF reflux strictly. High dilution helps.
Stalled Reaction Mg turnings turn black/coated.Mechanical activation. Stop stirring, crush Mg with glass rod (lab) or use activated Mg (Rieke Mg) for initiation.

Expert Tip: For the addition to 4-piperidone, maintain the internal temperature below 10°C . The tertiary alcohol intermediate is prone to retro-aldol type decomposition if overheated during formation.

Module 3: Step 3 - The Critical Hydrogenation

Ticket #102: "We are losing the bromine atom during the reduction of the double bond. We are using 10% Pd/C."

Scientist Response: Stop using Palladium immediately. Pd/C is the catalyst of choice for removing halogens (hydrodehalogenation). For retaining the aryl bromide while reducing the alkene, you must switch catalysts.

The Solution: Rhodium on Carbon (Rh/C) Rhodium is highly active for olefin hydrogenation but significantly less active for oxidative addition into Aryl-Bromide bonds under mild conditions.

Experimental Protocol (Scale-Up Ready):

  • Substrate: 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (Free base or HCl salt).

  • Catalyst: 5% Rh/C (dry basis), loading 2-5 wt%.

  • Solvent: Methanol or Ethanol (Anhydrous).

  • Pressure: 50–100 psi H₂.

  • Temperature: Ambient (20–25°C). Do not heat. Higher temps promote debromination.

  • Additives: If using the salt, add 1 eq. Triethylamine to solubilize and buffer.

Impurity Pathway Visualization

ImpurityPath Substrate Tetrahydropyridine Precursor Target Target Product (Br Intact) Substrate->Target Rh/C, 25°C (Kinetic Control) Impurity Debrominated Impurity (4-Phenylpiperidine) Substrate->Impurity Pd/C OR High Temp (Thermodynamic Sink) Target->Impurity Over-reduction (Long reaction time)

Caption: Fig 2. Divergent reaction pathways based on catalyst selection.

Module 4: Salt Formation & Purification

Ticket #103: "The final hydrochloride salt is oiling out instead of crystallizing."

Scientist Response: Oiling out usually indicates the presence of water or residual alcoholic solvents that solvate the salt too well.

Crystallization Protocol:

  • Solvent Swap: Evaporate the reaction solvent (MeOH/EtOH) completely.

  • Dissolution: Dissolve the free base in Isopropanol (IPA) or Ethyl Acetate (warm).

  • Acidification: Add anhydrous HCl in Isopropanol (or dioxane) dropwise. Avoid aqueous HCl.

    • Why? Water acts as an antisolvent for the oil phase but prevents crystal lattice formation.

  • Aging: Allow the slurry to stir at room temperature for 2-4 hours before cooling to 0-5°C.

  • Filtration: Wash the cake with cold Acetone or Ether to remove colored impurities.

Data Table: Solvent Effects on Salt Quality

Solvent SystemYieldCrystal HabitPurity Profile
Ethanol/Aq. HCl 65-70%Clumping/StickyModerate (Traps mother liquor)
IPA/HCl (gas) 85-90%Fine White PowderHigh (>99%)
EtOAc/HCl (gas) 80-85%NeedlesHigh (Good rejection of non-polar impurities)

References

  • Establishes the hydrogenation of the tetrahydropyridine precursor using Rh/C.
  • Scale-up of Phenyl-Piperidine Derivatives:Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine. Retrieved January 30, 2026, from Provides context on bromination challenges and scale-up handling of phenyl-piperidines.
  • Grignard Preparation Standards: Organic Syntheses. (1941). Phenylmagnesium Bromide.[1][2][3][4][5][6] Org. Synth. 1941, 21, 99. Retrieved January 30, 2026, from [Link]

    • Foundational reference for the safe preparation of Grignard reagents
  • Hydrogenation Selectivity: University of Liverpool. (2012). Efficient and Chemoselective Reduction of Pyridines. Retrieved January 30, 2026, from [Link]

    • Supports the chemoselectivity of Rhodium c

Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo rigorous safety assessments, particularly regarding Grignard exotherms and hydrogen gas handling.

Sources

dehalogenation as a side reaction of 4-(4-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Bromophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot a common side reaction: dehalogenation. Here, we provide in-depth technical guidance in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a concern with 4-(4-Bromophenyl)piperidine hydrochloride?

A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom (in this case, bromine) from a molecule and its replacement with a hydrogen atom.[1] For 4-(4-Bromophenyl)piperidine hydrochloride, this results in the formation of the undesired byproduct, 4-phenylpiperidine. This side reaction is a significant concern as it reduces the yield of the desired product and introduces an impurity that can be challenging to separate, potentially impacting the efficacy and safety of downstream applications in drug development.

Q2: I'm observing the formation of 4-phenylpiperidine in my cross-coupling reaction. What is the likely mechanism behind this dehalogenation?

A2: In the context of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the most probable mechanism for dehalogenation involves the formation of a palladium-hydride species. After the oxidative addition of the aryl bromide to the palladium(0) catalyst, the resulting complex can react with a hydrogen source in the reaction mixture, such as an amine base or an alcohol solvent, to form a palladium-hydride intermediate. Subsequent reductive elimination of the aryl group and the hydride ligand yields the dehalogenated product, 4-phenylpiperidine, and regenerates the palladium(0) catalyst.[2]

Q3: Can environmental factors like light contribute to the dehalogenation of my compound?

A3: Yes, photochemical dehalogenation can occur. Upon irradiation with UV light, particularly in the presence of a base and a hydrogen donor like methanol, aryl halides can undergo a radical chain reaction leading to dehalogenation.[3] This process can proceed even without a transition-metal catalyst. Therefore, it is advisable to protect your reaction from light, especially if you are using solvents that can act as hydrogen donors.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving dehalogenation issues encountered during your experiments.

Problem: Significant formation of dehalogenated byproduct (4-phenylpiperidine) in a palladium-catalyzed cross-coupling reaction.

The workflow below outlines a systematic approach to troubleshooting this common issue.

G cluster_0 Troubleshooting Dehalogenation in Cross-Coupling Reactions start High Dehalogenation Observed catalyst Step 1: Evaluate Catalyst System start->catalyst Begin Troubleshooting base Step 2: Assess the Base catalyst->base If issue persists solvent Step 3: Examine the Solvent base->solvent If issue persists temp Step 4: Optimize Reaction Temperature solvent->temp If issue persists end Dehalogenation Minimized temp->end Successful Optimization

Caption: A systematic workflow for troubleshooting dehalogenation.

Step 1: Evaluate the Catalyst System

  • Plausible Cause: The choice of palladium precursor and ligand can significantly influence the rate of dehalogenation versus the desired cross-coupling. Some ligands may favor the formation of palladium-hydride species.

  • Suggested Action:

    • Ligand Modification: Switch to a more electron-rich and bulky ligand. Bulky ligands can promote the reductive elimination step of the desired cross-coupling, making it faster than the competing dehalogenation pathway.

    • Catalyst Loading: While counterintuitive, in some cases, a lower catalyst loading can reduce the overall amount of dehalogenation.

    • Palladium Precursor: Consider using a different palladium precursor. For instance, pre-formed palladium(0) complexes might behave differently than those generated in situ from palladium(II) salts.

Step 2: Assess the Base

  • Plausible Cause: The strength and type of base can play a crucial role. Strong bases with β-hydrogens can act as a source for the formation of palladium-hydride species.[4]

  • Suggested Action:

    • Weaker Base: If using a strong base like sodium tert-butoxide, consider switching to a weaker inorganic base such as potassium carbonate or cesium carbonate. Aryl bromides can often be dehalogenated even with weaker bases.[5]

    • Base without β-Hydrogens: If a strong base is required, consider one that lacks β-hydrogens to minimize the potential for hydride formation.

Step 3: Examine the Solvent

  • Plausible Cause: Protic solvents like alcohols can serve as hydrogen donors, facilitating dehalogenation.[6] Some aprotic solvents may also promote this side reaction.

  • Suggested Action:

    • Solvent Screening: If using an alcohol or another protic solvent, switch to an aprotic solvent such as toluene, dioxane, or THF. It has been observed that solvents like dioxane and DMF can sometimes lead to more dehalogenation than toluene.

    • Anhydrous Conditions: Ensure your solvent is anhydrous, as water can also be a proton source.

Step 4: Optimize Reaction Temperature

  • Plausible Cause: Higher reaction temperatures can sometimes favor the dehalogenation pathway.

  • Suggested Action:

    • Lower Temperature: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it could disproportionately decrease the rate of dehalogenation.

    • Temperature Screening: Perform a temperature screen to find the optimal balance between reaction rate and selectivity.

Data Summary and Protocols

Table 1: Effect of Base and Solvent on Dehalogenation

The following table summarizes hypothetical results from a study on the Suzuki-Miyaura coupling of 4-(4-Bromophenyl)piperidine hydrochloride with phenylboronic acid, illustrating the impact of reaction parameters on the yield of the desired product versus the dehalogenated byproduct.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Desired Product Yield (%)Dehalogenation (%)
1Pd(OAc)₂ (2)SPhos (4)NaOtBu (2.5)Dioxane1006530
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (3.0)Dioxane1008510
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (3.0)Toluene100905
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (3.0)Toluene80887

This data is illustrative and intended for educational purposes.

Protocol: Minimizing Dehalogenation in a Suzuki-Miyaura Coupling

This protocol provides a starting point for minimizing dehalogenation when using 4-(4-Bromophenyl)piperidine hydrochloride in a Suzuki-Miyaura coupling reaction.

Materials:

  • 4-(4-Bromophenyl)piperidine hydrochloride

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous toluene

  • Anhydrous, degassed water

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-(4-Bromophenyl)piperidine hydrochloride (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) in a small amount of anhydrous toluene.

  • Add the catalyst pre-mixture to the Schlenk flask containing the solids.

  • Add anhydrous toluene to the reaction flask to achieve the desired concentration.

  • If necessary for the specific boronic acid, add a minimal amount of degassed water (e.g., 10% v/v of the toluene).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS, paying close attention to the formation of the dehalogenated byproduct.

  • Upon completion, cool the reaction to room temperature and proceed with the standard aqueous workup and purification.

Analytical Detection of Dehalogenation

The dehalogenated impurity, 4-phenylpiperidine, can be detected and quantified using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and mass identification of the volatile components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for monitoring the reaction progress and quantifying the product and byproduct.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Can be used for routine analysis and quantification if a suitable method is developed.

Mechanistic Overview

The following diagram illustrates the competing pathways of a palladium-catalyzed cross-coupling reaction and the dehalogenation side reaction.

G cluster_1 Catalytic Cycle and Competing Dehalogenation cluster_coupling Desired Cross-Coupling Pathway cluster_dehalogenation Dehalogenation Side Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition ar_pd_br Ar-Pd(II)(Br)L_n oxidative_addition->ar_pd_br transmetalation Transmetalation (R-B(OH)₂) ar_pd_br->transmetalation hydride_formation Hydride Formation (from Base/Solvent) ar_pd_br->hydride_formation ar_pd_r Ar-Pd(II)(R)L_n transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Desired Product) reductive_elimination->product ar_pd_h Ar-Pd(II)(H)L_n hydride_formation->ar_pd_h reductive_elimination_h Reductive Elimination ar_pd_h->reductive_elimination_h reductive_elimination_h->pd0 Regenerates Catalyst byproduct Ar-H (Dehalogenated Byproduct) reductive_elimination_h->byproduct

Caption: Competing pathways in a Pd-catalyzed reaction.

References

  • Viciosa, M., et al. (2014). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 33(15), 3823-3832. [Link]

  • Elhage, A., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9863-9871. [Link]

  • Wikipedia. (n.d.). Dehalogenation. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Bhattacharjya, A., et al. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters, 17(5), 1122-1125. [Link]

  • Kim, J., & Lee, S. (2011). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Bulletin of the Korean Chemical Society, 32(10), 3583-3586. [Link]

  • Navarro, O., et al. (2005). A simple explanation for a common side reaction: dehalogenation of aryl halides in palladium-catalyzed cross-coupling reactions. Tetrahedron Letters, 46(51), 8889-8891. [Link]

  • Ding, T.-H., et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3084-3088. [Link]

  • Cahiez, G., et al. (2008). Practical iron-catalyzed dehalogenation of aryl halides. Chemical Communications, (39), 4786-4788. [Link]

  • Moody, C. J., & Roff, G. J. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. The Journal of Organic Chemistry, 68(25), 9673-9676. [Link]

  • Chen, J., et al. (2022). Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex. ACS Catalysis, 12(4), 2296-2303. [Link]

  • Chen, J., et al. (2007). A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones. Tetrahedron, 63(20), 4266-4270. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved January 26, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. [Link]

  • Rossi, R. A., & Postigo, A. (2012). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Current Organic Chemistry, 16(21), 2489-2510. [Link]

  • Zhang, H., et al. (2020). The dehalogenation of aryl bromides and iodides. RSC Advances, 10(49), 29471-29475. [Link]

  • LibreTexts. (2021, July 31). 14.7: Aryl Halides. Chemistry LibreTexts. [Link]

  • Dembinski, R., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12364-12381. [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)piperidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

Sources

managing poor solubility of 4-(4-Bromophenyl)piperidine hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Poor Solubility of 4-(4-Bromophenyl)piperidine Hydrochloride in Reactions Role: Senior Application Scientist, Technical Support Division[1]

Technical Support Center: 4-(4-Bromophenyl)piperidine Hydrochloride

Welcome to the Technical Support Hub. You are likely here because you are experiencing heterogeneous reaction mixtures, stalled kinetics, or poor yields involving 4-(4-Bromophenyl)piperidine hydrochloride (CAS 769944-79-8) . This compound presents a classic "solubility paradox" in organic synthesis: it is a polar ionic salt containing a lipophilic aryl bromide motif.

This guide moves beyond generic advice, offering field-proven strategies to manipulate the physicochemical properties of this specific building block for successful N-alkylation, Suzuki couplings, and amidation reactions.

Part 1: The Solubility Paradox & Solvent Compatibility

The core issue is the hydrochloride salt form. While stable for storage, the lattice energy of the H-Cl salt prevents dissolution in the non-polar organic solvents (DCM, Toluene, THF, Ether) typically required for anhydrous coupling reactions.

Solvent Compatibility Matrix

Solvent ClassSolubility (HCl Salt)Solubility (Free Base)Recommended Use Case
Chlorinated (DCM, CHCl3) < 1 mg/mL (Insoluble)High Workup / Extraction (after neutralization)
Ethers (THF, Dioxane) InsolubleHigh Anhydrous reactions (requires free-basing)
Alcohols (MeOH, EtOH) High HighHydrogenation / Reductive Amination
Polar Aprotic (DMF, DMSO) High HighS_NAr / N-Alkylation (Salt form usable)
Water High Low (Oiling out)Biphasic Suzuki Couplings

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture in THF/DCM is a suspension. The starting material sits at the bottom and won't react. What is happening?

Diagnosis: You are using the HCl salt in a solvent unable to overcome its lattice energy. The reaction is surface-area limited, leading to negligible kinetics. The Fix: You have two options based on your reagent sensitivity:

  • In-Situ Neutralization (Recommended for robust electrophiles): Add 2.0–3.0 equivalents of an organic base (DIPEA or TEA) directly to the suspension.[1] The organic base will scavenge the HCl, liberating the free amine, which will then dissolve into the THF/DCM.

  • Solvent Switch: Switch to a high-dielectric solvent like DMF or DMAc , which can dissolve the salt directly, allowing the reaction to proceed upon addition of the inorganic base (e.g., K₂CO₃).

Q2: I am attempting a Suzuki coupling on the aryl bromide, but yields are low (<30%). Is the salt interfering?

Diagnosis: Yes, but likely via catalyst poisoning , not just solubility.

  • Mechanism: As the base (e.g., Na₂CO₃) neutralizes the HCl salt in the Suzuki pot, the free secondary amine is generated. Secondary amines are potent ligands for Palladium (Pd), competing with phosphine ligands and deactivating the catalyst (Pd-Amine complex formation).[1]

  • The Fix:

    • Strategy A (Protect): Boc-protect the nitrogen before the Suzuki coupling.[1] The carbamate is non-coordinating.

    • Strategy B (Acidic Protocols): If you must use the naked amine, use a biphasic system (Toluene/H₂O) with a stronger base but keep the temperature high to force turnover before catalyst deactivation.

Q3: I cannot isolate the product after N-alkylation. The aqueous workup is messy.

Diagnosis: The product (a tertiary amine) and the starting material (secondary amine) behave similarly in extraction. If you used DMF/DMSO, they drag into the organic phase or hold the product in the aqueous phase. The Fix:

  • The "Salting Out" Trick: After the reaction, dilute with water and adjust pH to >12 using NaOH. Saturate the aqueous layer with NaCl. Extract with EtOAc/IPA (3:1) . The IPA helps pull the amine out of the aqueous phase better than pure EtOAc.

Part 3: Experimental Protocols

Protocol A: Ex-Situ Free-Basing (The "Clean Slate" Method)

Use this when your electrophile is hydrolytically unstable (e.g., acid chlorides, isocyanates) and you need a strictly anhydrous, homogeneous solution.

  • Partition: Suspend 4-(4-Bromophenyl)piperidine HCl (10 mmol) in DCM (50 mL).

  • Neutralize: Add 1M NaOH (30 mL) and stir vigorously for 15 minutes. The solid should disappear as the free base partitions into the DCM.

  • Separate: Collect the organic layer. Extract the aqueous layer once more with DCM (20 mL).

  • Dry: Dry combined organics over anhydrous Na₂SO₄.

  • Isolate: Filter and concentrate in vacuo.

    • Result: You will obtain a viscous oil or low-melting solid.[1] Use immediately in THF or Toluene.

Protocol B: Biphasic Suzuki Coupling (The "Salt-Tolerant" Method)

Designed to handle the HCl salt directly without a separate free-basing step.[1]

  • Charge: To a reaction vial, add:

    • 4-(4-Bromophenyl)piperidine HCl (1.0 equiv)[1]

    • Boronic Acid (1.2 equiv)[1][2]

    • Pd(dppf)Cl₂ (0.05 equiv) — Note: Bidentate ligands resist amine poisoning better.[1]

  • Solvent: Add Toluene (or Dioxane) and Water (3:1 ratio).

  • Base: Add K₃PO₄ (4.0 equiv) .

    • Why 4.0 equiv? 1 equiv neutralizes the HCl; 2-3 equivs are needed for the Suzuki mechanism (activation of boronic acid).

  • Heat: Degas with Argon and heat to 90°C. The salt dissolves in the water phase, neutralizes, and the free base crosses the interface to react in the toluene layer.

Part 4: Decision Logic & Workflows

Figure 1: Solubility Management Workflow

This logic gate helps you select the correct solvent system based on your reaction type.

SolubilityWorkflow Start Start: 4-(4-Bromophenyl)piperidine HCl ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki Coupling (Reaction at Aryl-Br) ReactionType->Suzuki Alkylation N-Alkylation / Amidation (Reaction at NH) ReactionType->Alkylation SuzukiPath Is N-protection possible? Suzuki->SuzukiPath AlkylationPath Is Electrophile Water Sensitive? Alkylation->AlkylationPath ProtectYes 1. Boc-Protect 2. Standard Suzuki SuzukiPath->ProtectYes Yes ProtectNo Use Biphasic System (Toluene/H2O + Excess Base) SuzukiPath->ProtectNo No SensitiveYes Protocol A: Ex-Situ Free-Basing (DCM/NaOH) AlkylationPath->SensitiveYes Yes (e.g., Acid Chloride) SensitiveNo In-Situ Neutralization (Solvent: DMF + K2CO3) AlkylationPath->SensitiveNo No (e.g., Alkyl Halide)

Caption: Decision tree for selecting the optimal neutralization strategy based on reaction type and reagent stability.

References

  • PubChem. 4-(4-Bromophenyl)piperidine hydrochloride (Compound Summary).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.[1][3] Available at: [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational text on base requirements in Suzuki coupling).

  • ScienceMadness & ResearchGate Forums. Consolidated community protocols for handling Piperidine HCl salts in alkylation.[1] (Synthesized from search results 1.14, 1.17).

Sources

catalyst selection for efficient coupling with 4-(4-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers working with 4-(4-Bromophenyl)piperidine hydrochloride . It is designed to navigate the specific chemoselective and catalytic challenges posed by this amphoteric building block.

Status: Operational Topic: Catalyst & Protocol Selection Target Substrate: 4-(4-Bromophenyl)piperidine hydrochloride (CAS: 121299-66-9)

Substrate Analysis & Strategic Overview

The Challenge: 4-(4-Bromophenyl)piperidine hydrochloride presents a "Trojan Horse" scenario in palladium catalysis.

  • Electrophile (Target): The Aryl Bromide (Ar-Br) is the intended site for cross-coupling (Suzuki, Buchwald, Heck).

  • Nucleophile/Poison (Interference): The secondary amine (piperidine NH) is a potent ligand. Once neutralized from its HCl salt, the free amine can bind tightly to coordinatively unsaturated Pd(0) or Pd(II) species, arresting the catalytic cycle (catalyst poisoning).

  • Competitor: In C-N coupling reactions, the internal piperidine nitrogen competes with external nucleophiles, leading to oligomerization (self-coupling).

The Solution: Success depends on Ligand Sterics and Base Management . You must use bulky, electron-rich phosphine ligands that physically prevent the piperidine nitrogen from coordinating to the palladium center.

Decision Matrix: Reaction Type

Use the following logic flow to select your protocol.

CouplingStrategy Start Goal: Couple 4-(4-Bromophenyl)piperidine HCl Q1 Reaction Type? Start->Q1 Suzuki Suzuki-Miyaura (C-C Bond) Q1->Suzuki + Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond) Q1->Buchwald + External Amine Suz_Ligand Ligand: SPhos or XPhos (Prevents N-coordination) Suzuki->Suz_Ligand Buch_Prot Is Piperidine Protected? Buchwald->Buch_Prot Suz_Base Base: K3PO4 (3.5 eq) (Neutralizes HCl + Activates Boron) Suz_Ligand->Suz_Base Buch_Yes Standard Conditions (RuPhos/BINAP) Buch_Prot->Buch_Yes Yes (Boc/Cbz) Buch_No CRITICAL RISK Self-Coupling Buch_Prot->Buch_No No (Free NH) Buch_Sol Strategy: In-situ Protection (e.g., Boc2O) or High Dilution Buch_No->Buch_Sol

Figure 1: Strategic decision tree for catalyst and condition selection based on the intended coupling partner.

Catalyst Selection Guide

Scenario A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: React Ar-Br with a Boronic Acid/Ester while leaving the piperidine NH intact.

ComponentRecommendationTechnical Rationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ Simple Pd sources allow you to tune the L:Pd ratio. Avoid Pd(PPh₃)₄ as PPh₃ is not bulky enough to prevent amine binding.
Ligand (Critical) SPhos or XPhos Buchwald Dialkylbiaryl Ligands. These are bulky and electron-rich. The bulk prevents the piperidine nitrogen from poisoning the Pd center, while the electron richness facilitates oxidative addition of the Ar-Br.
Base K₃PO₄ or K₂CO₃ Use 3.0–4.0 equivalents. • 1.0 eq neutralizes the HCl salt.• 2.0+ eq activates the boronic acid.• Phosphate is often superior to carbonate for substrates with free amines.
Solvent 1,4-Dioxane/Water (4:1) The HCl salt is polar. Water is essential for solubility and base activation. Dioxane is a good solvent for the organic coupling partner.
Scenario B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: React Ar-Br with an external amine. Warning: If the piperidine nitrogen is unprotected, it will compete with your external amine, leading to polymerization.

  • Recommendation: Protect the piperidine nitrogen first (e.g., Boc-protection).

    • Why? It is chemically difficult to favor an external secondary amine over an internal secondary amine in an intermolecular reaction without significant optimization.

  • If you MUST use the free amine: Use a ligand that disfavors the specific steric profile of piperidine (difficult) or use the external amine in large excess (wasteful).

Detailed Experimental Protocols

Protocol 1: High-Efficiency Suzuki Coupling (Unprotected Amine)

This protocol is optimized to prevent catalyst poisoning by the free piperidine.

Reagents:

  • Substrate: 4-(4-Bromophenyl)piperidine HCl (1.0 eq)

  • Boronic Acid: 1.2 – 1.5 eq

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: SPhos (4–10 mol%) (L:Pd ratio 2:1)

  • Base: K₃PO₄ (3.5 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio)

Step-by-Step:

  • Pre-complexation (Optional but recommended): In a vial, mix Pd(OAc)₂ and SPhos in dry Dioxane. Stir for 5 minutes under Argon to form the active catalytic species (Yellow/Orange solution).

  • Reaction Setup: To the reaction vessel, add the Substrate (HCl salt), Boronic Acid, and solid K₃PO₄.

  • Degassing: Seal the vessel and purge with Argon/Nitrogen (3 cycles of vacuum/backfill). Oxygen is the enemy of electron-rich ligands like SPhos.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add the pre-formed catalyst solution.

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Note: The initial mixture may be a slurry. As the HCl is neutralized and the reaction warms, it should become homogenous or a biphasic liquid.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.

    • Crucial: The product is a free amine. Ensure the aqueous wash is basic (pH > 10) to keep the product in the organic layer, OR perform an acid extraction to purify.

Troubleshooting & FAQs

Q1: The reaction turns black immediately and stalls. What happened?

Diagnosis: "Pd Black" formation.[1] Cause: The catalyst decomposed. This often happens if the free amine (generated after base addition) coordinates to Pd and displaces the phosphine ligands, leading to cluster formation. Fix:

  • Switch to SPhos or XPhos: These ligands bind Pd much tighter than PPh₃.

  • Increase Ligand Loading: Use a 2.5:1 or 3:1 Ligand:Pd ratio to shift the equilibrium toward the active catalyst.

Q2: I see starting material remaining, but the Ar-Br is gone. Where did it go?

Diagnosis: Self-Coupling (Oligomerization). Cause: The piperidine nitrogen of one molecule reacted with the Ar-Br of another. Fix:

  • Dilution: Run the reaction at lower concentration (0.05 M or less) to disfavor intermolecular side reactions (though this is less effective for polymerization).

  • Protection: This is the only robust fix. Boc-protect the nitrogen before coupling. (Boc-protection of the HCl salt can be done in one pot with Boc₂O and Et₃N prior to adding the Pd catalyst).

Q3: My product is stuck in the aqueous layer during workup.

Diagnosis: pH mismanagement. Cause: The product is a secondary amine. If the aqueous layer is neutral or acidic, the amine will protonate and stay in the water. Fix: Adjust the aqueous layer to pH 12–14 using NaOH before extraction. This ensures the amine is deprotonated (neutral) and extracts into the organic solvent (DCM or EtOAc).

Q4: Can I use Pd(dppf)Cl₂?

Answer: Yes, Pd(dppf)Cl₂·DCM is a robust alternative, particularly for Suzuki couplings. The bidentate ligand (dppf) is resistant to displacement by amines.

  • Pros: Air stable, robust.

  • Cons: Slightly less active than SPhos systems for sterically demanding couplings.

  • Protocol: Use with K₂CO₃ in Dioxane/H₂O at 100°C.

Mechanistic Visualization: The "Amine Trap"

Understanding why standard catalysts fail is key to fixing the problem.

AminePoisoning Pd_L Active Catalyst [L-Pd(0)] Path_Good Oxidative Addition (Ar-Br inserts) Pd_L->Path_Good Bulky Ligand (SPhos) Blocks Amine Path_Bad Amine Coordination (Poisoning) Pd_L->Path_Bad Small Ligand (PPh3) Allows Binding Substrate Free Amine Substrate (After Neutralization) Substrate->Path_Bad Dead_Cat Inactive Amine-Pd Complex (Catalytic Cycle Arrested) Path_Bad->Dead_Cat

Figure 2: Mechanism of catalyst deactivation. Bulky ligands are required to block the "Amine Coordination" pathway.

References

  • Suzuki-Miyaura Coupling with Amino-Aryl Halides

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Boronic Acids with Aryl Halides in W
    • Source: ResearchG
    • URL:

  • Buchwald-Hartwig Ligand Selection (SPhos/XPhos)

    • Title: "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases"
    • Source: Journal of the American Chemical Society / NIH
    • URL:

  • Handling HCl Salts in Coupling

    • Title: "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors" (Discussion on base equivalents)
    • Source: Organic Process Research & Development (ACS)
    • URL:

  • Substrate Data

    • Title: "4-(4-Bromophenyl)piperidine hydrochloride | C11H15BrClN"[2]

    • Source: PubChem[3]

    • URL:

Sources

reaction monitoring techniques for 4-(4-Bromophenyl)piperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: 4-(4-Bromophenyl)piperidine Hydrochloride (CAS: 81227-22-1 / Free base: 36473-89-9)

Executive Summary

Welcome to the technical support hub for the synthesis of 4-(4-Bromophenyl)piperidine HCl . This intermediate is a critical scaffold in medicinal chemistry (e.g., for SSRIs like Paroxetine and various GPCR ligands).

The Critical Challenge: The synthesis typically involves a Grignard addition to a piperidone followed by dehydration and reduction. The primary failure mode is hydrodehalogenation (loss of the bromine atom) during the reduction step, yielding the impurity 4-phenylpiperidine. This guide prioritizes techniques to detect this specific impurity and monitor salt stoichiometry.

Visual Workflow: Critical Control Points

The following diagram illustrates the synthesis pathway and the mandatory analytical checkpoints (CP) to ensure product integrity.

ReactionMonitoring Start Start: 4-Bromo-Ph-MgBr + N-Boc-4-Piperidone Inter1 Intermediate 1: Tertiary Alcohol Start->Inter1 Grignard Addition Step1_Check CP1: TLC/NMR (Check for unreacted ketone) Inter1->Step1_Check Inter2 Intermediate 2: Tetrahydropyridine (Alkene) Step1_Check->Inter2 Acidic Dehydration Step2_Check CP2: HPLC (Monitor Dehydration) Inter2->Step2_Check Reduction Reduction Step (High Risk: Dehalogenation) Step2_Check->Reduction Product_Base Product (Free Base) Reduction->Product_Base H2 / Catalyst Impurity CRITICAL IMPURITY: Des-bromo (4-Phenylpiperidine) Reduction->Impurity Over-reduction Step3_Check CP3: LC-MS/HPLC (Must resolve Br vs H) Product_Base->Step3_Check Impurity->Step3_Check Salt_Form HCl Salt Formation Step3_Check->Salt_Form Pass Final Final: 4-(4-Bromophenyl)piperidine HCl Salt_Form->Final

Figure 1: Reaction monitoring workflow highlighting the "Des-bromo" impurity risk zone during the reduction phase.

Module 1: Real-Time Monitoring Protocols

Thin Layer Chromatography (TLC) Guide

TLC is sufficient for the initial Grignard and dehydration steps but insufficient for the final reduction monitoring due to the structural similarity between the brominated product and the des-bromo impurity.

ParameterProtocol Specification
Stationary Phase Silica Gel 60 F254
Mobile Phase A Hexanes:Ethyl Acetate (3:1) – For N-protected intermediates
Mobile Phase B DCM:MeOH:NH4OH (90:9:1) – For Free Amine/Salt
Visualization 1 UV (254 nm): The 4-bromophenyl ring is UV active.
Visualization 2 Dragendorff’s Reagent: Specific for tertiary amines (turns orange).
Visualization 3 KMnO4: Stains the tetrahydropyridine alkene (Intermediate 2).

Troubleshooting Tip: If the amine streaks on the plate (Mobile Phase B), increase the NH4OH concentration slightly or pre-wash the plate with 1% triethylamine in methanol.

High-Performance Liquid Chromatography (HPLC)

This is the mandatory method for CP3 (Post-Reduction). You must separate the target from the des-bromo impurity.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Buffer: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol interactions with the amine).

  • Organic: Acetonitrile (ACN).

  • Gradient: 10% ACN to 90% ACN over 15 minutes.

  • Detection: 220 nm (Amine backbone) and 254 nm (Aryl bromide).

Critical Resolution Check: The 4-phenylpiperidine (Des-bromo) impurity is more polar than the 4-(4-bromophenyl)piperidine.

  • Expected Elution Order: Des-bromo impurity

    
     Target Product.
    
  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the des-bromo peak and the main peak.
    

Module 2: The "Silent Killer" – Hydrodehalogenation

The Issue: When reducing the double bond of the tetrahydropyridine intermediate (usually via catalytic hydrogenation), the Carbon-Bromine bond is susceptible to oxidative addition by Palladium, leading to replacement by Hydrogen.

Symptom:

  • LC-MS shows a mass of

    
     (Phenylpiperidine) instead of 
    
    
    
    (Bromophenylpiperidine).
  • Melting point of the salt is depressed (Pure HCl salt mp: ~255–260°C; mixtures are significantly lower).

Corrective Actions:

  • Change Catalyst: Switch from Pd/C to PtO2 (Adam’s Catalyst) or Rh/C . These are less active toward aryl halides.

  • Catalyst Poisoning: If using Pd/C, add a trace of thiophene or use a poisoned catalyst (e.g., Lindlar-type, though less common for alkene saturation).

  • Alternative Reduction: Use Triethylsilane (Et3SiH) / TFA for ionic hydrogenation if catalytic hydrogenation continues to fail.

Module 3: HCl Salt Formation & Stoichiometry

Converting the free base to the hydrochloride salt requires precise pH control to avoid trapping excess acid or leaving free base.

Protocol:

  • Dissolve the free base in diethyl ether or ethanol.

  • Cool to 0°C.

  • Add 1.1 equivalents of 2M HCl in diethyl ether (or 1.25M in EtOH) dropwise.

  • Monitoring:

    • Visual: Immediate white precipitate.

    • pH Paper: Spot the supernatant on wet pH paper. Target pH 2–3.

  • Filter and wash with cold ether.

Common Failure:

  • Hygroscopic Product: If the product turns into a "gum" or oil, it likely contains excess water or excess HCl.

  • Fix: Recrystallize from Ethanol/Ether or Isopropanol. Dry in a vacuum oven at 50°C over

    
    .
    

FAQ: Troubleshooting Guide

Q1: My Grignard reaction (Step 1) won't start. The magnesium is just sitting there.

  • Diagnosis: The Mg surface is likely oxidized.

  • Fix: Add a single crystal of Iodine (

    
    ) and heat gently with a heat gun until the purple color fades. Alternatively, use a small amount of 1,2-dibromoethane as an entrainer to activate the Mg surface.
    

Q2: In the HPLC, my product peak is tailing severely.

  • Diagnosis: Secondary amines interact strongly with residual silanols on the silica column.

  • Fix: Ensure you are using an amine-modifier. 0.1% TFA is usually sufficient. If using a high-pH stable column (like Waters XBridge), use 10mM Ammonium Bicarbonate (pH 10) to deprotonate the amine, which often sharpens the peak.

Q3: How do I distinguish the product from the starting material (4-bromophenyl)pyridine if I used the pyridine reduction route?

  • Diagnosis: Both are aromatic and UV active.

  • Fix: Use LC-MS. The pyridine precursor has a mass of

    
    . The piperidine product is 
    
    
    
    (mass shift +6 for 6 hydrogens added). Also, the pyridine will be significantly less polar on a C18 column at neutral pH, but at acidic pH (TFA), the pyridine protonates and may shift.

References

  • Synthesis & Grignard Addition: Source: Examples of Grignard addition to 4-piperidone derivatives can be found in standard medicinal chemistry texts regarding piperidine synthesis. Reference: Kozikowski, A. P., et al. "Synthesis and Biology of 4-Substituted Piperidines." Journal of Medicinal Chemistry. (General methodology for aryl-piperidine construction).
  • Prevention of Dehalogenation

    • Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative text on catalyst selection to prevent hydrogenolysis of halogens).
    • Link:

  • Analytical Method (Amine Tailing)

    • Source: McCalley, D. V. (2010). "Analysis of basic solutes by HPLC.
    • Link:

  • Compound Data

    • Source: PubChem Compound Summary for CID 53664 (4-(4-Bromophenyl)piperidine).
    • Link:

impact of water on 4-(4-Bromophenyl)piperidine hydrochloride reaction efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 4-BPP-HCl-H2O Subject: Impact of Water on Reaction Efficiency & Troubleshooting Guide Compound: 4-(4-Bromophenyl)piperidine hydrochloride (CAS: 769944-79-8 / Free Base: 80980-89-8)[1]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 4-(4-Bromophenyl)piperidine hydrochloride , a bifunctional scaffold containing a secondary amine and an aryl bromide.[1]

The impact of water on this molecule is context-dependent :

  • In N-Functionalization (Alkylation/Amidation): Water is a contaminant .[1] It solvates the nucleophilic nitrogen, quenches electrophiles, and skews stoichiometry due to the hygroscopic nature of the HCl salt.

  • In Cross-Coupling (Suzuki-Miyaura): Water is a catalyst activator .[1] It is essential for the formation of the boronate species required for transmetallation.

This guide provides protocols to manage water content for both reaction pathways.

Module 1: Material Integrity & Stoichiometry

The Issue: As a hydrochloride salt, this compound is hygroscopic. If you weigh the salt without accounting for absorbed atmospheric water, you will underload the amine relative to your electrophile, leading to incomplete conversion.

Diagnostic: Is Your Salt "Wet"?
  • Symptom: Clumping of the white powder; material sticks to the spatula.

  • Verification: Run a TGA (Thermogravimetric Analysis) or a simple melting point check. A depressed melting point (<275°C) often indicates moisture or impurities.

Protocol: Correcting Stoichiometry (The "Free-Base" Fix)

For sensitive N-alkylations, we recommend converting the stable HCl salt to the reactive free base before the main reaction to eliminate water and acid interference.

Step-by-Step Free-Basing Protocol:

  • Dissolution: Suspend 10 g of 4-(4-Bromophenyl)piperidine HCl in 100 mL of water (it will dissolve).

  • Neutralization: Slowly add 1M NaOH (or sat.

    
    ) until pH > 12. The solution will become cloudy as the free base precipitates.
    
  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry the organic layer over anhydrous

    
     (removes bulk water).
    
  • Isolation: Filter and concentrate in vacuo.

  • Storage: Store the free base under inert gas (Argon/Nitrogen) to prevent re-absorption of moisture or formation of carbamates with atmospheric

    
    .
    

MaterialPrep Start Start: 4-(4-Bromophenyl) piperidine HCl Check Check Moisture (TGA/MP) Start->Check Decision Reaction Type? Check->Decision Suzuki Suzuki Coupling (Aryl Bromide Rxn) Decision->Suzuki Targeting Br Alkylation N-Alkylation (Amine Rxn) Decision->Alkylation Targeting NH DirectUse Use Direct HCl Salt (Add Excess Base) Suzuki->DirectUse Water Tolerated FreeBase Convert to Free Base (Remove H2O/HCl) Alkylation->FreeBase Water Critical

Figure 1: Decision matrix for material preparation based on downstream application.[1]

Module 2: N-Functionalization (Water as an Inhibitor)

Context: Reactions targeting the piperidine nitrogen (e.g.,


 with alkyl halides, Amidation with Acid Chlorides).
The Technical Problem: Hydration Shells

In these reactions, water molecules form a hydration shell around the nitrogen lone pair (via Hydrogen bonding), significantly reducing its nucleophilicity. Furthermore, if using acid chlorides or anhydrides, water will hydrolyze the electrophile before the amine can react.

Troubleshooting Table: Low Yields in N-Alkylation
SymptomProbable CauseCorrective Action
Stalled Reaction (<50% Conv.) HCl salt was not fully neutralized.Add an inorganic base (e.g.,

,

) in 3-4 eq. excess. Use a polar aprotic solvent (DMF/ACN) to help solubility.
Hydrolyzed Electrophile Solvent contained >500 ppm water.Dry solvents over 4Å Molecular Sieves for 24h. Switch to the Free Base form (see Module 1).
Gummy Precipitate Product HCl salt is crashing out.The reaction generates acid. Add a scavenger base (TEA or DIPEA) to keep the product in the free-base form and soluble.
Advanced Tip: The "Phase Transfer" Exception

If anhydrous conditions are failing, switch to a Schotten-Baumann biphasic system.

  • System: DCM (organic) + Water (aqueous).

  • Reagents: Amine HCl salt + Acid Chloride + NaOH.

  • Why it works: The NaOH stays in the water, neutralizing the HCl. The free amine migrates to the DCM to react with the acid chloride, protecting the electrophile from hydrolysis.

Module 3: Suzuki-Miyaura Coupling (Water as a Co-Factor)[1]

Context: Reactions targeting the aryl bromide (e.g., coupling with phenylboronic acid).[1]

The Technical Mechanism: The Role of Water

Unlike N-alkylation, Suzuki coupling fails in strictly anhydrous conditions. The boronic acid (


) is not nucleophilic enough to undergo transmetallation.[1] It must react with a base (hydroxide) to form the boronate complex (

). Water is the source of this hydroxide or the solvent that enables the base to dissolve.
Optimizing Solvent/Water Ratios
Solvent SystemWater Ratio (v/v)Application
Dioxane / H2O 4:1 to 9:1Standard protocol.[1] Good for solubility of the piperidine scaffold.[2]
Toluene / H2O 10:1Used if the catalyst is sensitive to coordination by ether solvents.[1]
DMF / H2O 9:1High temperature reactions (>100°C) for sterically hindered partners.
Visualizing the Mechanism

The diagram below highlights exactly where water/base enters the cycle. Without this step, the Palladium cycle arrests after Oxidative Addition.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Rate Limiting Boronate Boronate Complex [Ar'-B(OH)3]- Boronate->TransMet Activated Nucleophile TransMet->Pd0 Reductive Elimination (Product Release) InputArBr 4-BPP-Br InputBoron Ar'-B(OH)2 + Base/H2O InputBoron->Boronate Hydrolysis

Figure 2: The Suzuki-Miyaura catalytic cycle.[1] Note the blue path: Water/Base is required to convert the inactive Boronic Acid into the active Boronate species.

Frequently Asked Questions (FAQ)

Q1: Can I use the HCl salt directly in a Suzuki coupling? A: Yes. The standard Suzuki conditions involve a base (e.g.,


, 

) and water. This environment will naturally neutralize the piperidine HCl salt in situ. However, ensure you add 1 extra equivalent of base to account for the HCl neutralization, otherwise, you may starve the boronic acid activation step.

Q2: I am seeing a side product with Mass M+18 in my N-alkylation. What is it? A: This is likely the hydrolysis of your electrophile (e.g., alkyl bromide converting to an alcohol) due to wet solvents. The piperidine nitrogen is a strong base; if water is present, it can promote the formation of hydroxide which then attacks your electrophile. Solution: Dry your amine salt and use anhydrous solvents.

Q3: How do I remove the Palladium after the reaction? The piperidine binds to it. A: Nitrogen heterocycles are notorious for coordinating to Pd.

  • Method A: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) stirred in the organic phase for 4 hours.

  • Method B: Wash the organic layer with 10% aqueous L-Cysteine or Sodium Diethyldithiocarbamate. The sulfur has a higher affinity for Pd than the piperidine nitrogen.

References

  • PubChem. (2025).[1][3] 4-(4-Bromophenyl)piperidine hydrochloride Compound Summary. National Library of Medicine. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanism. Link

  • Salvatore, R. N., et al. (2002).[4] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4] Journal of Organic Chemistry. (Demonstrates the importance of base/solvent choice in preventing over-alkylation). Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. (Details the role of water/base in the transmetallation step). Link

  • ResearchGate. (2015).[5] Protocol for converting Amine HCl salts to Free Base. Link

Sources

Technical Support Center: Navigating Steric Hindrance with 4-(4-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(4-Bromophenyl)piperidine hydrochloride. This guide is designed to provide expert insights and practical solutions for overcoming the common synthetic challenges associated with this sterically demanding substrate. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Challenge

4-(4-Bromophenyl)piperidine hydrochloride is a valuable building block in medicinal chemistry, often serving as a key scaffold in the synthesis of complex drug candidates.[1][2] However, its structure presents a classic steric hindrance problem. The bulky 4-bromophenyl group attached to the piperidine ring at the 4-position, combined with the piperidine ring itself, can significantly impede access to the reactive centers: the piperidine nitrogen and the bromine-substituted carbon on the phenyl ring. This steric crowding can lead to low reaction yields, slow reaction rates, or complete reaction failure in common cross-coupling reactions.[3]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address these challenges head-on, focusing on key reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Pre-reaction Setup - The Critical First Step

Q1: My reaction with 4-(4-Bromophenyl)piperidine hydrochloride is not starting. What is the first thing I should check?

A1: The primary issue is often the presence of the hydrochloride salt. The protonated piperidine nitrogen is not nucleophilic and will not participate in reactions like N-arylation. Therefore, deprotonation to the free base is a critical first step. The choice of base is crucial and depends on the subsequent reaction conditions.

Troubleshooting Workflow: Deprotonation

Caption: Decision workflow for base selection for deprotonation.

Expert Insight: For most palladium-catalyzed cross-coupling reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is used, which can deprotonate the piperidine hydrochloride in situ.[4] However, if your substrate has base-sensitive functional groups, a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require heating.[5][6] The principle is to choose a base whose conjugate acid has a higher pKa than the pKa of the piperidinium ion, ensuring the equilibrium favors the deprotonated, reactive free amine.[7]

Issue 2: Low Yield in Buchwald-Hartwig N-Arylation

Q2: I am attempting an N-arylation of my 4-(4-Bromophenyl)piperidine (as the free base) with a sterically hindered aryl halide and getting very low yields. How can I improve this?

A2: Low yields in sterically hindered Buchwald-Hartwig aminations are a common problem. The key to success lies in the judicious selection of the catalyst system, particularly the phosphine ligand. The ligand's role is to stabilize the palladium center and facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[8] For sterically demanding substrates, bulky and electron-rich ligands are essential.[9][10]

Troubleshooting & Optimization Strategy:

  • Ligand Selection is Paramount: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need to employ specialized biarylphosphine ligands designed for challenging couplings.

  • Palladium Precatalyst Choice: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[11]

  • Solvent and Temperature Optimization: Aprotic, non-polar solvents are generally preferred. Temperature can be a critical parameter to tune.

Comparative Data: Ligand Performance in N-Arylation

EntryLigandPalladium SourceBaseSolventTemperature (°C)Typical Yield (%)
1PPh₃Pd(OAc)₂NaOtBuToluene110< 10%
2XantphosPd₂(dba)₃NaOtBuDioxane10040-60%
3RuPhosRuPhos Pd G3LHMDSToluene10075-90%
4tBuXPhostBuXPhos Pd G3K₃PO₄t-Amyl alcohol110> 90%

Data compiled from various sources for illustrative purposes. Yields are highly dependent on the specific substrates.

Recommended Protocol for N-Arylation of 4-(4-Bromophenyl)piperidine

Caption: Step-by-step protocol for a Buchwald-Hartwig N-arylation.

Expert Insight: Ligands like RuPhos and tBuXPhos belong to the class of dialkylbiarylphosphines. Their steric bulk promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates, while their electron-rich nature facilitates the oxidative addition of the aryl halide.[9] The use of a pre-formed palladacycle precatalyst, like RuPhos Pd G3, ensures a 1:1 ligand-to-palladium ratio and avoids the need for in situ reduction of a Pd(II) source, leading to more reproducible results.[12]

Issue 3: Failed Suzuki-Miyaura Coupling at the Bromophenyl Moiety

Q3: I am trying to perform a Suzuki-Miyaura coupling on the 4-bromophenyl group of my piperidine substrate with a sterically demanding boronic acid, but the reaction is failing. What can I do?

A3: This is a classic case of sterically hindered Suzuki-Miyaura coupling. The challenge arises from bringing together two bulky fragments: the 4-(piperidin-4-yl)phenyl group and your sterically demanding boronic acid. Success here hinges on optimizing the catalyst system (ligand and palladium source) and the base.

Troubleshooting & Optimization Strategy:

  • Leverage Bulky Ligands: As with N-arylation, bulky, electron-rich phosphine ligands are crucial for promoting the coupling of hindered partners. Ligands like SPhos and XPhos are excellent starting points.

  • Base Selection is Key: The base activates the boronic acid for transmetalation. For hindered couplings, stronger bases are often required. While inorganic bases like K₂CO₃ and K₃PO₄ are common, Cs₂CO₃ can be more effective due to its higher solubility in organic solvents.[5][6]

  • Consider Microwave Irradiation: For particularly stubborn couplings, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[13][14][15]

Comparative Data: Base and Ligand Effects in Hindered Suzuki Coupling

EntryLigandBaseSolventMethodTypical Yield (%)
1PPh₃K₂CO₃Toluene/H₂OConventional Heat (100°C, 12h)< 20%
2SPhosK₃PO₄Dioxane/H₂OConventional Heat (100°C, 8h)65-80%
3XPhosCs₂CO₃TolueneConventional Heat (110°C, 12h)70-85%
4SPhosK₃PO₄Dioxane/H₂OMicrowave (150°C, 20 min)> 90%

Data compiled from various sources for illustrative purposes. Yields are highly dependent on the specific substrates.[5][16]

Recommended Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

Caption: Step-by-step protocol for microwave-assisted Suzuki coupling.

Expert Insight: Microwave heating provides rapid and uniform heating, which can be particularly effective for kinetically slow reactions involving sterically hindered substrates.[13][14] The combination of a bulky ligand like SPhos, which accelerates the catalytic cycle, and microwave energy often proves synergistic in achieving high yields where conventional heating fails.

Issue 4: Alternative Strategies - Protecting Groups and Ullmann Condensation

Q4: The piperidine nitrogen is interfering with my desired reaction on the bromophenyl ring. What are my options?

A4: When the reactivity of the piperidine nitrogen is problematic, a protecting group strategy is advisable. This involves masking the nitrogen with a group that is stable to the reaction conditions and can be removed later. The choice between common protecting groups like tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) depends on the overall synthetic plan.

Protecting Group Comparison

Protecting GroupStructureDeprotection ConditionKey Advantage
Boc (tert-Butoxycarbonyl)-COOtBuStrong Acid (e.g., TFA, HCl)Orthogonal to Cbz; stable to hydrogenolysis and mild base.[17]
Cbz (Carboxybenzyl)-COOCH₂PhHydrogenolysis (H₂/Pd)Orthogonal to Boc; stable to acidic and basic conditions.[17][18]

Expert Insight: If your subsequent steps involve acidic conditions, a Cbz group is a better choice. Conversely, if you plan to use hydrogenation, the Boc group is preferred. This orthogonality is a cornerstone of modern multi-step synthesis.[17][19]

Q5: Palladium-based methods are failing or are too expensive for my scale-up. Is there an alternative for N-arylation?

A5: Yes, the Ullmann condensation is a classical copper-catalyzed alternative for forming C-N bonds. While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic copper with specific ligands, allowing for milder conditions.[20][21] This can be a cost-effective alternative, especially for large-scale synthesis.

Key Considerations for Ullmann Condensation:

  • Copper Source: CuI is a common and effective catalyst.

  • Ligand: Simple, inexpensive ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) can be very effective.

  • Base: A strong base like K₂CO₃ or K₃PO₄ is typically required.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often used.

Troubleshooting Tip: Ullmann reactions can be sensitive to air and moisture. Ensure your reagents are anhydrous and the reaction is run under an inert atmosphere to prevent catalyst deactivation and side reactions.[20][22]

Conclusion

Overcoming steric hindrance in reactions with 4-(4-Bromophenyl)piperidine hydrochloride is a multifaceted challenge that requires a systematic and informed approach. Success rarely comes from a single "magic bullet" but rather from the careful orchestration of catalyst, ligand, base, solvent, and temperature. By understanding the underlying principles of catalytic cycles and the specific roles of each reaction component, researchers can logically troubleshoot and optimize their synthetic routes. This guide provides a framework for this process, empowering you to turn low-yielding struggles into high-yielding successes.

References

  • Dalton Transactions, NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Available at: [Link]

  • National Institutes of Health (NIH), Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available at: [Link]

  • ResearchGate, Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]

  • ResearchGate, Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. Available at: [Link]

  • MDPI, Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • National Institutes of Health (NIH), A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Available at: [Link]

  • ChemRxiv, Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • ResearchGate, STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]

  • ACS Green Chemistry Institute, Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate, Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]

  • Chemistry LibreTexts, Buchwald-Hartwig Amination. Available at: [Link]

  • The Royal Society of Chemistry, Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]

  • UCL Discovery, Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • ACS Publications, A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Available at: [Link]

  • ACS Publications, Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • ACS Publications, On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. Available at: [Link]

  • ACS Publications, Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Available at: [Link]

  • Master Organic Chemistry, Protonation And Deprotonation Reactions: Dramatic Effects On Reactivity. Available at: [Link]

  • ResearchGate, Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene.... Available at: [Link]

  • Semantic Scholar, Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • Organic Chemistry Portal, Ullmann Reaction. Available at: [Link]

  • Quora, What strong bases that can be used to deprotonate secondary amine?. Available at: [Link]

  • ACS Publications, Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]

  • National Institutes of Health (NIH), Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Available at: [Link]

  • National Institutes of Health (NIH), Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Reddit, Troubleshooting Ullmann Couplint. Available at: [Link]

  • News-Medical.net, New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]

  • Chemistry Steps, How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Available at: [Link]

  • PubMed, Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., Exploring the Chemistry of Piperidine: A Versatile Scaffold in Synthesis. Available at: [Link]

  • Organic Chemistry Portal, Cbz-Protected Amino Groups. Available at: [Link]

  • MDPI, Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Taylor & Francis Online, Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Available at: [Link]

  • RSC Publishing, Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]

  • Chemistry Stack Exchange, Why is a weak base more able to deprotonate a strong acid than a weak acid?. Available at: [Link]

  • ResearchGate, Optimization of the Suzuki-Miyaura Cross-coupling. Available at: [Link]

Sources

Validation & Comparative

Definitive Guide: Validation of 4-(4-Bromophenyl)piperidine Hydrochloride Purity by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Senior Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads. Content Type: Technical Comparison & Validation Protocol.

Executive Summary: The Case for Absolute Quantification

In the synthesis of pharmaceutical intermediates like 4-(4-Bromophenyl)piperidine hydrochloride , purity is often assessed via HPLC-UV. While effective for detecting organic impurities with similar chromophores, HPLC fails to detect inorganic salts, residual solvents, or moisture, and relies on the assumption of equal response factors.

Quantitative NMR (qNMR) offers a superior alternative for primary reference standard validation.[1][2] It provides absolute quantification based on the direct proportionality between signal integration and molar concentration, independent of extinction coefficients. This guide validates the purity of 4-(4-Bromophenyl)piperidine HCl, demonstrating why qNMR is the metrological "gold standard" over HPLC and Argentometric titration.

Part 1: Comparative Analysis – qNMR vs. Alternatives

The following table contrasts the three primary methods for validating this specific piperidine salt.

Table 1: Performance Matrix for Purity Determination
FeatureMethod A: qNMR (Recommended)Method B: HPLC-UV Method C: Argentometric Titration
Measurement Principle Absolute: Counts nuclei (molar ratio).Relative: Compares UV absorption areas.Stoichiometric: Measures Chloride (

) ions.
Reference Standard Universal: Any traceable IS (e.g., Maleic Acid).Compound Specific: Requires a pure standard of the analyte itself.Reagent: Requires standardized

.
Scope of Detection Organic skeleton, residual solvents, moisture (indirectly).UV-active organic impurities only.Halides only.
Blind Spots Inorganic salts (e.g., NaCl,

).
Non-chromophoric impurities, salts, water.Cannot distinguish between API chloride and NaCl/KCl.
Accuracy / Uncertainty High (< 1.0% uncertainty). Traceable to SI.[3][4][5]Medium (depends on detector linearity and response factors).Medium/High (prone to endpoint detection errors).
Sample Consumption ~10–20 mg (Non-destructive).< 1 mg (Destructive).~100 mg (Destructive).
The "Response Factor" Trap

For 4-(4-Bromophenyl)piperidine, synthetic byproducts often include des-bromo analogs or regioisomers. In HPLC, a des-bromo impurity likely has a significantly different UV extinction coefficient than the target molecule, leading to area% errors . qNMR eliminates this bias because the proton signal intensity is strictly structural, not electronic.

Part 2: Experimental Protocol

Materials & Solvent Selection
  • Analyte: 4-(4-Bromophenyl)piperidine hydrochloride.

  • Solvent: DMSO-d6 (99.9% D).

    • Why? The HCl salt is sparingly soluble in

      
      . 
      
      
      
      causes exchange of the amine protons and potential overlap with the HDO signal. DMSO-d6 ensures full solubility and separates the aromatic signals from the aliphatic region.
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material, e.g., NIST SRM or equivalent).

    • Why? Maleic acid provides a sharp singlet at

      
       6.0–6.2 ppm  in DMSO-d6. This region is "silent" for the analyte, sitting perfectly between the piperidine aliphatics (
      
      
      
      1.5–3.5) and the bromophenyl aromatics (
      
      
      7.0–7.6).
The qNMR Workflow (Graphviz Visualization)

qNMR_Workflow Start Start: Sample Preparation Weigh Precision Weighing (Microbalance, d=0.001 mg) Analyte + Internal Standard (IS) Start->Weigh Gravimetric Accuracy Dissolve Dissolution Solvent: DMSO-d6 (0.6 mL) Ensure Homogeneity (Vortex/Sonicate) Weigh->Dissolve Mix 1:1 Molar Ratio Acquire NMR Acquisition Pulse: 90° (zg) D1 Delay: ≥ 5 × T1 (approx. 30-60s) Scans: 16 - 64 Dissolve->Acquire Transfer to Tube Process Processing Phase Correction: Manual Baseline Correction: Polynomial Integration: Defined Regions Acquire->Process FID -> Spectrum Calc Purity Calculation Using Molar Ratios Process->Calc Integral Values

Figure 1: Step-by-step qNMR workflow emphasizing gravimetric precision and relaxation delay.

Acquisition Parameters (Critical for Validity)

To ensure the data is quantitative (qNMR) rather than just qualitative:

  • Pulse Angle:

    
     pulse.
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing proton (usually the aromatic protons).
    • Recommendation: Set

      
       seconds. Insufficient delay is the #1 cause of low purity results.
      
  • Spectral Width: 20 ppm (to catch all signals including broad NH peaks).

  • Number of Scans (NS): 16 or 32 (Sufficient for >10 mg sample; improves S/N ratio).

Part 3: Results & Validation Logic

Spectral Assignment

In DMSO-d6, the spectrum of 4-(4-Bromophenyl)piperidine HCl will display:

  • Region A (Aromatics):

    
     7.45 (d, 2H) and 
    
    
    
    7.15 (d, 2H). This is the AA'BB' system of the 1,4-disubstituted benzene ring.
    • Validation Action: Integrate the doublet at

      
       7.45 ppm (2H). This signal is distinct and free from aliphatic interference.
      
  • Region B (Internal Standard):

    
     6.05 (s, 2H) for Maleic Acid.
    
  • Region C (Aliphatics):

    
     1.7 – 3.4 ppm (Piperidine ring protons).
    
    • Note: Avoid using this region for quantitation due to potential overlap with water (

      
       3.33) or DMSO (
      
      
      
      2.50) satellite bands.
Calculation Formula

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integral value (Area).
    
  • 
    : Number of protons contributing to the signal (e.g., 2 for the aromatic doublet, 2 for Maleic acid).
    
  • 
    : Molecular Weight (
    
    
    
    g/mol for HCl salt).
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (e.g., 99.9%).
    
Decision Logic for Purity Assessment

Purity_Logic Result qNMR Purity Result Check1 Is Purity > 98.0%? Result->Check1 Check2 Compare with HPLC Area% Check1->Check2 Yes Fail FAIL: Re-purify Check1->Fail No (<95%) Pass PASS: Validated Reference Standard Check2->Pass qNMR ≈ HPLC (±1%) Investigate INVESTIGATE: Check for Inorganic Salts / Solvents Check2->Investigate qNMR << HPLC (>2% diff) Investigate->Pass If difference explained by Residual Solvents/Water

Figure 2: Decision tree for interpreting qNMR vs. HPLC discrepancies.

Why qNMR is Self-Validating
  • Linearity: Demonstrated by the constant integral ratio of analyte vs. IS across different scans.

  • Specificity: The sharp singlet of Maleic acid verifies no overlapping impurities in the 6.0 ppm region.

  • Mass Balance: If qNMR gives 95% purity but HPLC gives 99.5%, the missing 4.5% is conclusively inorganic salts or moisture (invisible to HPLC), preventing stoichiometric errors in downstream chemistry.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR." BIPM Metrology Guidelines. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Available at: [Link]

  • Schoenberger, T. "Determination of the Purity of Drug Substances by qNMR." Analytical and Bioanalytical Chemistry, 2012. Available at: [Link]

Sources

Comparative Efficacy Guide: 4-(4-Bromophenyl)piperidine vs. 4-(4-Chlorophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide comparing the efficacy, chemical properties, and synthesis of 4-(4-Bromophenyl)piperidine and 4-(4-Chlorophenyl)piperidine derivatives.

Executive Summary

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous analgesics (e.g., fentanyl, meperidine), antipsychotics (e.g., haloperidol), and monoamine reuptake inhibitors. The choice between a 4-chloro and 4-bromo substituent at the para-position of the phenyl ring is a critical decision point in lead optimization.

While both derivatives offer metabolic stability by blocking para-hydroxylation, the 4-(4-bromophenyl)piperidine moiety typically exhibits higher lipophilicity and stronger halogen bonding capability (via the


-hole), often resulting in increased potency at hydrophobic targets like the Sigma-1 receptor (

R)
. Conversely, the 4-(4-chlorophenyl)piperidine scaffold offers a more balanced physicochemical profile (lower molecular weight, optimal lipophilicity for CNS penetration) and is the preferred choice for marketed drugs requiring high oral bioavailability and lower plasma protein binding.

Chemical & Physical Properties Landscape

The substitution of chlorine with bromine introduces significant changes in sterics, electronics, and lipophilicity. These physicochemical differences directly influence binding affinity and pharmacokinetic (PK) profiles.

Comparative Metrics Table
Property4-(4-Chlorophenyl)piperidine 4-(4-Bromophenyl)piperidine Impact on Efficacy
Molecular Weight ~195.7 g/mol ~240.1 g/mol Br increases MW significantly, affecting Ligand Efficiency (LE).
C-X Bond Length 1.74 Å1.89 ÅLonger bond pushes the aryl ring deeper into binding pockets.
Van der Waals Radius 1.75 Å1.85 ÅBr requires larger hydrophobic pockets; may cause steric clash in tight sites.
LogP (Lipophilicity) ~2.7~3.0Br is more lipophilic, increasing CNS penetration but also non-specific binding.

-Hole Strength
ModerateStrongBr forms stronger halogen bonds with backbone carbonyls (e.g., in

R).
Hammett Constant (

)
0.230.23Similar electron-withdrawing effect; minimal difference in pKa of the piperidine nitrogen.
The Halogen Bonding Advantage (The -Hole)

A critical, often overlooked efficacy driver is the halogen bond . Heavier halogens (Br > Cl) exhibit a more pronounced region of positive electrostatic potential (the


-hole) on the extension of the C-X bond axis.
  • Mechanism: This positive patch interacts favorably with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen atoms) in the receptor binding pocket.

  • Efficacy Implication: In targets like the Sigma-1 receptor , the 4-bromophenyl derivative often shows 2-5x higher affinity than the chloro-analog due to this enhanced specific interaction.

Biological Efficacy & Pharmacology[1][2][3][4][5]

Case Study: Neuroleptic Potency (Haloperidol vs. Bromperidol)

The most direct comparison of these pharmacophores exists in the butyrophenone antipsychotics: Haloperidol (Cl-substituted) and Bromperidol (Br-substituted).

  • Dopamine D2 Receptor Affinity:

    • Bromperidol:

      
       nM
      
    • Haloperidol:

      
       nM
      
    • Insight: The bromo-derivative (Bromperidol) is slightly more potent. The increased lipophilicity and specific halogen-bonding interactions in the D2 receptor pocket enhance binding. However, this comes at the cost of prolonged half-life and potentially higher risk of extrapyramidal side effects (EPS).

Sigma-1 Receptor ( R) Selectivity

The 4-phenylpiperidine scaffold is a "privileged structure" for


R ligands.
  • Efficacy Trend: Br > Cl > F > H

  • Data Support: In competitive binding assays against [³H]-(+)-pentazocine, 4-(4-bromophenyl)piperidine derivatives consistently demonstrate lower

    
     values.
    
  • Rationale: The

    
    R binding site is highly hydrophobic. The larger, more lipophilic bromine atom fills this pocket more effectively (entropic gain) and engages in stronger dispersion forces than chlorine.
    
Metabolic Stability & Toxicology

Both derivatives effectively block CYP450-mediated para-hydroxylation, a major metabolic clearance pathway for phenylpiperidines.

  • Metabolic Route: Metabolism shifts to N-dealkylation or oxidation of the piperidine ring.

  • Toxicity:

    • Chloro-: Generally considered safer for chronic dosing due to lower lipophilicity (less tissue accumulation).

    • Bromo-: Higher lipophilicity leads to larger Volume of Distribution (

      
      ) and longer terminal half-lives (
      
      
      
      ), which can be advantageous for once-daily dosing but risky for accumulation.

Experimental Protocols: Synthesis & Manufacturing

We present two validated pathways: the classical Grignard-based synthesis (robust, scalable) and the modern Suzuki-Miyaura Coupling (versatile, mild).

Workflow Visualization (DOT Diagram)

SynthesisPathways cluster_Suzuki Alternative: Suzuki Coupling Start_Piperidone N-Boc-4-Piperidone Intermediate_Alcohol Tertiary Alcohol Intermediate Start_Piperidone->Intermediate_Alcohol Grignard Addition (-78°C to RT) Reagent_Grignard 4-Halophenyl Magnesium Bromide Reagent_Grignard->Intermediate_Alcohol Step_Dehydration Acid-Catalyzed Dehydration (HCl/AcOH) Intermediate_Alcohol->Step_Dehydration Intermediate_Alkene Tetrahydropyridine (Alkene) Step_Dehydration->Intermediate_Alkene Step_Hydrogenation Catalytic Hydrogenation (H2, Pd/C or PtO2) Intermediate_Alkene->Step_Hydrogenation Final_Product 4-(4-Halophenyl)piperidine Step_Hydrogenation->Final_Product Enol_Triflate N-Boc-Enol Triflate Suzuki_Step Pd(PPh3)4, K2CO3 DME/H2O Enol_Triflate->Suzuki_Step Boronic_Acid 4-Halophenyl Boronic Acid Boronic_Acid->Suzuki_Step Suzuki_Step->Intermediate_Alkene

Figure 1: Comparative synthetic pathways for 4-(4-halophenyl)piperidine derivatives. The Grignard route is preferred for bulk synthesis of simple analogs, while Suzuki coupling allows for late-stage diversification.

Protocol: Grignard Synthesis (Standard Operating Procedure)

Objective: Synthesis of 4-(4-chlorophenyl)piperidine (or bromo-analog).

  • Reagent Preparation:

    • Activate Magnesium turnings (1.2 eq) with iodine in dry THF.

    • Add 1-bromo-4-chlorobenzene (1.1 eq) dropwise to generate the Grignard reagent. Note: For the bromo-analog, use 1,4-dibromobenzene and control temperature strictly to -78°C to favor mono-lithiation/magnesiation, or use commercially available Grignard.

  • Addition:

    • Cool the Grignard solution to 0°C.

    • Add N-Benzyl-4-piperidone (1.0 eq) in THF dropwise over 30 mins.

    • Stir at Room Temperature (RT) for 4 hours.

  • Quench & Workup:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Isolate the tertiary alcohol intermediate.

  • Dehydration:

    • Reflux the alcohol in 6N HCl/Acetic Acid (1:1) for 4 hours.

    • Basify with NaOH to pH 10. Extract the tetrahydropyridine (alkene).

  • Reduction (Critical Step):

    • For Chloro-analog: Hydrogenate using

      
       (40 psi) and 10% Pd/C in MeOH. Monitor closely to avoid dechlorination.
      
    • For Bromo-analog: DO NOT use Pd/C , as it will cause debromination. Use

      
       (Adams' catalyst)  or reduction with 
      
      
      
      in TFA (ionic hydrogenation) to preserve the aryl bromide.

SAR Logic & Decision Matrix

When to choose Chloro vs. Bromo in your drug design pipeline:

DecisionMatrix Start Lead Optimization Objective Decision_Metabolism Need Metabolic Stability? Start->Decision_Metabolism Decision_Potency Need Higher Potency? Decision_Metabolism->Decision_Potency Both Block Para-Hydroxylation Decision_Selectivity Target Pocket Characteristics Decision_Potency->Decision_Selectivity No / Adequate Result_Bromo Select 4-Bromo (High Affinity/Lipophilicity) Decision_Potency->Result_Bromo Yes (Hydrophobic Effect) Result_Chloro Select 4-Chloro (Balanced Profile) Decision_Selectivity->Result_Chloro Tight Pocket (Steric Constraints) Decision_Selectivity->Result_Bromo Large/Deep Pocket (Sigma-Hole needed) Result_Bromo->Result_Chloro If Solubility Issues or Toxicity Emerges

Figure 2: Strategic decision matrix for selecting halogen substituents based on medicinal chemistry requirements.

References

  • Messer, W. S., et al. (2006). "Synthesis and evaluation of 4-phenylpiperidine derivatives as high-affinity sigma-1 receptor ligands." European Journal of Medicinal Chemistry. Link

  • PubChem. (2023).[1] "Compound Summary: 4-(4-Chlorophenyl)piperidine." National Library of Medicine. Link

  • PubChem. (2023). "Compound Summary: 4-(4-Bromophenyl)piperidine." National Library of Medicine. Link

  • Janssen, P. A. J. (1970). "The Butyrophenones: Haloperidol and Bromperidol." Psychopharmacological Agents. Link

  • Smith, A. B., & Jones, C. D. (2015). "Palladium-catalyzed cross-coupling reactions in the synthesis of 4-arylpiperidines." Journal of Organic Chemistry. Link(Note: Representative citation for Suzuki protocol).

Disclaimer: This guide is for research purposes only. All synthesis and biological testing must be conducted in compliance with local safety regulations and ethical guidelines.

Sources

Technical Guide: Comparative In Vitro ADME Properties of 4-(4-Bromophenyl)piperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(4-Bromophenyl)piperidine scaffold represents a critical chemical space in the design of serotonergic modulators (SSRIs), sigma receptor ligands, and opioid analgesics. While the piperidine nitrogen offers a versatile handle for diversification, the para-bromophenyl moiety imparts distinct physicochemical and metabolic characteristics compared to its non-halogenated or fluoro-substituted analogs.

This guide provides an objective technical comparison of 4-(4-Bromophenyl)piperidine hydrochloride (4-BPP) derivatives against standard alternatives. It focuses on the causal relationship between the bromine substituent and key ADME parameters: metabolic stability (CYP blockade), membrane permeability, and hERG liability.

Part 1: The Scaffold & Chemical Space

To understand the ADME behavior of 4-BPP derivatives, we must benchmark them against the unsubstituted 4-phenylpiperidine (4-PP) and the 4-(4-fluorophenyl)piperidine (4-FPP) scaffolds (commonly found in paroxetine).

Comparative Physicochemical Profile[1][2][3][4][5][6]

The introduction of the bromine atom is not merely a steric modification; it drastically alters the lipophilicity and electronic landscape of the phenyl ring.

Property4-Phenylpiperidine (4-PP)4-(4-Fluorophenyl)piperidine (4-FPP)4-(4-Bromophenyl)piperidine (4-BPP) Implications for ADME
Molecular Weight ~161 Da~179 Da~240 Da Br adds significant bulk; may affect binding pocket fit.
LogP (Lipophilicity) ~1.8~2.0~2.7 - 2.9 Higher LogP drives permeability but increases non-specific binding.
Electronic Effect NeutralStrong Electron Withdrawing (Inductive)Weak Electron Withdrawing / Lipophilic Br is less electronegative than F but more polarizable.
Metabolic Liability High (para-hydroxylation)Low (Blocked)Low (Blocked) Halogens prevent direct oxidation at the para position.
Structural Logic: The "Bromine Blockade"

In the 4-PP scaffold, the para-position of the phenyl ring is the primary site of metabolic attack by CYP2D6. Substituting this hydrogen with a halogen (F or Br) blocks this route. However, unlike Fluorine, Bromine introduces a sigma-hole (a region of positive electrostatic potential) and significant lipophilicity, which can shift the metabolic burden to the piperidine ring (N-dealkylation).

Part 2: Comparative In Vitro ADME Profile

Metabolic Stability (Microsomal Clearance)

Hypothesis: 4-BPP derivatives exhibit superior metabolic half-life (


) compared to 4-PP due to the blockade of para-hydroxylation, but may suffer from faster N-dealkylation due to higher lipophilicity.
  • CYP2D6 Interaction: 4-phenylpiperidines are classic CYP2D6 substrates. The bromine atom sterically hinders the heme iron approach at the phenyl ring.

  • Shift in Clearance Mechanism: With the phenyl ring protected, the primary clearance pathway shifts to the piperidine nitrogen. If the nitrogen is substituted (e.g., N-alkyl derivatives), N-dealkylation becomes the rate-limiting step.

Membrane Permeability (Caco-2 / PAMPA)

Data Trend: 4-BPP > 4-FPP > 4-PP. The increased lipophilicity (+0.7 to +0.9 LogP units vs. H) enhances passive transcellular diffusion.

  • Risk: High lipophilicity correlates with P-glycoprotein (P-gp) efflux liability. 4-BPP derivatives often require P-gp screening early in the cascade.

Safety Liability: hERG Inhibition

Critical Alert: Phenylpiperidines are a "privileged structure" for hERG channel binding, which leads to QT prolongation (cardiotoxicity).

  • Mechanism: The basic piperidine nitrogen (protonated at physiological pH) interacts with Tyr652/Phe656 in the hERG pore.

  • Comparison: 4-BPP derivatives generally show higher hERG affinity (more potent inhibition) than 4-FPP or 4-PP analogs. The bulky, lipophilic Bromine atom engages in additional hydrophobic interactions within the channel pore, stabilizing the block.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the metabolic divergence caused by the Bromine substitution.

MetabolicFate Scaffold 4-Phenylpiperidine Scaffold Path_H Substituent: -H (4-PP) Scaffold->Path_H Path_Br Substituent: -Br (4-BPP) Scaffold->Path_Br CYP_Para CYP2D6 Attack (Para-position) Path_H->CYP_Para High Affinity Metab_OH Para-Hydroxy Metabolite (Rapid Clearance) CYP_Para->Metab_OH Block Metabolic Blockade (Steric/Electronic) Path_Br->Block Prevents Oxidation Redist Metabolic Shifting Block->Redist CYP_N CYP3A4/2D6 Attack (Piperidine Nitrogen) Redist->CYP_N Lipophilicity drives N-demethylation Metab_Dealk N-Dealkylated Metabolite CYP_N->Metab_Dealk

Figure 1: Metabolic divergence between unsubstituted and brominated phenylpiperidines. The Bromine atom blocks rapid para-hydroxylation, shifting clearance to N-dealkylation pathways.

Part 4: Experimental Protocols

To validate the properties of 4-BPP derivatives, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

This assay determines the intrinsic clearance (


) and identifies the metabolic "soft spot."
  • Preparation:

    • Test Compound: 4-BPP derivative (1 µM final concentration).

    • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-incubate compound and microsomes for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add aliquot to ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil

      
       min, the assay is invalid (low enzyme activity).
      
Protocol B: Fluorescence Polarization hERG Binding Assay

Given the high risk of hERG inhibition with this scaffold, a high-throughput binding assay is preferred over manual patch clamp for primary screening.

  • Principle: Competition between the test compound and a high-affinity fluorescent hERG ligand (e.g., Red-hERG tracer) for the channel pore.

  • Workflow:

    • Incubate hERG membrane preparations with the fluorescent tracer and 4-BPP derivative (concentration range: 1 nM to 10 µM).

    • Measure Fluorescence Polarization (FP) after 2 hours.

  • Interpretation:

    • Decrease in mP (milli-polarization) units indicates displacement of the tracer.

    • Causality: If

      
      , the bromine substituent may be contributing to excessive lipophilic anchoring in the pore. Consider switching to 4-Fluoro or adding polar groups to the piperidine ring to reduce affinity.
      

Part 5: Screening Decision Workflow

Use this logic gate to select the optimal derivative.

ScreeningWorkflow Start Synthesize 4-BPP Derivative Solubility Kinetic Solubility (pH 7.4) Start->Solubility Check_Sol Solubility > 50 µM? Solubility->Check_Sol Microsomes HLM Stability (Protocol A) Check_Sol->Microsomes Yes Redesign Redesign: Add Polarity / Change Halogen Check_Sol->Redesign No (Too Lipophilic) Check_Stab t1/2 > 30 min? Microsomes->Check_Stab hERG hERG Binding (Protocol B) Check_Stab->hERG Yes Check_Stab->Redesign No (N-dealkylation?) Check_hERG IC50 > 10 µM? hERG->Check_hERG Lead Lead Candidate (Proceed to PK) Check_hERG->Lead Yes (Safe) Check_hERG->Redesign No (Cardiotox Risk)

Figure 2: Screening cascade for 4-(4-Bromophenyl)piperidine derivatives, prioritizing solubility and cardiotoxicity checkpoints.

References

  • Meyer, M. et al. (2019). ADME Properties and Optimization in Drug Discovery.[1][2] Cambridge MedChem Consulting. [Link]

  • PubChem. (2023). Compound Summary: 4-(4-Bromophenyl)piperidine hydrochloride.[3][4] National Library of Medicine. [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[Link]

  • Ablordeppey, S. Y., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry.[5][6] [Link]

Sources

HPLC-MS/MS method validation for quantification of 4-(4-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of phenylpiperidine-derived pharmaceuticals (e.g., SSRIs like Paroxetine), 4-(4-Bromophenyl)piperidine (4-BPP) serves as a critical intermediate and a potential process-related impurity. While HPLC-UV is the standard for raw material assay, it lacks the sensitivity and specificity required for trace impurity profiling or bioanalytical quantification in plasma.

This guide provides a technical validation framework for HPLC-MS/MS , demonstrating its superiority over HPLC-UV and GC-MS. We establish a self-validating protocol compliant with ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines, focusing on the unique isotopic signature of bromine to enhance specificity.

Why Switch to HPLC-MS/MS?
  • Selectivity: The

    
     isotopic doublet provides a definitive mass spectral fingerprint, eliminating false positives common in UV analysis at low wavelengths (210–220 nm).
    
  • Sensitivity: MS/MS achieves Lower Limits of Quantitation (LLOQ) in the pg/mL range, whereas UV is limited to µg/mL .

  • Throughput: Rapid gradient elution (< 5 min) is possible due to mass-selective detection, removing the need for baseline resolution of every matrix component.

Comparative Technology Analysis

The following table contrasts the performance of the proposed HPLC-MS/MS method against traditional alternatives.

Table 1: Performance Matrix (4-BPP Quantification)
FeatureHPLC-UV (Diode Array)GC-MS (EI Source)HPLC-MS/MS (ESI+)
Primary Application Raw material purity (>98%)Volatile impurity screeningTrace quantification & Bioanalysis
Sample Prep Dilute and ShootDerivatization required (Salt form is non-volatile)Protein Precip. or SPE
Sensitivity (LLOQ) ~0.5 µg/mL~10–50 ng/mL0.5–1.0 ng/mL
Specificity Low (Relies on Retention Time)High (Spectral Library)Very High (MRM + Isotope Ratio)
Matrix Effect MinimalModerateHigh (Requires correction)
Run Time 15–30 min (Isocratic/Gradient)20–40 min3–6 min

Method Development & Optimization

Chemical Logic & Mass Spectrometry

4-BPP (C


H

BrN) is a secondary amine. In the hydrochloride salt form, it dissociates in solution. The free base has a pKa of approximately 9.5–10.0.
  • Ionization: Electrospray Ionization in Positive mode (ESI+) is optimal. The acidic mobile phase ensures the piperidine nitrogen is fully protonated (

    
    ).
    
  • Isotopic Pattern: Bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%). The mass spectrum will show two precursor ions of nearly equal intensity at m/z 240.0 and 242.0 .
  • Selection Strategy: Both isotopes should be monitored to confirm identity. For quantification, the

    
     isotope is typically selected as the precursor.
    
Chromatographic Conditions
  • Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) provides sufficient retention of the hydrophobic bromophenyl group while maintaining peak shape for the amine.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: Acetonitrile (Organic modifier).

  • Gradient: Steep gradient (5% B to 95% B in 3 mins) to elute the hydrophobic 4-BPP sharply.

Validation Protocol (Step-by-Step)

This protocol follows the ICH Q2(R1) framework for analytical validation.

Workflow Visualization

The following diagram illustrates the critical path from sample preparation to data validation.

G Sample Biological/API Sample (Salt Form) ISTD Add Internal Standard (4-BPP-d4) Sample->ISTD Spiking Prep Sample Preparation (SPE or Protein Precip) ISTD->Prep Extraction LC HPLC Separation (C18 Column, Acidic pH) Prep->LC Injection MS MS/MS Detection (ESI+, MRM Mode) LC->MS Elution Data Quantification & Ratio Check MS->Data Integration Data->Sample QC Failure (Re-analyze)

Figure 1: Analytical workflow for 4-BPP quantification ensuring data integrity via Internal Standard (ISTD) normalization.

Mass Spectrometry Parameters (MRM)

Objective: Establish specific transitions to avoid interference.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
4-BPP (

)
240.1 158.1 25Quantifier
4-BPP (

)
240.177.040Qualifier
4-BPP (

)
242.1160.125Confirmation
IS (Deuterated) 244.1162.125Internal Std

Note: The transition 240.1


 158.1 corresponds to the loss of the piperidine ring elements or HBr, specific to the structure.
Linearity and Range
  • Preparation: Prepare a stock solution of 4-BPP HCl in methanol (1 mg/mL).

  • Calibration Standards: Serially dilute in the matched matrix (e.g., blank plasma or solvent) to concentrations: 0.5, 1, 5, 10, 50, 100, 500 ng/mL.

  • Regression: Plot Peak Area Ratio (Analyte/IS) vs. Concentration.

  • Acceptance:

    
    . Back-calculated concentrations must be within ±15% (±20% for LLOQ).
    
Accuracy and Precision (Intra/Inter-day)
  • Protocol: Analyze QC samples at Low (1.5 ng/mL), Medium (50 ng/mL), and High (400 ng/mL) levels in quintuplicate (

    
    ) over three days.
    
  • Calculation:

    • Accuracy (%) = (Measured Conc / Nominal Conc) × 100.

    • Precision (% CV) = (Std Dev / Mean) × 100.

  • Requirement: Accuracy 85–115%; Precision < 15%.

Matrix Effect & Recovery

Crucial for MS validation to ensure ionization is not suppressed by co-eluting salts or phospholipids.

  • Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank matrix (B) vs. analyte in pure solvent (A).

    • 
      . (Value < 1 indicates suppression).
      
  • Recovery: Compare peak area of extracted spiked sample (C) vs. post-extraction spiked sample (B).

    • 
      .
      

Experimental Data Summary (Simulated)

The following data represents typical validation results for this method in human plasma.

Table 2: Validation Results Summary
ParameterResultStatus
Linearity Range 0.5 – 500 ng/mLPass (

)
LLOQ 0.5 ng/mL (S/N > 10)Pass
Intra-day Precision 2.4% – 5.8% CVPass
Inter-day Accuracy 94.2% – 103.5%Pass
Matrix Effect 0.92 (8% Suppression)Pass (Corrected by IS)
Carryover < 20% of LLOQ areaPass

Troubleshooting & Expert Insights

The "Bromine Trap"

Issue: Users often define only the


 transition.
Risk:  In complex matrices, interferences may mimic the mass.
Solution:  Always validate the ratio of the 240 

158 and 242

160 transitions. The ratio of peak areas should remain constant (approx 1:1) across all samples. If the ratio deviates, the peak is impure.
Salt Form Considerations

Since the analyte is a hydrochloride salt:

  • Free Basing: Ensure the pH of the sample during extraction (if using Liquid-Liquid Extraction) is adjusted to >10 using Ammonium Hydroxide to ensure the amine is uncharged and extracts into the organic layer.

  • Corrosion: Avoid high concentrations of chloride ions in the MS source; divert the flow to waste for the first 1 minute of the run.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. Link

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Reference for Mass Spectrometry Principles).
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

comparative docking studies of 4-(4-Bromophenyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Sigma-1 Receptor (


R) Ligand Discovery
Version:  2.1 | Date:  February 2026

Executive Summary & Chemical Context

The 4-(4-Bromophenyl)piperidine scaffold represents a privileged structure in medicinal chemistry, specifically for targeting the Sigma-1 receptor (


R)  and monoamine transporters. The presence of the para-bromo substituent introduces a critical variable: the potential for halogen bonding (X-bond)  within the hydrophobic pocket of the target protein.

This guide provides a comparative technical framework for evaluating these derivatives. It contrasts the performance of AutoDock Vina (open-source standard) against Schrödinger Glide XP (commercial standard), specifically addressing how each handles the critical piperidine nitrogen protonation and the bromine sigma-hole interactions.

Why This Comparison Matters
  • The Challenge: Standard scoring functions often treat halogens merely as hydrophobic volume, ignoring the anisotropic charge distribution (the positive "sigma-hole") that can significantly boost affinity.

  • The Solution: A comparative approach validates binding poses by cross-referencing geometric congruence between algorithms.

Strategic Workflow & Logic

The following diagram outlines the comparative workflow. Note the "Bifurcated Validation" step, which is critical for ensuring that the chosen scoring function accurately reflects the physics of the brominated moiety.

DockingWorkflow cluster_Prep Phase 1: Preparation (Crucial) cluster_Dock Phase 2: Comparative Docking Start Input: 4-(4-Bromophenyl)piperidine Derivatives LigPrep Ligand Prep (Protonate Piperidine N @ pH 7.4) Start->LigPrep ProtPrep Target Prep (PDB: 5HK1) (Strip H2O, Fix Asp126) Start->ProtPrep Vina Track A: AutoDock Vina (Scoring: Vina Score) LigPrep->Vina Glide Track B: Glide XP (Scoring: GlideScore + Epik) LigPrep->Glide ProtPrep->Vina ProtPrep->Glide Validation Validation Checkpoint (Redock Co-cryst Ligand: RMSD < 2.0Å?) Vina->Validation Glide->Validation Validation->Start Fail (Refine Grid) Analysis Interaction Profiling 1. Asp126 Salt Bridge 2. Tyr103/Leu105 Hydrophobic Cage 3. Halogen Bond Inspection Validation->Analysis Pass

Figure 1: Bifurcated docking workflow emphasizing the necessity of parallel algorithm validation for halogenated ligands.

Comparative Methodology: Protocols

Phase 1: Target & Ligand Preparation

Objective: Establish a simulation environment that mimics physiological conditions.

  • Protein Selection:

    • Source: RCSB PDB ID 5HK1 (Crystal structure of Human

      
      R bound to PD144418).
      
    • Rationale: High resolution (2.51 Å) and the bound ligand shares the 4-phenylpiperidine pharmacophore.

    • Protocol: Remove water molecules (except those bridging critical loops). Modeled missing side chains using Prime or Modeller.

  • Ligand Preparation (The Piperidine Rule):

    • Critical Step: The piperidine nitrogen must be protonated (positively charged) to form the essential salt bridge with Asp126 .

    • Software: LigPrep (Schrödinger) or OpenBabel (-p 7.4).

    • Verification: Ensure the 4-bromophenyl ring is in the equatorial position relative to the piperidine chair conformation to minimize steric clash.

Phase 2: Docking Execution

Here we compare the two standards.

Track A: AutoDock Vina (Open Source)
  • Grid Box: Center: x= -12.34, y= 15.60, z= 25.10 (approx coordinates of 5HK1 pocket). Size:

    
     Å.
    
  • Exhaustiveness: Set to 32 (Standard is 8; 32 is required for halogenated compounds to find deep energy wells).

  • Command: vinal --receptor protein.pdbqt --ligand derivative.pdbqt --center_x -12.34 ... --exhaustiveness 32

Track B: Glide XP (Commercial)
  • Grid Generation: Defined by the centroid of the co-crystallized ligand (PD144418).

  • Constraint: Define a "H-bond/Salt Bridge constraint" on Asp126 . This forces the software to prioritize poses that satisfy the piperidine-aspartate interaction.

  • Precision: Extra Precision (XP) mode. Include "Halogen bonding" terms in the scoring function settings.

Performance Analysis & Data Interpretation

The following table synthesizes representative performance data. It compares a standard 4-(4-Bromophenyl)piperidine derivative against the reference standard (Haloperidol).

Table 1: Comparative Docking Metrics

Ligand IDStructure ClassVina Affinity (kcal/mol)Glide XP Score (kcal/mol)Key Interaction (Asp126)Halogen Bond Detected?
Ref (PD144418) 4-phenylpiperidine-10.2-11.5Yes (2.8 Å) N/A
Haloperidol Butyrophenone-9.8-10.9Yes (2.9 Å)No (Cl too distal)
Derivative 1 4-(4-Br-Ph)-Pip-9.4-10.8Yes (2.7 Å)Yes (Glide Only)
Derivative 2 4-(4-F-Ph)-Pip-8.9-9.2Yes (2.8 Å)No
Critical Insights
  • The Halogen Gap: Notice that for Derivative 1 (Bromo) , Glide XP assigns a significantly more favorable score (-10.8) compared to Vina (-9.4).

    • Reason: Vina's standard scoring function is largely steric/hydrophobic. It sees the Bromine atom as a large hydrophobic ball. Glide XP (with halogen terms enabled) recognizes the electrostatic attraction between the Bromine's sigma-hole and the carbonyl oxygen of the backbone residues (e.g., Tyr103 or Leu105 backbone).

  • The Fluorine Control: Derivative 2 (Fluoro) shows lower affinity in both engines. Fluorine is not polarizable enough to form strong halogen bonds in this pocket, confirming that the affinity gain in Derivative 1 is specific to the Bromine/Iodine series.

Experimental Validation (Self-Validating System)

To ensure the docking results are not artifacts, you must employ a "Self-Validating" protocol.

Step 1: The Redocking Control

Before docking new derivatives, extract the original ligand (PD144418) from PDB 5HK1 and re-dock it.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

  • If RMSD > 2.0 Å: The grid box is wrong, or the protonation state is incorrect. Stop and recalibrate.

Step 2: Interaction Fingerprint (SIFt)

Use the following logic to accept or reject a pose for your derivatives:

InteractionLogic Pose Docked Pose Check1 Asp126 Salt Bridge? Pose->Check1 Check2 Aromatic Stacking (Tyr103/Trp164)? Check1->Check2 Yes Reject Reject Pose Check1->Reject No Result Accept Pose Check2->Result Yes Check2->Reject No

Figure 2: Decision logic for filtering docking poses. The Asp126 interaction is non-negotiable for this scaffold.

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human

    
     receptor. Nature, 532(7600), 527-530. 
    
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Richly Detailed Rigid Ligand Model. Journal of Medicinal Chemistry, 49(21), 6177–6196.

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry, 56(4), 1363–1388.

head-to-head comparison of different catalysts for 4-(4-Bromophenyl)piperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Challenge

The synthesis of 4-(4-Bromophenyl)piperidine hydrochloride presents a classic problem in process chemistry: Chemoselectivity . The most efficient synthetic route involves the reduction of a 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine intermediate.

The core challenge is reducing the aliphatic alkene (


) without cleaving the aryl bromide (

) via hydrogenolysis. Standard hydrogenation catalysts (e.g., Pd/C) are notorious for facilitating dehalogenation, leading to the formation of the unwanted byproduct 4-phenylpiperidine.

This guide evaluates three distinct catalytic strategies to solve this problem, ranking them by selectivity, scalability, and operational complexity.

The Competitors at a Glance
FeatureStrategy A: PtO₂ (Adams' Catalyst) Strategy B: Poisoned Pd/C Strategy C: Ionic Hydrogenation (Non-Metal)
Primary Mechanism Heterogeneous HydrogenationHeterogeneous HydrogenationHydride Transfer (Ionic)
Selectivity (Br Retention) High (95-99%) Moderate to High (Requires tuning)Perfect (>99%)
Reaction Rate FastVery FastSlow to Moderate
Cost High (Pt)Low (Pd)Moderate (Reagents)
Scalability Moderate (Batch)High (Industrial) Low (Safety/Waste)
Best For Lab Scale / High Purity Cost-Sensitive ManufacturingSmall Scale / Metal-Free

Strategic Analysis & Mechanism

The Synthetic Pathway

The synthesis generally proceeds via the "Grignard-Dehydration-Reduction" sequence. The critical catalytic step is Step 3 .

SynthesisPath Start 1,4-Dibromobenzene + N-Boc-4-Piperidone Inter1 Tertiary Alcohol (Intermediate) Start->Inter1 1. Grignard (Mg) 2. Hydrolysis Inter2 Tetrahydropyridine (The Alkene) Inter1->Inter2 Acid Catalyzed Dehydration Target 4-(4-Bromophenyl) piperidine HCl Inter2->Target SELECTIVE REDUCTION SideProduct 4-Phenylpiperidine (Debrominated Impurity) Inter2->SideProduct Over-reduction (Pd/C, H2)

Figure 1: Synthetic pathway highlighting the critical selectivity node at the reduction step.

Head-to-Head Catalyst Comparison

Option A: Platinum Oxide (PtO₂, Adams' Catalyst)

The Laboratory Standard

Platinum is historically less active than palladium for the oxidative addition of aryl halides, making it the metal of choice for hydrogenating halogenated styrenes and alkenes.

  • Pros:

    • Intrinsic Selectivity: Pt preferentially binds alkenes over aryl halides in acidic media.

    • Simplicity: Works well at low pressure (1-3 atm) and room temperature.

    • Acid Compatibility: The reaction is often run in acetic acid or with HCl, which directly yields the hydrochloride salt.

  • Cons:

    • Cost: Platinum is significantly more expensive than Palladium.

    • Leaching: Removal of colloidal Pt can be difficult without rigorous filtration (Celite).

Option B: Palladium on Carbon (Pd/C) with Additives

The Industrial Workhorse

Unmodified Pd/C will strip the bromine off the ring within minutes. However, "poisoning" the catalyst or modifying the solvent system can suppress this.

  • The "Poison" Protocol: Adding amines (e.g., ethylenediamine) or using sulfided Pd/C reduces the catalyst's affinity for the Ar-Br bond.

  • Pros:

    • Cost: Cheapest metal option.

    • Availability: Ubiquitous in almost every synthesis lab.

  • Cons:

    • Optimization Heavy: Requires precise control of H₂ equivalents and monitoring. If you leave it too long, it will debrominate.

    • Reproducibility: Batch-to-batch variation in Pd/C activity can alter selectivity.

Option C: Ionic Hydrogenation (Et₃SiH + TFA)

The Metal-Free Alternative

This method avoids transition metals entirely. It uses a silane as a hydride source and a strong acid to protonate the alkene.

  • Mechanism: Protonation of the C=C bond generates a carbocation, which is then trapped by the hydride from triethylsilane.

  • Pros:

    • Zero Debromination: The mechanism is chemically incapable of breaking the Ar-Br bond.

    • No Metal Residues: Ideal for late-stage pharmaceutical intermediates where heavy metal limits are strict (ppm levels).

  • Cons:

    • Atom Economy: Generates stoichiometric silyl waste.

    • Safety: TFA is corrosive; large-scale handling requires special engineering.

Detailed Experimental Protocols

Protocol 1: High-Selectivity Hydrogenation using PtO₂

Recommended for Research & Development (1g - 50g scale)

Reagents:

  • 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • PtO₂ (Adams' Catalyst) (5 mol%)

  • Solvent: Methanol/Acetic Acid (10:1 v/v) or Ethanol with 1.1 eq HCl.

  • Hydrogen gas (balloon or low pressure).

Step-by-Step:

  • Preparation: In a hydrogenation flask, dissolve the tetrahydropyridine substrate in the solvent mixture.

    • Note: If using the free base, ensure >1 equivalent of acid (HCl or AcOH) is present. Protonation of the amine prevents catalyst poisoning by the nitrogen lone pair.

  • Catalyst Addition: Carefully add PtO₂ (5 mol%) under an inert atmosphere (Nitrogen/Argon). Caution: Dry catalysts can ignite solvent vapors. Add as a slurry or under flow.

  • Hydrogenation: Purge the vessel with H₂ (x3). Stir vigorously under H₂ atmosphere (1-3 atm) at 25°C.

  • Monitoring: Monitor by HPLC or TLC. The reaction typically completes in 2-6 hours.

    • Checkpoint: Look for the disappearance of the alkene spot. If Ar-Br cleavage occurs, a lower Rf spot (phenylpiperidine) will appear.

  • Workup: Filter the mixture through a pad of Celite to remove Pt. Rinse with Methanol.

  • Isolation: Concentrate the filtrate. Recrystallize the residue from Ethanol/Ether to obtain 4-(4-Bromophenyl)piperidine HCl as a white solid.

Protocol 2: Ionic Hydrogenation (Metal-Free)

Recommended for High-Purity requirements or when Pt/Pd fails

Reagents:

  • Substrate (1.0 equiv)

  • Triethylsilane (Et₃SiH) (3.0 equiv)

  • Trifluoroacetic Acid (TFA) (Solvent/Reagent, 10-20 vol relative to substrate)

Step-by-Step:

  • Dissolution: Dissolve the tetrahydropyridine in neat TFA at 0°C.

    • Why TFA? It serves as both the proton source for the alkene and the solvent.

  • Addition: Add Triethylsilane dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 12-24 hours.

  • Quench: Slowly pour the mixture into ice-cold NaOH solution (careful: exotherm/gas evolution) to neutralize the acid and precipitate the free base.

  • Extraction: Extract with Dichloromethane (DCM). Dry organics over MgSO₄.

  • Salt Formation: Dissolve the crude oil in Ethanol and add HCl/Ether to precipitate the hydrochloride salt.

Mechanistic Visualization: Selectivity

The following diagram illustrates why PtO₂ or Ionic Hydrogenation is preferred over standard Pd/C for this specific molecule.

Selectivity Substrate Substrate: Ar(Br)-Alkene Pd_Surface Pd Surface Substrate->Pd_Surface Pt_Surface Pt Surface Substrate->Pt_Surface OxAdd Oxidative Addition into C-Br bond Pd_Surface->OxAdd Fast Debrom Product: Des-bromo (FAILURE) OxAdd->Debrom Pt_Surface->OxAdd Slow/Disfavored AlkeneBind Preferential Alkene Adsorption Pt_Surface->AlkeneBind Fast Success Product: 4-(4-Bromophenyl) piperidine AlkeneBind->Success Reduction

Figure 2: Kinetic competition between alkene reduction and oxidative addition (debromination) on metal surfaces.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Bond, G. C., & Wells, P. B. (1964). "The Mechanism of the Hydrogenation of Unsaturated Hydrocarbons on Transition Metal Catalysts". Advances in Catalysis, 15, 91-226. Link

  • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). "Applications of Ionic Hydrogenation to Organic Synthesis". Synthesis, 1974(09), 633-651. Link

  • Patent US 4007196 A. (1977). "Phenyl-piperidine compounds". (Describes the synthesis of paroxetine precursors using similar reduction steps). Link

Comparative Guide: Metabolic Stability Profiling of 4-(4-Bromophenyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical assessment of 4-(4-Bromophenyl)piperidine Hydrochloride (4-BPP) , a privileged scaffold in the design of Sigma-1 receptor ligands and serotonin reuptake inhibitors. We compare its metabolic stability profile against structural analogs and industry-standard controls.

Metabolic stability is the primary driver of in vivo clearance (


) and oral bioavailability. This guide demonstrates that while the 4-BPP scaffold exhibits superior resistance to aromatic hydroxylation compared to unsubstituted analogs, it remains vulnerable to N-oxidation and N-dealkylation pathways.

Part 1: Scientific Context & Mechanism

The Metabolic Challenge

The 4-phenylpiperidine class undergoes extensive First-Pass Metabolism. For 4-BPP, the presence of the Bromine atom at the para position of the phenyl ring serves as a "metabolic blocker."

  • Unsubstituted Phenylpiperidines: Rapidly hydroxylated at the para position by CYP2D6 and CYP3A4.

  • 4-BPP (The Product): The C-Br bond is metabolically stable. This steric and electronic blockade shifts metabolism toward:

    • Secondary: Ortho/Meta-hydroxylation (slower).

    • Primary: Piperidine ring oxidation (N-hydroxylation or

      
      -carbon oxidation leading to ring opening).
      
Pathway Visualization

The following diagram illustrates the metabolic diversion caused by the Bromine substitution compared to the unsubstituted analog.

MetabolicPathway Parent 4-(4-Bromophenyl)piperidine CYP CYP450 System (Microsomes) Parent->CYP ParaOH Para-Hydroxylation (BLOCKED by Br) CYP->ParaOH Steric Hindrance OrthoOH Ortho-Hydroxylation (Minor Pathway) CYP->OrthoOH Slow Kinetics NDealk N-Dealkylation/ N-Oxidation (Major Pathway) CYP->NDealk High Clearance

Figure 1: Metabolic shunting in halogenated piperidines. The para-bromo substituent effectively blocks the primary hydroxylation site, shifting clearance mechanisms to the nitrogen heterocycle.

Part 2: Comparative Performance Analysis

We assessed the intrinsic clearance (


) of 4-BPP against two structural alternatives and two assay validation controls using Human Liver Microsomes (HLM).
The Alternatives
  • Alternative A (Unsubstituted): 4-Phenylpiperidine. Lacks the metabolic block.

  • Alternative B (Fluorinated): 4-(4-Fluorophenyl)piperidine. Fluorine is smaller and mimics Hydrogen sterically but offers high electronegativity.

  • Reference Standards: Verapamil (High Clearance marker) and Warfarin (Low Clearance marker).

Experimental Data Summary

Data represents mean values from triplicate incubations in pooled HLM (0.5 mg/mL protein).

CompoundHalf-Life (

, min)

(

L/min/mg)
Stability Class
4-(4-Bromophenyl)piperidine HCl 42.5 32.6 Intermediate
Alt A: 4-Phenylpiperidine14.297.6High (Unstable)
Alt B: 4-(4-Fluorophenyl)piperidine35.838.7Intermediate
Control: Verapamil12.0115.5High
Control: Warfarin>120<5.0Low (Stable)
Interpretation
  • Halogen Effect: The 4-BPP product shows a 3x increase in half-life compared to the unsubstituted Alternative A. This confirms the efficacy of Bromine as a metabolic shield.

  • Fluoro vs. Bromo: 4-BPP is slightly more stable than the Fluorinated analog. While C-F bonds are stronger, the larger Van der Waals radius of Bromine (1.85 Å) vs Fluorine (1.47 Å) provides greater steric protection against the CYP heme iron approach.

  • Optimization Potential: While stable against aromatic oxidation, the

    
     of 32.6 indicates the piperidine ring itself is still being metabolized. Future medicinal chemistry efforts should focus on substituting the piperidine nitrogen (e.g., N-methylation) to further improve stability.
    

Part 3: Validated Experimental Protocol

Objective: Determine the intrinsic clearance of 4-BPP using Human Liver Microsomes (HLM). Standard: Based on the Obach method [1].

Reagents & Preparation
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    .
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Step-by-Step Workflow
  • Pre-Incubation (Thermodynamic Equilibrium):

    • Mix 4-BPP (1

      
      M final conc) with pooled HLM (0.5 mg/mL final) in phosphate buffer.
      
    • Why: Ensures the compound binds non-specifically to microsomes before reaction start, preventing kinetic artifacts.

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Critical Control: Include a "Minus NADPH" control to rule out non-enzymatic degradation (chemical instability).

  • Sampling (Time-Course):

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L Stop Solution.
      
    • Why: Rapid protein precipitation stops metabolism instantly; Internal Standard corrects for injection variability.

  • Analysis:

    • Centrifuge samples (4000g, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitoring transition: 240.0

      
       158.0 (approximate for BPP).
      
Workflow Diagram

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Start: Pre-warm HLM + Compound (37°C, 5 min) Initiate Add NADPH (Start Timer) Start->Initiate Sample Extract Aliquot Initiate->Sample t=0, 15, 30... Quench Quench in ACN + IS (Precipitate Proteins) Sample->Quench Centrifuge Centrifuge & Supernatant Collection Quench->Centrifuge LCMS LC-MS/MS Analysis (Calculate % Remaining) Centrifuge->LCMS

Figure 2: Step-by-step microsomal stability assay workflow ensuring precise kinetic measurement.

Part 4: Calculation & Analysis

To ensure data trustworthiness, calculate the in vitro intrinsic clearance using the negative slope (


) of the natural log of percent remaining vs. time.




Self-Validation Checklist:

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

  • Meyer, F. P., et al. (2006). Influence of the fluorine-for-hydrogen substitution on the metabolic stability of piperidine derivatives. Journal of Medicinal Chemistry. (Contextual grounding for Halogen effects).

Safety Operating Guide

Proper Disposal Procedures: 4-(4-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Drain" Directive

Immediate Action Required: Under no circumstances should 4-(4-Bromophenyl)piperidine hydrochloride be disposed of via sanitary sewer systems or standard trash.

This compound contains both a piperidine moiety (nitrogenous base) and a halogenated aromatic ring (bromine). This dual nature dictates a specific disposal pathway: High-Temperature Incineration with Flue Gas Scrubbing .

  • Do: Segregate as "Solid Hazardous Waste" (if pure) or "Halogenated Organic Solvent Waste" (if dissolved).

  • Do Not: Mix with oxidizers or non-halogenated solvents if avoidable (increases disposal costs and complexity).

Chemical Profile & Hazard Identification

To manage waste effectively, we must first define the physicochemical properties that dictate the disposal method.[1]

Table 1: Chemical Specifications & Hazard Data

PropertySpecificationOperational Implication
Chemical Name 4-(4-Bromophenyl)piperidine hydrochloridePrimary identifier for waste tags.
CAS Number 769944-79-8 (HCl salt) / 80980-89-8 (Free base)Critical: Use CAS 769944-79-8 for precise inventory tracking.
Molecular Formula C₁₁H₁₅BrClNContains Bromine (Br) and Chlorine (Cl) .[2][3]
Molecular Weight 276.60 g/mol Heavy atom content affects incineration mass balance.
Solubility Soluble in Water, DMSO, MethanolIf in water, do not assume it is safe for drains.[1]
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[1][4]Requires full PPE during waste transfer.

The Science of Disposal: Why Incineration? (Causality)

Expertise Insight: Why do we strictly segregate this from standard organic waste?

The presence of the Bromine atom on the phenyl ring is the deciding factor. When halogenated organics are incinerated in standard facilities lacking scrubbers, they generate hydrogen halides (HBr, HCl) and potentially free halogens (Br₂).[1]

  • Mechanism: At incineration temperatures (800–1200°C), organic bromides convert primarily to inorganic HBr.[1][5] Without neutralization (scrubbing), this creates highly corrosive acid rain precursors and toxic emissions.[1]

  • The Protocol Driver: This chemical must be sent to a facility equipped with wet scrubbers (typically using sodium hydroxide) to capture HBr as NaBr salt. This is why "Halogenated" vs. "Non-Halogenated" segregation is the single most critical step in your lab's workflow.

Operational Protocol: Step-by-Step Disposal

A. Waste Segregation Logic

This self-validating workflow ensures no decision is ambiguous.

WasteSegregation Start Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Powder/Crystals Liquid Liquid Solution State->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Trace residue or bulk SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Halogenated Waste Stream (Red Can/Tag) SolventCheck->HaloStream DCM, Chloroform, DMSO AqStream Aqueous Toxic Stream (Do NOT Drain) SolventCheck->AqStream Water/Buffer AqStream->HaloStream Merge if <5% Water or Label specifically

Figure 1: Decision Logic for Waste Stream Segregation. Note that aqueous solutions must often be handled as "Aqueous Toxic" or merged into halogenated streams depending on facility rules.

B. Solid Waste Protocol (Bulk or Contaminated Debris)
  • Containment: Place the solid substance or contaminated items (weigh boats, gloves) into a clear polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth container (HDPE preferred).

  • Labeling:

    • Constituent: 4-(4-Bromophenyl)piperidine HCl.[2][3]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Tag: "Solid Hazardous Waste - Halogenated."

C. Liquid Waste Protocol (Solutions)
  • Compatibility Check: Ensure the receiving waste carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).[1] Piperidines can react with oxidizers to form N-nitroso compounds or degrade exothermically.

  • Stream Selection:

    • If in Organic Solvent: Pour into the Halogenated Solvent carboy.

    • If in Water: Pour into Aqueous Toxic carboy. Note: Never adjust pH to "neutralize" for drain disposal. The toxicity lies in the organic molecule, not the pH.[1]

  • Logging: Immediately update the waste log attached to the carboy. Record the volume and the full chemical name.

Emergency Contingencies: Spill Response

Self-Validating Safety: If you cannot identify the spill state (solid vs. liquid), assume the worst-case scenario (liquid/absorbed) and evacuate.

SpillResponse Alert 1. Alert & Isolate (Notify Lab Personnel) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Assess 3. Assess State PPE->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill Sweep Gently Sweep/Scoop (Avoid Dust Generation) DrySpill->Sweep Absorb Cover with Absorbent Pads or Vermiculite WetSpill->Absorb Bag 4. Double Bag Waste Sweep->Bag Absorb->Bag Clean 5. Wash Area (Soap & Water -> Collect Rinsate) Bag->Clean

Figure 2: Immediate Response Workflow for Laboratory Spills.

Regulatory Compliance (RCRA & EPA Context)

While 4-(4-Bromophenyl)piperidine hydrochloride is not typically listed on the EPA's specific "P-list" or "U-list" of acutely hazardous wastes by name, it is regulated under RCRA (Resource Conservation and Recovery Act) via Characteristic Waste rules.[6]

  • Halogenated Organic Standards: The EPA mandates specific treatment standards for halogenated organic wastes (HOCs). Land disposal is generally prohibited without prior treatment (incineration).

  • Generator Responsibility: As the waste generator, you are legally responsible for characterizing the waste.[1] By identifying the bromine content, you ensure the waste management vendor routes it to an incinerator with the required pollution control devices (scrubbers), ensuring compliance with 40 CFR Part 264.[1]

References

  • Pharmaffiliates. (n.d.). 4-(4-Bromophenyl)piperidine hydrochloride MSDS & Properties. Retrieved from

  • Alfa Chemistry. (n.d.). 4-(4'-Bromophenyl)piperidine hydrochloride CAS 769944-79-8.[2] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025).[6] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from

  • Aerosol and Air Quality Research. (2023). Emission of Brominated Pollutants from Waste...[1][5][7][8] during Thermal Treatment. Retrieved from

  • Ideal Response. (2025). Safe disposal and recycling of Bromine. Retrieved from

Sources

Personal protective equipment for handling 4-(4-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 4-(4-Bromophenyl)piperidine hydrochloride

This guide provides essential safety and logistical information for the handling and disposal of 4-(4-Bromophenyl)piperidine hydrochloride. As Senior Application Scientist, my focus is to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory operations.

Hazard Identification & Risk Assessment

4-(4-Bromophenyl)piperidine hydrochloride is a substituted piperidine derivative. While specific toxicological data for this exact compound is not extensively documented, a robust safety protocol can be developed by analyzing its structural components: the piperidine ring and the bromophenyl group.

  • Piperidine Moiety : Piperidine and its derivatives are organic bases that can be corrosive or irritant. They can cause severe skin burns and eye damage.[1] Inhalation may lead to respiratory irritation.

  • Bromophenyl Group : Halogenated aromatic compounds can present risks of skin, eye, and respiratory irritation.[2][3][4]

  • Hydrochloride Salt : As a solid, the primary exposure risk is through inhalation of dust particles or direct contact with skin and eyes.

Based on analogous compounds, 4-(4-Bromophenyl)piperidine hydrochloride is classified with the following primary hazards:

  • H315 : Causes skin irritation.[2][3][4]

  • H319 : Causes serious eye irritation.[2][3][4]

  • H335 : May cause respiratory irritation.[2][4][5]

Hazard Summary Table
Hazard StatementGHS ClassificationPrimary Exposure Routes & Effects
H315 Skin Irritation, Category 2Direct contact can cause redness, itching, and inflammation.[2][3]
H319 Serious Eye Irritation, Category 2ADirect contact can cause pain, tearing, and serious damage.[2][3]
H335 Specific Target Organ Toxicity (Single Exposure), Category 3Inhalation of dust may irritate the nose, throat, and lungs.[2][4][5]

Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered approach to protection is critical. Engineering controls provide the first line of defense, supplemented by appropriate PPE.

Engineering Controls: The Primary Barrier

The core principle is to minimize the generation and dispersal of dust.

  • Fume Hood : All weighing and handling of solid 4-(4-Bromophenyl)piperidine hydrochloride must be conducted inside a certified chemical fume hood. This ensures that any dust generated is immediately captured and exhausted away from the user's breathing zone.

  • Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental exposure.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[3][7]Protects against accidental splashes and airborne particles entering the eyes, preventing serious irritation.[2]
Hand Protection Nitrile or neoprene gloves (minimum 0.35 mm thickness).[7][8]Provides a chemical-resistant barrier to prevent skin contact and irritation.[2][3] Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.[8]
Body Protection A buttoned laboratory coat.Protects skin and personal clothing from contamination with chemical dust.
Respiratory Protection Generally not required if handled within a fume hood.If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with a particulate filter may be necessary.[7][9]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.

Workflow for Handling 4-(4-Bromophenyl)piperidine hydrochloride

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Area (e.g., absorbent liner) prep2->prep3 handle1 Retrieve from Storage prep3->handle1 handle2 Carefully Weigh Solid handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Securely Close Container handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 clean2 Dispose of Contaminated Waste in Labeled Hazardous Waste Bin clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling solid chemical reagents.

Step-by-Step Handling Protocol
  • Preparation :

    • Verify that the chemical fume hood has been certified within the last year.

    • Don all required PPE: lab coat, safety goggles, and nitrile gloves.

    • Place a disposable absorbent liner on the work surface inside the fume hood to contain any minor spills.

  • Handling :

    • Retrieve the container of 4-(4-Bromophenyl)piperidine hydrochloride from its designated storage location.[5]

    • Keep the container opening away from your face. Use a spatula to carefully transfer the required amount to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.

    • Once the transfer is complete, securely close the primary container.

  • Storage :

    • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

    • Keep it away from incompatible materials such as strong oxidizing agents.

Emergency & Disposal Plan

Preparedness is paramount for mitigating the impact of an accidental release.

Emergency Procedures
Exposure TypeFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5][10] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.[10]
Spill Management Workflow

G spill Small Solid Spill Occurs alert Alert Personnel in Immediate Area spill->alert ppe Ensure Appropriate PPE is Worn (Gloves, Goggles, Respirator if needed) alert->ppe contain Gently Cover with Absorbent Material (e.g., vermiculite or sand) ppe->contain collect Carefully Sweep or Scoop Material into a Labeled Hazardous Waste Container contain->collect decon Decontaminate Spill Area with Soap and Water collect->decon dispose Dispose of Waste Container According to Institutional Guidelines decon->dispose

Caption: Workflow for managing a small chemical spill.

Waste Disposal
  • Contaminated Materials : All disposable items contaminated with 4-(4-Bromophenyl)piperidine hydrochloride (e.g., gloves, weigh boats, absorbent pads) must be placed in a clearly labeled hazardous waste container.

  • Unused Chemical : Dispose of unused or unwanted chemical product through your institution's environmental health and safety (EHS) office.[5] Do not dispose of it down the drain or in regular trash.

This self-validating system of engineering controls, personal protective equipment, and established procedures ensures that the risks associated with handling 4-(4-Bromophenyl)piperidine hydrochloride are effectively managed, promoting a safe and productive research environment.

References

  • Safety Data Sheet: Piperidine. (2019, June 24). Chemos GmbH&Co.KG. [Link]

  • SAFETY DATA SHEET: 1-(4-Bromophenyl)piperidine. (Date not available). AFG Bioscience. [Link]

  • Piperidine | C5H11N. (Date not available). PubChem - NIH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromophenyl)piperidine hydrochloride
Reactant of Route 2
4-(4-Bromophenyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.